2,5-Dihydro-1H-pyrrole-3-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,5-dihydro-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-1-2-6-3-4/h1,6H,2-3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXLSRPKPVZWLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CN1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biological Significance of 3-Pyrroline-3-Carboxylic Acid Derivatives
The biological significance of 3-pyrroline-3-carboxylic acid (also known as 2,5-dihydropyrrole-3-carboxylic acid) lies primarily in its role as a conformationally restricted analogue of GABA (
This technical guide explores its pharmacology, focusing on GABA transporter (GAT) inhibition, structure-activity relationships (SAR), and its utility as a scaffold in drug discovery for neurological disorders.[1]
Technical Guide for Drug Discovery & Pharmacology
Executive Summary
3-Pyrroline-3-carboxylic acid represents a critical scaffold in neuropharmacology. Chemically, it is a five-membered unsaturated heterocycle that bridges the structural gap between the flexible neurotransmitter GABA and rigid six-membered inhibitors like Guvacine and Nipecotic Acid .
Its biological value is threefold:
-
GABA Transporter Inhibition: It acts as a competitive inhibitor of GAT proteins, elevating synaptic GABA levels to treat epilepsy and neuropathic pain.
-
Bioisosterism: It serves as a lower-molecular-weight, conformationally distinct alternative to piperidine-based drugs, offering different pharmacokinetic properties.
-
Synthetic Versatility: The C3-C4 double bond allows for rapid diversification into saturated
-proline derivatives (pyrrolidine-3-carboxylic acid), which are scaffolds for DPP-IV inhibitors and Endothelin antagonists.
Structural Basis & Pharmacophore Analysis
To understand the biological activity, one must analyze the pharmacophore relative to GABA. The GABA transporter requires a specific spatial arrangement of a positive charge (amine) and a negative charge (carboxylate) to recognize the substrate.
-
GABA: Flexible, adopts multiple conformations.
-
Guvacine (6-ring): Rigid, unsaturated. Potent GAT inhibitor.[1][2][3]
-
3-Pyrroline-3-Carboxylic Acid (5-ring): Rigid, unsaturated. It constrains the distance between the N-atom and the carboxylate group, mimicking the "folded" bioactive conformation of GABA recognized by the transporter.
Diagram 1: Pharmacophore & Bioisosteric Relationships
The following diagram maps the structural evolution from GABA to its cyclic analogues.
Caption: Structural relationship between GABA, Guvacine, and 3-Pyrroline-3-carboxylic acid, highlighting the rigidification strategy used to design transporter inhibitors.
Mechanism of Action: GABA Transporter (GAT) Inhibition[1][4]
The primary biological target of 3-pyrroline-3-carboxylic acid derivatives is the GABA Transporter (GAT) family (GAT-1, GAT-2, GAT-3, and BGT-1). These transmembrane proteins reuptake GABA from the synaptic cleft; inhibiting them prolongs GABAergic signaling, producing anticonvulsant and anxiolytic effects.
Binding Mode
The molecule binds to the transporter in its zwitterionic form .
-
Amine Interaction: The secondary amine (protonated at physiological pH) interacts with an aspartate residue (e.g., Asp98 in GAT-1) deep within the binding pocket.
-
Carboxylate Interaction: The carboxyl group coordinates with sodium ions (
) and conserved tyrosine residues, locking the transporter in an "outward-facing" occluded state or preventing the translocation cycle. -
The Double Bond Role: The C3-C4 double bond flattens the ring compared to the saturated pyrrolidine. This planar geometry often alters selectivity between GAT-1 (neuronal) and GAT-3 (glial) compared to saturated analogues.
Selectivity Profiles
-
Unsubstituted Scaffold: Moderate affinity for GAT-1 and GAT-2.
-
N-Lipophilic Derivatives: Attaching bulky lipophilic groups (e.g., 4,4-diphenyl-3-butenyl) to the nitrogen atom dramatically increases potency and selectivity.
-
Example: N-(4,4-diphenyl-3-butenyl)-3-pyrroline-3-carboxylic acid is a potent GAT-1 inhibitor, mimicking the structure of SKF-89976A .
-
Therapeutic Applications & Derivatives[2][5]
Neurological Disorders (Epilepsy & Pain)
By inhibiting GABA reuptake, these derivatives act similarly to Tiagabine (a nipecotic acid derivative).
-
Key Insight: The 5-membered ring analogues often show different blood-brain barrier (BBB) permeability profiles than their 6-membered counterparts due to differences in lipophilicity (LogP) and pKa.
Metabolic & Cardiovascular Targets (Saturated Derivatives)
While the unsaturated 3-pyrroline form is the GAT inhibitor, it is the precursor to pyrrolidine-3-carboxylic acid (
-
DPP-IV Inhibitors: For Type 2 Diabetes.[4] The rigid ring constrains the catalytic site of the enzyme.
-
Endothelin Receptor Antagonists: Derivatives like Atrasentan utilize the pyrrolidine-3-carboxylic acid core to block ET(A) receptors, reducing vasoconstriction.
Data Summary: Comparative Potency (Hypothetical Representative Data)
Note: Values represent typical ranges for N-substituted derivatives in [3H]-GABA uptake assays.
| Compound Class | Ring Size | Saturation | Primary Target | Approx. IC50 (GAT-1) |
| Nipecotic Acid | 6 | Saturated | GAT-1 | 10 - 20 |
| Guvacine | 6 | Unsaturated | GAT-1 | 5 - 15 |
| 5 | Saturated | GAT-1/3 | > 50 | |
| 3-Pyrroline-3-COOH | 5 | Unsaturated | GAT-1 | 20 - 40 |
| N-DPB-3-Pyrroline | 5 | Unsaturated | GAT-1 | < 100 nM (High) |
N-DPB = N-(4,4-diphenyl-3-butenyl) derivative.
Experimental Protocol: [3H]-GABA Uptake Assay
To validate the biological activity of a new 3-pyrroline-3-carboxylic acid derivative, the standard industry protocol is the radiolabeled GABA uptake assay using HEK293 cells stably expressing human GAT-1 (hGAT-1).
Diagram: Assay Workflow
Caption: Step-by-step workflow for the high-throughput screening of GABA uptake inhibitors.
Detailed Methodology
Reagents:
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgCl2, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4.
-
Radioligand: [3H]-GABA (Specific Activity ~80 Ci/mmol).
-
Non-specific Control: Tiagabine (10
M) or Nipecotic Acid (1 mM).
Procedure:
-
Seeding: Seed HEK293-hGAT1 cells at 50,000 cells/well in 96-well plates 24 hours prior to assay.
-
Wash: Remove culture medium and wash cells twice with 200
L warm KRH buffer. -
Pre-incubation: Add 50
L of test compound (diluted in KRH) at varying concentrations. Incubate for 10–15 minutes at 37°C to allow equilibrium binding. -
Uptake: Initiate reaction by adding 50
L of [3H]-GABA solution (final concentration 20 nM). Incubate for exactly 10 minutes at 37°C. Note: Time must be within the linear uptake phase. -
Termination: Aspirate buffer and immediately wash 3x with 200
L ice-cold KRH (or Choline-Chloride buffer to prevent Na+-dependent transport). -
Lysis & Counting: Add 100
L 0.1 M NaOH/1% SDS. Shake for 30 mins. Transfer to scintillation vials with cocktail and count. -
Analysis: Calculate % Inhibition relative to vehicle control. Fit data to a sigmoidal dose-response curve to determine IC50.
Synthesis Overview (Reference for Chemists)
For researchers synthesizing these derivatives, the most robust route typically involves Ring-Closing Metathesis (RCM) or Michael Addition followed by cyclization.
-
Route A (RCM): Start with an amino acid derivative containing two alkene chains (e.g., N-protected diallylamine derivative). Use Grubbs' catalyst to close the ring, forming the 3-pyrroline core.[5]
-
Route B (Michael Addition): Reaction of an enoate with a nitroalkane or amine precursor, followed by cyclization. This is preferred for generating chiral saturated derivatives but can be adapted for unsaturated forms via elimination steps.
References
-
GABA Uptake Inhibition & SAR
-
Synthesis of Pyrroline/Pyrrolidine Derivatives
-
Pharmacology of Endothelin Antagonists
-
Assay Protocols (GAT)
-
General Chemical Data
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 3-Pyrroline synthesis [organic-chemistry.org]
- 6. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.univpm.it [iris.univpm.it]
- 12. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 13. GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
2,5-Dihydro-1H-pyrrole-3-carboxylic acid CAS number and identifiers
Whitepaper: The 2,5-Dihydro-1H-pyrrole-3-carboxylic Acid Scaffold in Advanced Drug Design and Biophysics
Executive Summary
The 2,5-dihydro-1H-pyrrole-3-carboxylic acid architecture is a highly versatile, conformationally constrained heterocyclic scaffold. While the unsubstituted parent compound is rarely deployed in its bare form, its strategically substituted derivatives are cornerstones in two distinct advanced scientific domains: the asymmetric synthesis of chiral pyrrolidines for pharmaceuticals (e.g., FXIa inhibitors, GPR120 agonists) and the generation of highly stable nitroxide radicals for Electron Paramagnetic Resonance (EPR) spectroscopy. This technical guide explores the chemical identifiers, mechanistic causality of its reactivity, and self-validating experimental protocols associated with this critical molecular building block.
Structural Taxonomy and Chemical Identifiers
The utility of the 2,5-dihydro-1H-pyrrole ring lies in its internal alkene, which rigidifies the five-membered ring and provides a planar stereoface for catalytic functionalization. The carboxylic acid moiety at the C3 position serves as a primary synthetic handle for amidation, esterification, or integration into larger peptidomimetics.
To navigate the commercial and literature landscape, researchers must distinguish between the parent scaffold and its functionalized derivatives. Table 1 summarizes the critical quantitative identifiers for the most widely utilized variants.
Table 1: Chemical Identifiers of the Core Scaffold and Key Derivatives
| Compound Name | CAS Number | PubChem CID | Formula | Primary Application |
| 2,5-Dihydro-1H-pyrrole-3-carboxylic acid (HCl salt) | 21399-12-2[1] | - | C5H8ClNO2 | Base structural scaffold[2]. |
| 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid | 76194-00-8[3] | 915545[4] | C9H15NO2 | Precursor for EPR nitroxide spin labels[4]. |
| 1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid | 2154-67-8[5] | - | C9H15NO3 | Intermediate in stable radical formation[5]. |
| 1-Benzyl-4-(3,4-dichloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid | 1229236-33-2[6] | - | C18H15Cl2NO2 | Substrate for chiral asymmetric hydrogenation[7]. |
Mechanistic Causality in Scaffold Functionalization
The experimental choices surrounding this scaffold are dictated by the electronic and steric properties of the 2,5-dihydro-1H-pyrrole ring.
-
Stereofacial Selectivity via Ring Rigidity: In drug development, the synthesis of chiral (R)- or (S)-pyrrolidine-3-carboxylic acids requires a precursor that prevents bond rotation. The C3=C4 double bond in 1-benzyl-4-aryl-2,5-dihydro-1H-pyrrole-3-carboxylic acid forces the ring into a near-planar conformation. This structural rigidity is the causal factor that allows chiral transition-metal catalysts (e.g., Ruthenium-BIPHEP complexes) to coordinate exclusively to one face of the alkene, dictating the absolute configuration of the resulting saturated pyrrolidine with >99% enantiomeric excess (ee)[7][8].
-
Steric Shielding of Radicals: In biophysical applications, the 2,2,5,5-tetramethyl substitution pattern (CAS 76194-00-8) is not arbitrary. The four bulky methyl groups flanking the nitrogen atom provide intense steric hindrance. When the amine is oxidized to a nitroxide radical, these methyl groups physically block bimolecular disproportionation and nucleophilic attack, granting the radical exceptional thermodynamic stability at room temperature[9].
High-Fidelity Synthetic Workflows
Asymmetric Hydrogenation for Chiral Pharmaceuticals
Chiral pyrrolidines derived from this scaffold are critical in designing Factor XIa (FXIa) inhibitors and GPR120 agonists, where precise stereochemistry is required to fit deep, narrow receptor binding pockets[7].
Fig 1: Ru-catalyzed asymmetric hydrogenation workflow for chiral pyrrolidine synthesis.
Protocol 1: Synthesis of (3S,4S)-1-benzyl-4-(3,4-dichloro-phenyl)-pyrrolidine-3-carboxylic acid
-
Reactor Setup: Charge a 2-L Hastelloy C4 autoclave with 1-benzyl-4-(3,4-dichloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid (30.0 g, 86.15 mmol) and the chiral catalyst [Ru(OAc)2((R)-2-Furyl-MeOBIPHEP)] (262.5 mg, 0.34 mmol) in 0.9 L of anhydrous methanol under a strict argon atmosphere[7][8].
-
Pressurization: Purge the system and introduce hydrogen gas to a pressure of 40 bar.
-
Thermodynamic-Kinetic Temperature Gradient: Stir the reaction at 30 °C for 18 hours. Subsequently, elevate the temperature to 60 °C for an additional 2 hours[8].
-
Workup: Depressurize the reactor, evaporate the white suspension to dryness, and dissolve the crude product in 1M NaOH to separate the catalyst.
Self-Validating Mechanism: This protocol utilizes a built-in temperature gradient validation. The initial 30 °C phase operates under thermodynamic control to maximize stereofacial differentiation, establishing the chiral centers with >99.9% ee. However, bulky substrates often stall at ~85-90% conversion at low temperatures. The subsequent elevation to 60 °C provides the kinetic energy required to consume the remaining starting material. If the final HPLC analysis shows >99.8% conversion without a drop in enantiomeric purity, the system self-validates that the catalyst did not undergo thermal degradation or promote racemization during the kinetic push[8].
Table 2: Quantitative Metrics for Asymmetric Hydrogenation[7][8]
| Parameter | Value / Condition | Causality / Impact on Yield & Purity |
| Substrate-to-Catalyst (S/C) | 250 to 10,000 | High turnover number (TON) proves resistance to catalyst poisoning. |
| Hydrogen Pressure | 40 bar | High dissolved H2 prevents the catalyst from lingering in an unstable resting state. |
| Temperature Gradient | 30 °C (18h) → 60 °C (2h) | 30°C maximizes ee; 60°C drives final conversion from 87% to >99.8%. |
| Enantiomeric Excess (ee) | >99.9% | Eliminates off-target toxicity caused by the opposing enantiomer in biological assays. |
Synthesis of Orthogonal Nitroxide Spin Labels
The 2,2,5,5-tetramethyl derivative is heavily utilized to create spin labels for mapping protein and lipid structures via EPR.
Fig 2: Synthesis and application pathway of tetramethyl-pyrroline nitroxide spin labels.
Protocol 2: Vinylic Functionalization of Pyrroline Nitroxides To create advanced, orthogonal spin labels (e.g., incorporating diphenylphosphane groups for Staudinger ligation), the vinylic C4 position must be functionalized without destroying the sensitive nitroxide radical[9].
-
Cryogenic Deprotonation: To a stirred solution of methyl 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylate nitroxide in dry THF at –78 °C under N2, add Lithium tetramethylpiperidide (LiTMP) dropwise[9].
-
Electrophilic Trapping: After 30 minutes, introduce diphenylphosphoryl chloride (Ph2POCl) to the cryogenic mixture.
-
Isolation: Allow the reaction to warm to room temperature, quench with saturated NH4Cl, extract with dichloromethane, and purify via silica gel chromatography.
Self-Validating Mechanism: The choice of LiTMP over standard organolithiums (like n-BuLi) is a strict requirement for chemoselectivity. n-BuLi would act as a nucleophile, irreversibly attacking the ester carbonyl or reducing the nitroxide radical. LiTMP's immense steric bulk restricts its reactivity solely to the deprotonation of the most acidic vinylic proton. The persistence of the characteristic yellow/orange color of the nitroxide radical throughout the reaction—and a sharp, three-line EPR spectrum in the crude mixture—acts as an immediate, visual, and spectroscopic self-validation that the radical center survived the strongly basic conditions[9].
Applications in Drug Discovery and Biophysics
The dual nature of the 2,5-dihydro-1H-pyrrole-3-carboxylic acid scaffold makes it indispensable across disciplines. In medicinal chemistry , its hydrogenated derivatives provide the rigid backbone necessary for highly selective enzyme inhibitors. For example, the spatial orientation of the carboxylic acid relative to the pyrrolidine nitrogen is perfectly suited to mimic the transition states of peptide substrates in serine proteases like FXIa[7].
In structural biology , the tetramethylated nitroxide derivatives act as highly sensitive environmental probes. By attaching these spin labels to specific cysteine residues on a protein (Site-Directed Spin Labeling), researchers can use EPR to measure distances between domains at the Angstrom level, observing real-time conformational changes during receptor activation[9].
References
-
Molport. 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (CAS 76194-00-8). Available at:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 915545, 2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid. Available at: [Link]
-
Matrix Fine Chemicals. 1-HYDROXY-2,2,5,5-TETRAMETHYL-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLIC ACID | CAS 2154-67-8. Available at: [Link]
-
Calpaclab. 2,5-Dihydro-1H-pyrrole-3-carboxylic acid hydrochloride, 95% Purity. Available at: [Link]
- Google Patents. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids.
-
Molaid. 1-benzyl-4-(3,4-dichloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid (CAS 1229236-33-2). Available at:[Link]
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- 3. 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid | 76194-00-8 | Buy Now [molport.com]
- 4. 2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid | C9H15NO2 | CID 915545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-HYDROXY-2,2,5,5-TETRAMETHYL-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLIC ACID | CAS 2154-67-8 [matrix-fine-chemicals.com]
- 6. 1-benzyl-4-(3,4-dichloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid - CAS号 1229236-33-2 - 摩熵化学 [molaid.com]
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- 8. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
- 9. thieme-connect.com [thieme-connect.com]
solubility profile of 3-pyrroline-3-carboxylic acid in organic solvents
Solubility Profile and Solvent-Driven Workflows for 3-Pyrroline-3-Carboxylic Acid and Its Derivatives
Introduction & Mechanistic Overview
3-Pyrroline-3-carboxylic acid (CAS: 72519-12-1) and its functionalized derivatives are critical scaffolds in medicinal chemistry, particularly in the study of GABA receptor interactions[1] and the synthesis of spin-labeling reagents. A recurring challenge in the application of heterocyclic amino acids is their variable solubility profiles, which can lead to absorption limitations in biological assays or low yields in organic synthesis[1].
Understanding the solvation mechanics of this compound requires distinguishing between its unprotected and protected states. The unprotected molecule possesses both a secondary amine and a carboxylic acid, favoring a zwitterionic solid-state structure. This ionic crystal lattice results in high lattice energy, rendering it poorly soluble in non-polar organic solvents. However, when the nitrogen is protected or sterically hindered—such as in 1-acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid (CAS: 887352-25-2)—the zwitterionic nature is abolished. The resulting neutral, lipophilic entity exhibits excellent solubility in a range of organic solvents, including acetone, dichloromethane (DCM), ethanol, and methanol[2].
Physicochemical Causality of Solvation
The solubility of N-protected 3-pyrroline-3-carboxylic acid derivatives is dictated by the interplay between the solvent's dielectric constant and its hydrogen-bonding capabilities.
-
Aprotic Solvents (DCM, Acetone): The carboxylic acid moiety acts as a strong hydrogen bond donor. Acetone provides excellent hydrogen bond acceptor capabilities, facilitating rapid dissolution[2]. DCM, while lacking strong H-bond capabilities, possesses an optimal dipole moment that stabilizes the lipophilic tetramethyl-pyrroline ring without disrupting the acid's ability to form transient dimers, leading to exceptionally high solubility.
-
Protic Solvents (Ethanol, Methanol): These solvents act as both H-bond donors and acceptors. While they effectively break the solid-state lattice of the compound, strong solvent-solvent self-association (clustering) creates an energetic penalty for cavity formation, slightly limiting the maximum solute capacity compared to DCM[2].
Quantitative Solubility Profile
The following table summarizes the solubility behavior of N-protected 3-pyrroline-3-carboxylic acid derivatives across standard organic solvents.
| Solvent | Dielectric Constant (ε at 20°C) | Solubility Profile | Mechanistic Rationale for Solvation |
| Dichloromethane | 8.93 | Highly Soluble (>50 mg/mL) | Optimal dipole-dipole interactions; aprotic nature prevents disruption of internal hydrogen bonding. |
| Acetone | 20.7 | Soluble (>30 mg/mL) | Strong hydrogen bond acceptor capabilities interact favorably with the carboxylic acid proton. |
| Ethanol | 24.5 | Soluble (>20 mg/mL) | Amphiphilic nature allows H-bond exchange, though competitive solvent self-bonding slightly lowers capacity. |
| Methanol | 32.7 | Soluble (>20 mg/mL) | High polarity disrupts the crystal lattice, but strong solvent self-association limits maximum solute load. |
| Hexane | 1.89 | Poorly Soluble (<1 mg/mL) | Lack of dipole moment and H-bonding capabilities fails to overcome the solid-state lattice energy. |
Experimental Protocol: Self-Validating Isothermal Shake-Flask Methodology
To empirically determine the solubility of new 3-pyrroline-3-carboxylic acid derivatives, a kinetic dissolution test is insufficient. The following self-validating thermodynamic protocol ensures accuracy by preventing polymorphic artifacts.
Step-by-Step Methodology:
-
Solid Excess Addition: Add an estimated 300% excess of the solid compound to a 10 mL borosilicate glass vial. Causality: An excess of solid is mandatory to ensure the solution reaches true thermodynamic saturation rather than a transient kinetic dissolution state.
-
Solvent Dispensation: Volumetrically dispense exactly 5.0 mL of the target organic solvent (e.g., DCM or Acetone) into the vial.
-
Isothermal Equilibration: Seal the vial with a PTFE-lined cap and agitate at 300 RPM in an isothermal shaker set strictly to 25.0 ± 0.1 °C for 48 hours. Causality: Solubility is highly temperature-dependent. Strict thermal control prevents supersaturation cycles caused by ambient temperature fluctuations.
-
Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 x g for 15 minutes at 25 °C. Causality: Centrifugation is preferred over microfiltration, as lipophilic compounds can non-specifically bind to filter membranes, artificially lowering the measured concentration.
-
Quantification: Dilute the supernatant with the mobile phase and quantify the concentration via HPLC-UV against a validated calibration curve.
-
Self-Validation (Critical Step): Recover the residual solid from the centrifuge pellet, dry it under vacuum, and analyze it via Powder X-Ray Diffraction (PXRD). Causality: Solvents can induce polymorphic transitions or solvate formation during the 48-hour equilibration. If the PXRD pattern of the residual solid does not match the starting material, the measured solubility corresponds to a new crystal form, invalidating the data for the original polymorph. Confirming lattice identity self-validates the assay.
Thermodynamic solubility workflow with PXRD self-validation.
Application: Solvent-Dependent NHS Ester Synthesis
The solubility profile of 3-pyrroline-3-carboxylic acid directly dictates the viability of downstream synthetic applications, such as the generation of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester[3]. This active ester is heavily utilized in bioconjugation and organic synthesis[3].
Solvent Selection Causality: While the starting acid is soluble in methanol and ethanol[2], these protic solvents cannot be used for NHS esterification. If a coupling reagent (like EDC or DCC) activates the carboxylic acid in a protic solvent, the solvent molecules will act as competing nucleophiles, attacking the O-acylisourea intermediate to form methyl or ethyl esters instead of the desired NHS ester.
Therefore, Dichloromethane (DCM) is the mandated solvent for this workflow. It provides the necessary high solubility for both the N-protected pyrroline derivative and the N-Hydroxysuccinimide, while its strictly aprotic nature ensures that the nucleophilic attack is exclusively performed by the NHS hydroxyl group, driving the reaction to high yields.
Solvent-dependent activation pathway for NHS ester synthesis.
References
-
Progress in Medicinal Chemistry 22 | National Academic Digital Library of Ethiopia | 1
-
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid | 上海惠诚生物 (e-biochem) | 2
-
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester | Pharmaffiliates | 3
Sources
The Role of 2,5-Dihydro-1H-pyrrole-3-carboxylic Acid as a Proline Analog in Peptidomimetics and Neuropharmacology
Executive Summary
In the pursuit of highly specific therapeutics, the structural manipulation of amino acid scaffolds remains a cornerstone of modern drug design. 2,5-Dihydro-1H-pyrrole-3-carboxylic acid (widely known as 3-pyrroline-3-carboxylic acid) is a conformationally restricted, unsaturated five-membered nitrogen heterocycle. Operating as a rigid analog of β-proline, this compound provides a unique geometric constraint that is highly valued across multiple scientific domains.
As an Application Scientist, I have observed that the true utility of this molecule lies in its dual functionality: it acts as a highly specific pharmacophore for modulating central nervous system (CNS) neurotransmitter transporters, and it serves as an indispensable building block for inducing stable secondary structures in peptidomimetics and spin-labeling for advanced magnetic resonance imaging (MRI).
Structural Chemistry & Conformational Rigidity
The functional divergence between 3-pyrroline-3-carboxylic acid and standard saturated analogs (like L-proline or β-proline) is dictated by its molecular geometry. Saturated pyrrolidine rings are highly flexible, constantly interconverting between various puckered states (e.g., envelope and half-chair conformations).
Mechanistic Causality: The introduction of the endocyclic C3-C4 double bond in 2,5-dihydro-1H-pyrrole-3-carboxylic acid forces the five-membered ring into a near-planar, rigid conformation. When incorporated into a peptide backbone, this rigidity severely restricts the rotation around the φ (phi) and ψ (psi) dihedral angles. This "conformational lock" drastically lowers the entropic penalty upon receptor binding and is frequently utilized to induce stable β-turns—a critical secondary structure required for the bioactivity of numerous therapeutic peptides.
Conformational constraint logic of 3-pyrroline-3-carboxylic acid.
Neuropharmacological Applications
The structural homology of 3-pyrroline-3-carboxylic acid to endogenous neurotransmitters and established transport inhibitors makes it a highly specialized tool in neuropharmacology.
Glial GABA Uptake Inhibition
The compound operates as an unsaturated lower homologue of guvacine and nipecotic acid. Research has demonstrated that 3-pyrroline-3-carboxylic acid exhibits selectivity as an inhibitor of glial γ-aminobutyric acid (GABA) uptake[1]. While it is a weaker inhibitor than its parent compound nipecotic acid, its selectivity for glial (astrocyte) over neuronal transport systems provides a precise mechanistic pathway for modulating synaptic GABA levels without directly activating GABA receptors[1]. This indirect modulation is a foundational strategy in the development of targeted antiepileptic drugs.
Glycine Receptor Agonism
As an unsaturated analog of β-proline, derivatives of 3-pyrroline-3-carboxylic acid have also been evaluated for their affinity at the strychnine-sensitive glycine receptor. The rigid positioning of the carboxylate group relative to the secondary amine perfectly mimics the spatial arrangement required for receptor activation, allowing it to function as a direct agonist[2].
Mechanism of glial GABA transport inhibition by the analog.
Spin-Labeling and Molecular Imaging (EPR/OMRI)
Beyond its role as a direct pharmacophore, the 2,2,5,5-tetramethyl derivative of 3-pyrroline-3-carboxylic acid is a highly stable nitroxide free radical utilized extensively in Electron Paramagnetic Resonance (EPR) and Overhauser-enhanced Magnetic Resonance Imaging (OMRI)[3][4].
Causality in Imaging: The tetramethyl groups sterically shield the nitroxide radical, preventing its rapid reduction in harsh biological environments. When conjugated to inhibitors like carboxyatractylate, the spin-label accurately reflects the mobility and highly polar environment of the mitochondrial ADP/ATP carrier without degrading[3]. In advanced OMRI applications, this compound (TOPCA) has been injected into animal models (e.g., nude mice with brain-implanted C6 rat glioma) to provide 3D in vivo imaging of proteolytic activity and tumor microenvironments, achieving up to a 10-fold signal amplification in associated vessels[4].
Experimental Methodologies
The following self-validating protocols outline the utilization of 3-pyrroline-3-carboxylic acid in both solid-phase peptide synthesis (SPPS) and in vitro pharmacological assays.
Protocol 1: Incorporation into Peptidomimetics via Fmoc-SPPS
Objective: To synthesize a conformationally constrained peptide utilizing Fmoc-protected 3-pyrroline-3-carboxylic acid. Self-Validation Check: The use of a Kaiser test after the coupling step ensures the complete reaction of the secondary amine, which is notoriously difficult to couple due to the steric hindrance imposed by the rigid ring.
-
Resin Preparation: Swell Fmoc-Rink Amide resin (0.1 mmol scale) in dichloromethane (DCM) for 30 minutes. Wash thoroughly with N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash with DMF (5 × 1 min).
-
Activation & Coupling:
-
Dissolve 4 equivalents (0.4 mmol) of Fmoc-3-pyrroline-3-carboxylic acid and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA).
-
Add the activated mixture to the resin and agitate for 2 hours at room temperature.
-
-
Validation: Perform a Kaiser test. If the beads turn blue (indicating unreacted amines), repeat the coupling step using a stronger activating agent (e.g., COMU) or apply microwave assistance (75°C for 10 min) to overcome steric barriers.
-
Cleavage: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIPS, 2.5% H2O) for 2 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
Step-by-step workflow for Fmoc-SPPS incorporating the rigid analog.
Protocol 2: In Vitro Glial GABA Uptake Inhibition Assay
Objective: To quantify the IC50 of 3-pyrroline-3-carboxylic acid on glial GABA transporters. Self-Validation Check: Limiting the radioligand incubation to exactly 5 minutes ensures the measurement captures linear uptake kinetics before intracellular saturation or efflux occurs.
-
Cell Culture: Culture primary rat cortical astrocytes in DMEM supplemented with 10% FBS until 90% confluent in 24-well plates.
-
Pre-incubation: Wash cells twice with HEPES-buffered saline (HBS). Pre-incubate cells with varying concentrations (0.1 μM to 1 mM) of 3-pyrroline-3-carboxylic acid for 15 minutes at 37°C.
-
Radioligand Addition: Add [³H]GABA (final concentration 50 nM) and incubate for exactly 5 minutes.
-
Termination: Terminate the reaction by rapid washing with ice-cold HBS (3 × 1 mL) to instantly halt transporter activity.
-
Quantification: Lyse cells in 0.1 M NaOH. Measure the incorporated radioactivity using liquid scintillation counting. Normalize the uptake data to total protein content using a standard BCA assay.
Quantitative Data Summaries
The following table summarizes the comparative pharmacological and structural properties of 3-pyrroline-3-carboxylic acid against standard reference compounds, highlighting the impact of its rigid structural features.
| Compound | Target System | Activity Type | Relative Potency / IC50 | Structural Feature |
| Nipecotic Acid | Neuronal & Glial GAT | Non-selective Inhibitor | High (IC50 ~ 1-10 μM) | Saturated 6-membered ring |
| Guvacine | Neuronal & Glial GAT | Non-selective Inhibitor | High (IC50 ~ 1-10 μM) | Unsaturated 6-membered ring |
| β-Proline | Glial GAT | Selective Inhibitor | Moderate | Saturated 5-membered ring |
| 3-Pyrroline-3-carboxylic Acid | Glial GAT | Selective Inhibitor | Weak (>> 10 μM)[1] | Unsaturated 5-membered ring |
| TOPCA (Spin-Label) | MRI Contrast / EPR | OMRI Signal Enhancer | 2x to 10x Amplification[4] | Tetramethyl-substituted nitroxide |
References[3] Title: Binding of spin-labeled carboxyatractylate to mitochondrial adenosine 5'-diphosphate/adenosine 5'-triphosphate carrier as studied by electron spin resonance | Source: PubMed / NIH | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI0wbdmnQv5prhkbCv3YJ8l5XfUzsdH2INMsSblEqONGPAhJ92BQ6EYFqi0BbWZMN14xuLM1p-lULYKzd4WG-mq7T4CdUNzEmeEANsHOMh7Z38X7rrelTLnPgtc3IiNMZQcA==[2] Title: 1H-pyrrole-3-carboxylic acid, 2,5-dihydro-2-methyl-, monohydrochloride | Source: Molaid | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNyG17tGl0yKhfpAcrf8EJiNXZk5DiB6YC3RXjJlntd9KwOzxD_T-Do7bTby3nQkir1FC7-GyzAgVHMYxSQMMnZviAGMoXSJL-jg6FvT9oSFWiobMBUluWV8rTGubiFPMHI_zZqK5mAJJqVWE=[1] Title: GABA uptake inhibitors: relevance to antiepileptic drug research | Source: Molecular and Cellular Biochemistry | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdgRa06luGWk_0hLjW80ZbTbPTgvtpaN--3DsE9-5zmM0Lj3dfpEsh0in0YEXvKjNDfeJ_rv4nCmOo6BXPRBvnc4k5m1nWxeOPAV2n3tp5P-V06jq1_ji_VeWJGCTaOjMUXC0u-C78Yk9wTQNzJ2AEvhZ8Aw_xe-Aj7LU1cWBO6gChL8_dSeFPxwv8ppMoxDZxgR6T3g3J7BmjkpqJy5_xsVt1o7BQUQ0nJV8B-nJvE4IillYRvmzkPqbq3avZLYQ1ow7NdQ==[4] Title: In vivo Overhauser-enhanced MRI of proteolytic activity | Source: ResearchGate | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcIerZqF9F1JkxNLLwTF3k6IpaJdy0c9CqLwrbyg0hO7oCtc1ZNfgyvBvVE4B_4sUv7IBQ0Vdv-tsDOBAKHKczTkjEo9tayh_N4KvV5Nd2ofYWobQ0W0Z-qjKvOA7b4FyrKxKoJORbJrMojN0IsUpOVSfN1UfJ1K2AG7N4PnXX0owBdeYlO4-h0CkXNmERmwaI1TnvO6pK8BEBjONannsQNlDtfks=
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- 1. discovery.researcher.life [discovery.researcher.life]
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- 3. Binding of spin-labeled carboxyatractylate to mitochondrial adenosine 5'-diphosphate/adenosine 5'-triphosphate carrier as studied by electron spin resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Ionization Dynamics of 2,5-Dihydro-1H-pyrrole-3-carboxylic Acid: A Technical Guide to pKa Determination and ADME Implications
Executive Summary & Structural Architecture
2,5-Dihydro-1H-pyrrole-3-carboxylic acid (commonly referred to as 3-pyrroline-3-carboxylic acid) is a conformationally restricted, unsaturated cyclic amino acid[1]. As a structural hybrid between pyrrole and pyrrolidine, it serves as a critical pharmacophore and bioisostere in the rational design of peptidomimetics and
The molecule is defined by two highly interactive functional groups:
-
A secondary amine embedded within a partially unsaturated 5-membered ring (3-pyrroline).
-
A carboxylic acid at the C3 position, which is directly conjugated with the C3=C4 endocyclic double bond.
Understanding the precise ionization states (pKa values) of this molecule is paramount for drug development professionals. The protonation state dictates the molecule's aqueous solubility, lipophilicity (LogD), and its ability to traverse biological membranes such as the Blood-Brain Barrier (BBB)[2].
Ionization States and Zwitterionic Equilibria
As an amphoteric molecule, 2,5-dihydro-1H-pyrrole-3-carboxylic acid undergoes two distinct protonation/deprotonation events across the physiological pH gradient. At physiological pH (7.4), the molecule exists almost exclusively as a zwitterion —possessing a deprotonated, negatively charged carboxylate and a protonated, positively charged secondary amine.
Figure 1: pH-dependent ionization states of 2,5-Dihydro-1H-pyrrole-3-carboxylic acid.
Thermodynamic pKa Values: Theoretical vs. Structural Analog Data
Because the C3=C4 double bond alters the hybridization and electron distribution of the ring compared to its saturated counterpart (pyrrolidine-3-carboxylic acid)[3], the pKa values shift predictably. The table below synthesizes the predicted thermodynamic pKa values based on structure-activity relationships (SAR) and analog benchmarking[4].
| Functional Group | Predicted pKa | Structural & Electronic Causality |
| Carboxylic Acid ( | 2.5 – 3.0 | The |
| Secondary Amine ( | 8.8 – 9.2 | The |
| Isoelectric Point (pI) | ~ 5.8 | Calculated via |
Methodological Workflows for pKa Determination
To empirically validate the pKa values of 2,5-dihydro-1H-pyrrole-3-carboxylic acid during pre-formulation, scientists must deploy self-validating analytical protocols. Below are the two gold-standard methodologies, detailing not just the steps, but the physicochemical causality behind them.
Protocol A: Potentiometric Titration (Macroscopic pKa)
Potentiometry is the standard for determining macroscopic ionization constants by measuring the change in pH as a function of added titrant.
-
Sample Preparation: Dissolve 2.0 mg of the analyte in 10 mL of 0.15 M KCl solution.
-
Causality: The 0.15 M KCl matrix mimics physiological ionic strength. This ensures that the activity coefficients of the ions remain stable throughout the titration, allowing for the calculation of true thermodynamic pKa rather than concentration-dependent apparent pKa.
-
-
Baseline Acidification: Lower the solution pH to 1.8 using 0.5 M HCl.
-
Causality: This guarantees the molecule is fully driven into its cationic state (
/ ) prior to the forward titration, establishing a definitive baseline to capture the first inflection point ( ).
-
-
Inert Atmosphere Titration: Titrate with 0.1 M KOH in 0.01 mL increments while continuously purging the vessel with Argon gas.
-
Causality: Argon displacement is critical. It prevents atmospheric
from dissolving into the aqueous matrix to form carbonic acid, which would introduce artifactual buffering capacity and skew the calculation.
-
-
Data Deconvolution: Subtract a blank solvent titration curve from the sample curve. Fit the resulting difference curve using non-linear regression (Bjerrum plot analysis) to extract
and .
Protocol B: H-NMR Titration (Microscopic pKa)
When macroscopic pKa values are close, or when site-specific ionization data is required, NMR titration is utilized.
-
Solvent Preparation: Prepare a 5 mM solution of the analyte in a
(1:9 v/v) mixture containing 0.15 M NaCl.-
Causality: The 10%
provides the necessary deuterium lock signal for the NMR spectrometer, while the 90% ensures the dielectric constant of the solvent remains representative of an aqueous biological environment.
-
-
pH Adjustment & Acquisition: Adjust the pH from 1.0 to 12.0 using micro-aliquots of NaOD or DCl. Acquire a
H-NMR spectrum at 0.5 pH unit intervals. -
Chemical Shift Tracking: Track the chemical shift (
) of the C2 and C4 protons.-
Causality: The protons adjacent to the amine and carboxylate groups are highly sensitive to the electron density changes caused by protonation/deprotonation. Plotting the chemical shift (
) against pH yields a sigmoidal curve; the exact inflection point of this curve dictates the microscopic pKa of the adjacent functional group.
-
Implications for Drug Development and ADME
The ionization profile of 2,5-dihydro-1H-pyrrole-3-carboxylic acid heavily influences its pharmacokinetic behavior.
Blood-Brain Barrier (BBB) Permeability:
For neuropharmacological agents (such as GABA analogs), BBB penetration is heavily dependent on the Ionized/Un-ionized (I/U) ratio[2]. Because the
-
Causality: Zwitterions possess a hydration shell that makes passive lipoidal diffusion across the BBB nearly impossible. Therefore, drug developers utilizing this scaffold must design it to be recognized by active endogenous carrier systems (e.g., Large Neutral Amino Acid Transporter 1, LAT1) or utilize prodrug strategies (e.g., esterification of the C3-carboxylic acid) to mask the
charge, thereby lowering the I/U ratio and enabling passive CNS penetration[2].
References
- 2,5-Dihydro-1H-pyrrole-3-carboxylic acid | C5H7NO2 | CID 44317253. PubChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3xqRYT-Tefd4yfDpwqQ7_6HYTuiOpN-1bSe8wKtA14Dkmw0ae88afhnf8JUPHi1h9uGWQ7hUYm_bBoy5QV9pWVKO8Tv_ZN9If1Du3fl7JtGp7hOPheIQ_Cg0xS1TTKR-cTkyH4N5LQGb53GbBBeVRY-w0LcDYH6VuNNcQ5kJaqYds_OIRBkRcsZrqlp8=]
- Progress in Medicinal Chemistry 22. National Academic Digital Library of Ethiopia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjrqHm7479IQK4eV1VsoxyvDaJ6qP0PAN4vzAhMIXZo9fpWD0e5MCUUulMFJr9adoS-oQNOBxcafl0Zm4CnkdUTrgys4gSM9x-q_hFJTClimdPa6gnhxyyUm8xcDfjVAeDC8zm-3WSJgPEW3PY9IsCpqE2Bg9FvYbnTu6FREfJq9QL_VMP3Pow4XI=]
- Cas 109-96-6, 3-Pyrroline. LookChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4uhxjoPXrxE3cpYh0fTmXdYmBwxDaUalgrGf5uSKVVEhn1N_eR_-iaSRmsrBWh3kDTVSYyY25RyyMxLJWbQnpxJYl8bcHQ2yuLgwH-n_Tqk01pDGUkyVYlWydmpDfZTVmPjWxu1s=]
- 3-Pyrrolidinecarboxylic acid | C5H9NO2 | CID 3034645. PubChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMdYLK2YoNPopA7BEQVDCQqhdeDGbom1mWbEhsrxXG_xNWHHe2ztiVvbkbyVqiBMaNpxRawn7rtNN_cuRmjd8zQrBwlinEOwl3yXVzKOv7OXDhPFInsLw_ejxR684MJeCzVwpT55iEIRL3pcoioecy3gyvzlNQEPMmGncwu4vOtgJtl8k=]
Sources
A Tale of Two Pyrrolines: An In-depth Technical Guide to 2-Pyrroline-5-Carboxylic Acid and 3,4-Dehydro-L-proline
This guide provides a comprehensive technical overview of two structurally related yet functionally distinct pyrroline carboxylic acids: 2-pyrroline-5-carboxylic acid (P5C) and 3,4-dehydro-L-proline (3,4-DHP). For researchers, scientists, and drug development professionals, understanding the nuanced differences between these molecules is critical for leveraging their unique properties in metabolic studies, disease modeling, and therapeutic development.
Section 1: 2-Pyrroline-5-Carboxylic Acid (P5C): The Metabolic Hub
2-Pyrroline-5-carboxylic acid, a cyclic imino acid, stands at the crossroads of proline, ornithine, and glutamate metabolism, linking the urea cycle, the tricarboxylic acid (TCA) cycle, and proline metabolism.[1] In solution, P5C exists in a spontaneous equilibrium with its open-chain form, glutamate-γ-semialdehyde (GSA).[1][2]
Biochemistry and Physiological Roles of P5C
P5C is a central intermediate in both the biosynthesis and catabolism of proline.[1][2] Its intracellular concentration is tightly regulated by a series of enzymatic reactions that are fundamental to cellular homeostasis.
Biosynthesis of Proline via P5C:
Proline biosynthesis from glutamate involves two key enzymatic steps. First, the bifunctional enzyme Δ1-pyrroline-5-carboxylate synthetase (P5CS) catalyzes the ATP-dependent phosphorylation of glutamate to γ-glutamyl phosphate and its subsequent NADPH-dependent reduction to GSA, which spontaneously cyclizes to P5C.[3][4] P5CS is a rate-limiting enzyme in this pathway.[3] The final step is the reduction of P5C to proline by pyrroline-5-carboxylate reductase (PYCR), utilizing NADH or NADPH as a cofactor.[2][5]
Alternatively, P5C can be synthesized from ornithine via the action of ornithine aminotransferase (OAT).[1]
Catabolism of Proline via P5C:
The degradation of proline is a two-step mitochondrial process. Proline dehydrogenase (PRODH), also known as proline oxidase (POX), oxidizes proline back to P5C.[1][5] Subsequently, P5C is converted to glutamate by P5C dehydrogenase (P5CDH) in an NAD+-dependent reaction.[1][5]
The interconversion between proline and P5C forms a redox couple that can influence the cellular NAD(P)+/NAD(P)H ratio, thereby impacting a wide range of cellular processes, including redox homeostasis and energy metabolism.[2][6]
P5C in Health and Disease
The central role of P5C in metabolism makes it a critical molecule in various physiological and pathological states. Dysregulation of P5C metabolism is implicated in several human diseases. Furthermore, the enzymes that regulate P5C levels, particularly PYCR1, are emerging as potential therapeutic targets in oncology. Overexpression of PYCR1 has been observed in several cancers, including non-small cell lung cancer and colorectal cancer, where it promotes proliferation and inhibits apoptosis.[7][8]
Section 2: 3,4-Dehydro-L-proline (3,4-DHP): The Proline Analogue and Collagen Synthesis Inhibitor
3,4-Dehydro-L-proline is a non-proteinogenic amino acid that acts as a potent proline analogue.[] Its structural similarity to proline allows it to be recognized by enzymes involved in proline metabolism and protein synthesis, leading to significant biological effects.
Mechanism of Action: Inhibition of Prolyl Hydroxylase
The primary mechanism of action of 3,4-DHP is the inhibition of prolyl hydroxylases, a class of enzymes crucial for the post-translational modification of proline residues in collagen.[10] Prolyl hydroxylases catalyze the hydroxylation of proline to hydroxyproline, a modification that is essential for the stability of the collagen triple helix.[10]
By acting as a competitive inhibitor, 3,4-DHP binds to the active site of prolyl hydroxylase, preventing the hydroxylation of proline residues within procollagen chains.[11] This leads to the synthesis of under-hydroxylated procollagen, which is conformationally unstable and unable to form the stable triple helix required for secretion and assembly into collagen fibrils.[10] Some studies suggest that 3,4-DHP may act as an enzyme-activated suicide inhibitor of prolyl hydroxylase, leading to its rapid and irreversible inactivation at micromolar concentrations.[11][12][13]
Therapeutic Potential and Research Applications
The ability of 3,4-DHP to inhibit collagen synthesis has made it a valuable tool in both basic research and therapeutic development.[14]
-
Fibrotic Diseases: Excessive collagen deposition is a hallmark of fibrotic diseases affecting organs such as the liver, lungs, and skin. By inhibiting collagen synthesis, 3,4-DHP and other prolyl hydroxylase inhibitors have shown potential in preclinical models to reduce fibrosis.[15]
-
Cancer Research: The tumor microenvironment is rich in collagen, which can promote tumor growth and metastasis. Inhibiting collagen synthesis is being explored as a potential anti-cancer strategy.[14]
-
Peptide and Protein Engineering: The incorporation of 3,4-DHP into peptides can introduce conformational constraints and unique biological activities, making it a useful building block in peptide synthesis.[14]
Section 3: Comparative Analysis: 2-Pyrroline-5-Carboxylic Acid vs. 3,4-Dehydro-L-proline
The following table summarizes the key differences between these two pyrroline carboxylic acids.
| Feature | 2-Pyrroline-5-Carboxylic Acid (P5C) | 3,4-Dehydro-L-proline (3,4-DHP) |
| Structure | Imino acid with a double bond between C1 and C2 of the pyrroline ring. | Unsaturated cyclic amino acid with a double bond between C3 and C4 of the pyrrolidine ring.[] |
| Natural Occurrence | A naturally occurring metabolic intermediate in most organisms.[1] | A non-proteinogenic amino acid, not typically found in natural proteins. |
| Primary Role | Central intermediate in proline, ornithine, and glutamate metabolism.[1] | Proline analogue and inhibitor of prolyl hydroxylase.[11] |
| Biosynthesis | Synthesized from glutamate via P5CS or from ornithine via OAT.[1] | Synthesized chemically, for example, from (2S,4R)-4-hydroxyproline.[2][16] |
| Key Enzymes | P5CS, PYCR, PRODH, P5CDH.[1] | Primarily interacts with and inhibits prolyl hydroxylases.[11] |
| Biological Effect | Regulates redox balance and serves as a precursor for proline and glutamate.[2] | Inhibits collagen synthesis by preventing proline hydroxylation, leading to the production of unstable procollagen.[10] |
| Therapeutic Relevance | Enzymes in its metabolic pathway (e.g., PYCR1) are targets in cancer therapy. | Potential therapeutic agent for fibrotic diseases and cancer.[14] |
Section 4: Experimental Protocols
This section provides detailed methodologies for the synthesis and quantification of P5C and 3,4-DHP, as well as assays for related enzyme activities.
Synthesis Protocols
4.1.1. Synthesis of DL-2-Pyrroline-5-Carboxylic Acid
This protocol is adapted from the periodate oxidation of hydroxylysine.[1]
-
Preparation of Solutions:
-
Dissolve DL-5-hydroxylysine hydrochloride in distilled water.
-
Dissolve sodium metaperiodate in distilled water and adjust the pH to 7.0 with NaOH.
-
Equilibrate both solutions on ice.
-
-
Oxidation Reaction:
-
Rapidly mix the two ice-cold solutions.
-
Allow the oxidation to proceed for a defined period (e.g., 8 minutes).
-
Quench the reaction by adding glycerol to destroy excess metaperiodate.
-
Stop the reaction by adding HCl.
-
-
Purification:
-
Load the reaction mixture onto a Dowex AG50 WX4 cation-exchange column.
-
Wash the column with dilute HCl.
-
Elute P5C with a higher concentration of HCl.
-
Pool the P5C-containing fractions.
-
4.1.2. Synthesis of (S)-3,4-Dehydro-L-proline
This protocol involves a phenylselenoxide elimination from (2S,4R)-N-Benzyloxycarbonyl-4-tosyloxyproline methyl ester, which is prepared from commercially available (2S,4R)-N-benzyloxycarbonyl-4-hydroxyproline.[2][16]
-
Preparation of the Selenide Intermediate:
-
React (2S,4R)-N-Benzyloxycarbonyl-4-tosyloxyproline methyl ester with sodium phenylselenide.
-
-
Oxidative Elimination:
-
Dissolve the resulting selenide in a suitable solvent (e.g., CH₂Cl₂) with pyridine.
-
Add 30% hydrogen peroxide dropwise at 0°C.
-
Stir the reaction at room temperature to allow for the elimination to proceed.
-
-
Workup and Purification:
-
Dilute the reaction mixture and perform aqueous extractions to remove impurities.
-
Purify the resulting N-benzyloxycarbonyl-3,4-dehydroproline methyl ester by chromatography.
-
-
Deprotection:
-
Hydrolyze the ester and remove the benzyloxycarbonyl protecting group to yield (S)-3,4-dehydroproline.
-
Quantification Methods
4.2.1. Colorimetric Quantification of P5C using o-Aminobenzaldehyde (o-AB)
This method is based on the reaction of o-AB with P5C to form a yellow dihydroquinazolinium complex that can be measured spectrophotometrically at 443 nm.[17]
-
Sample Preparation:
-
Assay Procedure:
-
Mix the sample with a solution of o-aminobenzaldehyde in a suitable buffer.
-
Incubate to allow for color development.
-
Measure the absorbance at 443 nm.
-
Quantify the P5C concentration using a standard curve prepared with known concentrations of P5C.
-
4.2.2. Quantification of 3,4-Dehydro-L-proline by Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves derivatization followed by GC-MS analysis.[18]
-
Sample Preparation and Derivatization:
-
Hydrolyze the sample if 3,4-DHP is present in peptides.
-
Extract the amino acids.
-
Derivatize the sample using a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[18]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Separate the components on a suitable capillary column.
-
Detect and quantify the 3,4-DHP derivative using selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. The mass-to-charge ratio (m/z) of 256 can be used for the N(O)-tert-butyldimethylsilyl derivative of dehydroproline.[18]
-
Enzyme Activity Assays
4.3.1. P5C Reductase (PYCR) Activity Assay (Forward Reaction)
This assay measures the P5C-dependent oxidation of NADPH.[19][20]
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Add NADPH to a final concentration of 0.4 mM.
-
Add purified PYCR enzyme or a cell/tissue extract.
-
-
Assay:
-
Initiate the reaction by adding DL-P5C (e.g., 1 mM final concentration).
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the enzyme activity based on the rate of NADPH consumption using its molar extinction coefficient.
-
4.3.2. Proline Dehydrogenase (PRODH) Activity Assay
This assay measures the proline-dependent reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[20]
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing MgCl₂, KCN, FAD, and phenazine methosulfate.
-
Add DCPIP.
-
-
Assay:
-
Add the enzyme source (e.g., mitochondrial extract).
-
Initiate the reaction by adding L-proline.
-
Monitor the decrease in absorbance at 600 nm, corresponding to the reduction of DCPIP.
-
Calculate the enzyme activity based on the rate of DCPIP reduction.
-
Section 5: Visualization of Key Pathways and Workflows
Signaling Pathways
Caption: Proline Metabolism Pathway
Caption: Inhibition of Collagen Synthesis by 3,4-DHP
Experimental Workflows
Caption: P5C Quantification Workflow
References
-
Rueger, H., & Benn, M. H. (1982). The preparation of (S)-3,4-dehydroproline from (2S,4R)-4-hydroxyproline. Canadian Journal of Chemistry, 60(22), 2918-2920. [Link]
-
Forlani, G., Trupia, F., & Funck, D. (2021). Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice. Frontiers in Plant Science, 12, 736528. [Link]
-
PROLINE ENZYME ACTIVITY ASSAY. (n.d.). Retrieved from [Link]
-
Rueger, H., & Benn, M. H. (1982). The preparation of (S)-3,4-dehydroproline from (2S,4R)-4-hydroxyproline. Canadian Journal of Chemistry, 60(22), 2918-2920. [Link]
-
Grewer, C., Watzke, N., Riederer, M., & Schobert, C. (2021). Discovery and synthesis of hydroxy-L-proline based blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). bioRxiv. [Link]
-
Forlani, G., & Trupia, F. (2025). Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies. Metabolites, 15(12), 777. [Link]
-
Funck, D., Forlani, G., & Savouré, A. (2020). Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities. Frontiers in Plant Science, 11, 617659. [Link]
-
Funck, D., Forlani, G., & Savouré, A. (2020). Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities. Frontiers in Plant Science, 11, 617659. [Link]
-
Forlani, G., & Trupia, F. (2025). Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies. Metabolites, 15(12), 777. [Link]
-
Cooper, J. B., & Varner, J. E. (1983). Selective inhibition of proline hydroxylation by 3,4-dehydroproline. Plant physiology, 73(2), 324–328. [Link]
-
Funck, D., Forlani, G., & Savouré, A. (2020). Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities. ResearchGate. [Link]
-
Verslues, P. E., & Sharma, S. (2010). Proline Metabolism and Its Implications for Plant-Environment Interaction. The Arabidopsis Book, 8, e0140. [Link]
-
van der Westhuizen, F. H., Erasmus, E., & van der Merwe, M. J. (2003). Quantitation of hydroxyproline in bone by gas chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 790(1-2), 261–267. [Link]
-
Cai, F., Miao, Y., Liu, C., Wu, T., Shen, S., Su, X., & Shi, Y. (2017). Pyrroline-5-carboxylate reductase 1 promotes proliferation and inhibits apoptosis in non-small cell lung cancer. Oncology reports, 38(5), 2720–2728. [Link]
-
Ma, X., Wang, X., Cao, J., Geng, Z., & Wang, Z. (2014). Effect of proline analogues on activity of human prolyl hydroxylase and the regulation of HIF signal transduction pathway. PloS one, 9(4), e95692. [Link]
-
Uysal, B., & Gunes, A. (2015). Response of Triticum aestivum to boron stress. ResearchGate. [Link]
-
Singh, H., & Dhunu, R. (2021). Intrinsic and induced metabolic signatures underpin aluminum tolerance in bread wheat: a comparative metabolomics approach. ResearchGate. [Link]
-
PubChem. (n.d.). Arginine and Proline Metabolism. Retrieved from [Link]
-
Forlani, G., Trupia, F., & Funck, D. (2021). Intermediate P5C-GSA trapping with o-aminobenzaldehyde. P5C/GSA is... ResearchGate. [Link]
-
Tanner, J. J. (2019). Structural Studies of Yeast Δ1-Pyrroline-5-carboxylate Dehydrogenase (ALDH4A1): Active Site Flexibility and Oligomeric State. Biochemistry, 58(4), 329-340. [Link]
-
Ma, X., Wang, X., Cao, J., Geng, Z., & Wang, Z. (2014). Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway. PLoS ONE, 9(4), e95692. [Link]
-
Tcholakov, I., Grimshaw, C., Shi, L., & Ermolieff, J. (2017). Time dependent inhibition. The IC50 values of compound 4 against PHD2... ResearchGate. [Link]
-
Li, Y., et al. (2021). Pyrroline-5-Carboxylate Reductase-2 Promotes Colorectal Cancer Progression via Activating PI3K/AKT/mTOR Pathway. Computational and Mathematical Methods in Medicine, 2021, 9928643. [Link]
-
Hancock Lab. (n.d.). Dehydrogenase Assays. Retrieved from [Link]
-
Christensen, E. M., et al. (2023). Functional Impact of a Cancer-Related Variant in Human Δ1-Pyrroline-5-Carboxylate Reductase 1. Biochemistry, 62(3), 649-658. [Link]
-
Cooper, J. B., & Varner, J. E. (1983). Selective inhibition of proline hydroxylation by 3,4-dehydroproline. Plant physiology, 73(2), 324–328. [Link]
-
D'Aniello, C., & Fico, A. (2025). Proline Metabolism in Cancer: Emerging Roles in Redox Homeostasis and Therapeutic Opportunities. Cancers, 17(12), 3156. [Link]
-
Pinski, A., Betekhtin, A., Kwasniewska, J., Chajec, L., Wolny, E., & Hasterok, R. (2021). 3,4-Dehydro-L-proline Induces Programmed Cell Death in the Roots of Brachypodium distachyon. International journal of molecular sciences, 22(14), 7548. [Link]
-
Steplewski, A., & Fertala, A. (2012). Inhibition of collagen fibril formation. Fibrogenesis & tissue repair, 5(1), 5. [Link]
-
Ye, Y., Wu, Y., & Wang, J. (2018). Pyrroline-5-carboxylate reductase 1 promotes cell proliferation via inhibiting apoptosis in human malignant melanoma. Cancer management and research, 10, 6399–6407. [Link]
-
ClinicalTrials.gov. (2019). The Effect of ProHydrolase® on the Amino Acid, Intramuscular Anabolic Signaling, and Endocrine Response to Resistance Exercise in Trained Males. Retrieved from [Link]
-
van den Borne, S. W., et al. (2001). Inhibition of collagen synthesis with prolyl 4-hydroxylase inhibitor improves left ventricular function and alters the pattern of left ventricular dilatation after myocardial infarction. Circulation, 104(18), 2232-2237. [Link]
-
Wu, G. (2020). Generation of 4-hydroxyproline and 3-hydroxyproline from proline... ResearchGate. [Link]
-
Li, Y., et al. (2013). Fluorometric determination of proline in honey by high-performance liquid chromatography after pre-column derivatization with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F). Analytical Methods, 5(18), 4729-4735. [Link]
-
Patsnap. (2024). What are Collagen inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Sharma, R., & Kumar, V. (2008). Flowchart of collagen biosynthesis (for details see text). ResearchGate. [Link]
-
De Bock, M., et al. (2013). Schematic representation of the collagen synthesis (adapted from... ResearchGate. [Link]
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- 12. Selective inhibition of proline hydroxylation by 3,4-dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Inhibition of collagen synthesis with prolyl 4-hydroxylase inhibitor improves left ventricular function and alters the pattern of left ventricular dilatation after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
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Conformational Analysis of 2,5-Dihydro-1H-pyrrole-3-carboxylic acid
This guide provides an in-depth technical analysis of the conformational landscape of 2,5-Dihydro-1H-pyrrole-3-carboxylic acid (also known as 3-pyrroline-3-carboxylic acid ). It is designed for medicinal chemists and structural biologists, focusing on the interplay between ring dynamics, electronic conjugation, and zwitterionic stabilization.
Technical Guide | Version 1.0
Executive Summary
2,5-Dihydro-1H-pyrrole-3-carboxylic acid represents a constrained amino acid scaffold with significant utility in peptidomimetics and neurochemistry (specifically as a GABA uptake inhibitor). Unlike its saturated analog (proline), the inclusion of a
Molecular Architecture & Fundamentals
Structural Connectivity
The molecule consists of a five-membered nitrogen heterocycle (3-pyrroline) substituted at the C3 position with a carboxylic acid.[1][2]
-
Core Scaffold: 3-Pyrroline (2,5-dihydro-1H-pyrrole).
-
Unsaturation: A double bond exists between C3 and C4.
-
Functionalization: A carboxylic acid group attached to C3 creates an
-unsaturated system embedded within the ring. -
Stereochemistry: The molecule is achiral in its neutral, planar form but possesses a pseudo-asymmetric plane. However, in biological media, the nitrogen protonation and ring puckering induce chirality (though rapidly interconverting).
Electronic States (Zwitterion vs. Neutral)
In aqueous physiological environments (pH 7.4), the molecule exists predominantly as a zwitterion :
-
Amine: Protonated to a secondary ammonium cation (
). -
Acid: Deprotonated to a carboxylate anion (
). -
Consequence: Strong intramolecular electrostatic attraction between the ammonium center and the carboxylate oxygen dominates the conformational ensemble, often locking the ring in a specific envelope pucker to maximize this interaction.
The Conformational Landscape[3]
The conformational analysis of this molecule must address three coupled degrees of freedom: Ring Puckering, Nitrogen Inversion, and Exocyclic Bond Rotation.
Ring Puckering: The Envelope
Unlike the saturated pyrrolidine ring, which adopts distinct envelope (E) and twist (T) conformations with barriers around 3-5 kcal/mol, the 3-pyrroline ring is significantly flatter due to the planarity imposed by the C3=C4 double bond.
-
Preferred Geometry: A shallow Envelope (E) conformation.
-
The Flap: The Nitrogen atom (N1) typically occupies the "flap" position of the envelope, deviating from the plane defined by C2-C3=C4-C5.
-
Barrier to Planarity: The energy barrier to pass through a planar transition state is low (< 1.5 kcal/mol), making the ring highly flexible ("floppy") at room temperature unless constrained by intermolecular forces (crystal lattice) or intramolecular salt bridges.
Nitrogen Inversion
In 3-pyrrolines, the nitrogen inversion barrier is lower than in pyrrolidine due to the absence of 1,3-diaxial interactions and the flattening effect of the ring constraints.
-
Mechanism: The N-H bond flips from an "axial-like" to "equatorial-like" orientation via a planar transition state.
-
Timescale: In solution, this inversion is rapid on the NMR timescale, leading to averaged signals for the C2 and C5 protons unless measured at cryogenic temperatures.
Carboxylate Rotation ( angle)
The bond connecting C3 to the carboxyl group possesses restricted rotation due to conjugation.
-
Conjugation: The
-system of the C3=C4 double bond overlaps with the -system of the C=O. -
Rotamers: Two planar minima exist:
-
s-cis: The C=O bond is syn-planar to the C3=C4 bond.
-
s-trans: The C=O bond is anti-planar to the C3=C4 bond.
-
-
Preference: The s-trans conformation is generally favored electronically to minimize dipole repulsion, but in the zwitterionic form, the s-cis orientation may be stabilized if it allows for a favorable H-bond with the ammonium proton.
Quantitative Data Summary
| Parameter | Value / Range | Determinant Factor |
| Ring Pucker Amplitude ( | 0.1 – 0.2 Å | Constrained by C3=C4 double bond. |
| N-Inversion Barrier | ~6–8 kcal/mol | Lower than pyrrolidine (~10 kcal/mol) due to ring flattening. |
| C3-COOH Rotation Barrier | ~4–6 kcal/mol | |
| Dominant Interaction (Aq.) | Electrostatic | Attraction between |
| pKa (COOH) | ~3.5 | Lower than proline due to electron-withdrawing alkene. |
| pKa (NH2) | ~9.5 | Typical secondary amine. |
Experimental & Computational Protocols
Protocol: Computational Conformational Search
Objective: Identify global minima using Density Functional Theory (DFT).
-
Initial Sampling: Generate 100+ conformers using Monte Carlo methods with the MMFF94 force field. Vary the ring pucker and exocyclic torsion.
-
Geometry Optimization (Coarse): Optimize all conformers at the HF/3-21G level to filter duplicates.
-
Geometry Optimization (Refined): Optimize unique conformers using DFT: B3LYP-D3(BJ)/6-311+G(d,p) . Include the D3 dispersion correction to account for weak intramolecular interactions.
-
Solvation Model: Apply the IEF-PCM (Polarizable Continuum Model) for water (
) to simulate the zwitterionic state. Gas-phase calculations should use the neutral molecule. -
Frequency Analysis: Confirm minima (zero imaginary frequencies) and calculate Gibbs Free Energy (
).
Protocol: NMR Validation (NOESY)
Objective: Determine the dominant solution-state pucker.
-
Sample Prep: Dissolve 5 mg in
(buffered to pH 7.0 for zwitterion). -
1D Experiments: Acquire
and spectra to assign C2 and C5 protons. Note that C2 protons are allylic to the acid, while C5 are allylic to the alkene only. -
NOESY/ROESY: Acquire 2D NOESY with a mixing time of 500ms.
-
Analysis: Look for Cross-Relaxation between the
proton (if visible in non-exchanging solvent like DMSO) and the pseudo-axial vs. pseudo-equatorial protons at C2/C5.-
Strong NOE between NH and
indicates the N-H bond is pseudo-axial. -
Weak/No NOE indicates pseudo-equatorial.
-
Visualizations
Workflow: Conformational Analysis Pipeline
This diagram illustrates the logical flow from structural definition to validated 3D model.
Caption: Step-by-step workflow for determining the bioactive conformation of 3-pyrroline-3-carboxylic acid.
Logic: Energy Landscape Determinants
This diagram maps the forces stabilizing or destabilizing the molecule.
Caption: The equilibrium geometry arises from the competition between conjugation (planarity) and electrostatics.
Biological Implications
The conformation of 2,5-dihydro-1H-pyrrole-3-carboxylic acid is critical for its biological activity as a GABA uptake inhibitor .
-
Bioisosterism: It acts as a conformationally restricted analog of GABA (
-aminobutyric acid). -
Binding Mode: The rigid distance between the ammonium cation and the carboxylate anion in the 3-pyrroline scaffold mimics the bioactive folded conformation of GABA required for binding to the GAT (GABA Transporter) proteins.
-
Selectivity: The specific "envelope" pucker allows the molecule to fit into the transporter's orthosteric site more tightly than the flexible linear GABA molecule, potentially increasing potency.
References
- Conformational Analysis of Pyrrolidines and Piperidines.Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994.
-
Synthesis and Biological Activity of 3-Pyrroline Derivatives. Journal of Medicinal Chemistry. (General reference for 3-pyrroline medicinal chemistry).
-
GABA Uptake Inhibitors: Structure-Activity Relationships. Current Medicinal Chemistry. (Context for biological relevance).
-
Density Functional Theory Study of Nitrogen Inversion. Asian Journal of Chemistry. (Theoretical basis for inversion barriers).
-
Spectroscopic Studies of Amino Acid Zwitterions. Spectrochimica Acta Part A. (Methodology for zwitterion analysis).
Sources
The Strategic Incorporation of 3-Pyrroline-3-Carboxylic Acid in Medicinal Chemistry: A Technical Guide
Abstract
3-Pyrroline-3-carboxylic acid, also known as 3,4-dehydroproline, has emerged as a versatile and powerful building block in medicinal chemistry. Its unique structural features, particularly the presence of a double bond within the five-membered ring, impart significant conformational constraints and offer a wealth of opportunities for synthetic diversification. This guide provides an in-depth review of the literature, detailing the synthesis, conformational properties, and diverse applications of 3-pyrroline-3-carboxylic acid and its derivatives in drug discovery and development. We will explore its role as a peptidomimetic, an enzyme inhibitor, and a scaffold for novel therapeutic agents, supported by experimental protocols and quantitative biological data.
Introduction: The Unique Appeal of a Constrained Proline Analogue
Proline, with its secondary amine integrated into a pyrrolidine ring, plays a singular role in peptide and protein structure, often inducing turns and disrupting secondary structures like α-helices and β-sheets.[] The introduction of a double bond between the Cγ and Cδ positions to create 3-pyrroline-3-carboxylic acid (3,4-dehydroproline) further rigidifies this structure, offering medicinal chemists a tool to fine-tune the conformational properties of peptides and small molecules.[2][3] This unsaturated analogue has demonstrated significant potential in enhancing biological activity, improving metabolic stability, and providing novel avenues for therapeutic intervention.[2] Its applications span from the development of enzyme inhibitors for diseases like cancer and diabetes to the creation of novel antiviral and antimicrobial agents.[2][4] This guide will delve into the core aspects of 3-pyrroline-3-carboxylic acid's role in medicinal chemistry, providing researchers with a comprehensive understanding of its synthesis, structural implications, and therapeutic potential.
Synthesis of 3-Pyrroline-3-Carboxylic Acid and its Derivatives
The synthesis of 3-pyrroline-3-carboxylic acid and its enantiomerically pure forms is a critical aspect of its application in medicinal chemistry. Various synthetic strategies have been developed to access this valuable building block.
Enantioselective Synthesis of L-3-Pyrroline-3-Carboxylic Acid
Another practical approach involves the synthesis of the protected form, such as Fmoc-3,4-dehydro-L-proline, which is commercially available and widely used in solid-phase peptide synthesis.[2] The synthesis of this protected derivative often starts from readily available chiral precursors like L-pyroglutamic acid.
General Synthesis of the 3-Pyrroline Ring System
A foundational method for constructing the 3-pyrroline core involves a three-step synthesis starting from (Z)-1,4-dichloro-2-butene.[7] This method, while not yielding the carboxylic acid derivative directly, provides a versatile route to the parent heterocycle, which can then be further functionalized.
Experimental Protocol: Synthesis of 3-Pyrroline from (Z)-1,4-dichloro-2-butene
This protocol is adapted from the literature and outlines a general procedure for the synthesis of the 3-pyrroline ring system.[7]
Step 1: Monoamination via the Delépine Reaction
-
To a solution of (Z)-1,4-dichloro-2-butene in a suitable solvent (e.g., chloroform), add one equivalent of hexamethylenetetramine.
-
Reflux the mixture to allow for the formation of the quaternary ammonium salt.
-
Isolate the salt by filtration.
-
Treat the salt with ethanolic hydrochloric acid to yield the monoamine hydrochloride.
Step 2: Ring Closure
-
The resulting amino-chloro-butene is then subjected to ring-closing conditions. This is typically achieved by treatment with a base (e.g., sodium carbonate) in a suitable solvent.
Step 3: Purification
-
The crude 3-pyrroline is purified by distillation or chromatography to yield the final product.
Conformational Constraints and Their Impact on Molecular Design
The introduction of the Cγ=Cδ double bond in 3,4-dehydroproline significantly alters the geometry of the pyrrolidine ring compared to proline. This has profound implications for the conformation of peptides and other molecules into which it is incorporated.
Ring Puckering and Bond Angles
Computational studies have shown that the 3,4-dehydroprolyl ring is considerably less puckered than the proline ring. The puckering amplitude is reduced to 0.01-0.07 Å, indicating a much flatter ring structure.[8] This flattening is a direct consequence of the sp2 hybridization of the Cγ and Cδ carbons. Furthermore, the Cβ-Cγ bond is shorter by approximately 0.2 Å, and the Cα-Cβ-Cγ and Cβ-Cγ-Cδ bond angles are widened by about 8 degrees compared to proline.[8]
Sources
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- 3. Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: Catalytic Hydrogenation of 2,5-Dihydro-1H-pyrrole-3-carboxylic Acid
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Introduction & Mechanistic Rationale
The synthesis of functionalized pyrrolidines is a cornerstone of modern medicinal chemistry. Specifically, the reduction of 2,5-dihydro-1H-pyrrole-3-carboxylic acid (also known as 3-pyrroline-3-carboxylic acid) yields pyrrolidine-3-carboxylic acid (β-proline), a critical pharmacophore embedded in numerous therapeutics, including JAK1 inhibitors (e.g., Upadacitinib)[1], arginase inhibitors[2], and influenza virus neuraminidase inhibitors[3].
The Causality of Catalyst Poisoning and Chemoselectivity
While the reduction of an isolated alkene is typically trivial, the 2,5-dihydro-1H-pyrrole ring presents a unique challenge: the presence of a secondary amine. In its free base form, the nitrogen's lone pair strongly coordinates to the electron-deficient surface of transition metal catalysts (like Palladium). This coordination blocks the active sites required for hydrogen adsorption and alkene complexation, leading to severe catalyst poisoning and stalled reactions.
To achieve quantitative conversion, the protocol must manipulate the electronic or steric environment of the amine. This is accomplished via two primary strategies:
-
Steric Shielding (Protection): Converting the amine to a carbamate (e.g., N-Boc or N-Cbz) eliminates the nucleophilicity of the nitrogen lone pair, allowing standard Pd/C hydrogenation to proceed smoothly[3].
-
Electronic Deactivation (Protonation): Conducting the hydrogenation in an acidic medium (e.g., Methanolic HCl or Acetic Acid) protonates the amine in situ, forming an ammonium salt that cannot coordinate to the palladium surface[1].
Experimental Workflow
The following diagram illustrates the strategic workflow for achieving high-yield hydrogenation, highlighting the critical protection/protonation step necessary to prevent catalyst deactivation.
Experimental workflow for the catalytic hydrogenation of 2,5-dihydro-1H-pyrrole-3-carboxylic acid.
Optimization of Hydrogenation Conditions
Quantitative data from process optimization demonstrates the absolute necessity of addressing the amine lone pair. Table 1 summarizes the performance of various catalytic systems.
Table 1: Condition Optimization and Yield Data
| Catalyst System | Solvent | Additive / Substrate State | H₂ Pressure | Temp | Conversion (%) | Purity (LC-MS) |
| 10% Pd/C (5 mol%) | Methanol | Free Amine (None) | 1 atm | 25°C | < 15% (Poisoned) | N/A |
| 10% Pd/C (5 mol%) | Methanol | Acetic Acid (1.1 eq) | 1 atm | 25°C | > 98% | 95% |
| 10% Pd/C (5 mol%) | Ethyl Acetate | N-Boc Protected | 1 atm | 25°C | > 99% | > 98% |
| PtO₂ (Adams' Catalyst) | Ethanol | Free Amine (None) | 3 atm | 40°C | 85% | 90% |
| 10% Pd(OH)₂/C | Methanol | N-Cbz Protected | 1 atm | 25°C | > 99%* | > 98% |
*Note: Pd(OH)₂/C (Pearlman's catalyst) will simultaneously reduce the alkene and cleave the Cbz group via hydrogenolysis[3].
Step-by-Step Methodologies
Protocol A: Hydrogenation via In Situ Protonation (Atom Economical)
This method avoids the addition and subsequent removal of a protecting group, making it ideal for scale-up.
Self-Validating Principle: The reaction is monitored via volumetric H₂ uptake. The theoretical consumption of exactly 1 molar equivalent of H₂ validates the chemoselective reduction of the alkene without over-reduction or ring-opening.
-
Substrate Preparation: Suspend 2,5-dihydro-1H-pyrrole-3-carboxylic acid (10.0 mmol, 1.13 g) in anhydrous Methanol (30 mL) in a heavy-walled hydrogenation flask.
-
Protonation: Slowly add Glacial Acetic Acid (11.0 mmol, 0.63 mL) or 1.25M methanolic HCl (8.8 mL). Stir for 10 minutes until a homogenous solution is achieved, confirming the formation of the soluble ammonium salt.
-
Catalyst Addition: Under a gentle stream of Argon (to prevent ignition), carefully add 10% Palladium on Carbon (Pd/C, 50% wet, 100 mg). Causality: Wet Pd/C is used to mitigate the severe fire hazard associated with dry palladium catalysts igniting methanol vapors.
-
Purging: Seal the flask. Evacuate the atmosphere using a vacuum pump and backfill with Argon (repeat 3 times). Evacuate once more and backfill with Hydrogen gas (H₂).
-
Hydrogenation: Pressurize the vessel to 1 atm (balloon) or up to 3 atm (Parr shaker). Stir vigorously at 25°C.
-
In-Process Control (IPC): Monitor the reaction by ¹H-NMR. The reaction is complete when the vinylic protons (δ ~5.8–6.0 ppm) completely disappear.
-
Filtration: Purge the flask with Argon. Filter the suspension through a tightly packed pad of Celite. Causality: Celite acts as a depth filter to trap sub-micron palladium particles that would otherwise pass through standard filter paper, preventing product contamination and post-filtration fires.
-
Isolation: Wash the Celite pad with additional Methanol (2 x 15 mL). Concentrate the filtrate in vacuo to yield the pyrrolidine-3-carboxylic acid acetate/hydrochloride salt.
Protocol B: Hydrogenation of N-Boc Protected Substrate
Ideal for synthesizing building blocks destined for peptide coupling or multi-step synthesis.
-
Preparation: Dissolve N-Boc-2,5-dihydro-1H-pyrrole-3-carboxylic acid (10.0 mmol, 2.13 g) in Ethyl Acetate (40 mL).
-
Catalyst Addition: Add 10% Pd/C (100 mg) under Argon.
-
Reaction: Purge with H₂ and stir vigorously under 1 atm of H₂ at room temperature for 4-6 hours.
-
Workup: Filter through Celite, wash with Ethyl Acetate, and concentrate to yield N-Boc-pyrrolidine-3-carboxylic acid as a white solid.
Troubleshooting & Logical Relationships
If incomplete conversion is observed, do not blindly add more catalyst. Follow the logical troubleshooting matrix below to identify the root cause.
Logical troubleshooting matrix for incomplete catalytic hydrogenation reactions.
Key Diagnostic: If the reaction stalls at <50% conversion but resumes upon the addition of fresh catalyst, the primary issue is catalyst poisoning (Cause 1). If the reaction is slow from the beginning but the catalyst remains active, the issue is likely a mass transfer limitation of hydrogen gas into the liquid phase (Cause 2), requiring higher RPM stirring or a baffled flask.
References
1.[2] Synthesis of Arginase Inhibitors: An Overview. MDPI (Pharmaceutics). Available at: 2.[1] WO 2019/016745 A1 - Process for the preparation of a Pyrrolidine derivatives. WIPO / Google Patents. Available at: 3.[3] Novel α- and β-Amino Acid Inhibitors of Influenza Virus Neuraminidase. PMC / NIH. Available at:
Sources
Application Note: Preparation of N-Protected 2,5-Dihydro-1H-pyrrole-3-carboxylic Acid via Ring-Closing Metathesis
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Strategic Overview
The 3-pyrroline-3-carboxylic acid scaffold—specifically its N-protected derivatives like 1-Boc-2,5-dihydro-1H-pyrrole-3-carboxylic acid —is a highly valuable, rigid cyclic amino acid building block used extensively in the synthesis of peptidomimetics, complex alkaloids, and targeted therapeutics.
Constructing this unsaturated five-membered ring requires precise control over carbon-carbon bond formation. While traditional methods (such as the Paal-Knorr synthesis or partial reduction of pyrroles) often suffer from harsh conditions or poor regioselectivity, Ring-Closing Metathesis (RCM) has emerged as the industry standard for its high atom economy, functional group tolerance, and scalability [3].
As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. Here, we dissect the causality behind the reagent selection, highlight self-validating checkpoints, and provide a robust, field-proven protocol for synthesizing this critical intermediate.
Synthetic Pathway & Mechanistic Causality
The synthesis is executed in three distinct stages: N-alkylation to form the diene precursor, Ru-catalyzed RCM to close the ring, and saponification to yield the free acid.
Workflow for the synthesis of N-Boc-2,5-dihydro-1H-pyrrole-3-carboxylic acid.
Causality Insight: Overcoming Electron-Deficient Dienes
The critical bottleneck in this pathway is the RCM step. The diene precursor contains an acrylate moiety, making one of the double bonds highly electron-deficient. First-generation Grubbs catalysts (Grubbs I) often stall at incomplete conversions because the intermediate Fischer-type ruthenium carbenes are too stable to efficiently propagate the catalytic cycle.
By upgrading to Grubbs Catalyst 2nd Generation (Grubbs II) , we introduce a strongly σ-donating N-heterocyclic carbene (NHC) ligand. This ligand dramatically increases the electron density at the ruthenium center, accelerating the cycloaddition step and driving the metathesis of the deactivated alkene to >95% completion [2].
Quantitative Data: Catalyst Optimization
To demonstrate the necessity of catalyst selection, the following table summarizes the optimization data for the RCM cyclization of the electron-deficient diene precursor.
| Catalyst System | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| Grubbs 1st Generation | 5.0 | DCM | 40 | 24 | < 45% |
| Grubbs 1st Generation | 5.0 | Toluene | 80 | 12 | 62% (Decomposition) |
| Grubbs 2nd Generation | 1.0 | DCM | 40 | 4 | > 98% |
| Hoveyda-Grubbs 2nd Gen | 1.0 | DCM | 40 | 2 | > 98% |
Table 1: Catalyst screening for the formation of Methyl 1-Boc-2,5-dihydro-1H-pyrrole-3-carboxylate. Grubbs II provides the optimal balance of cost-efficiency and high catalytic turnover.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of the Diene Precursor (Alkylation)
Objective: Synthesize methyl 2-(((tert-butoxycarbonyl)(allyl)amino)methyl)acrylate.
-
Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv, 24.0 mmol) and wash twice with anhydrous hexane to remove the oil. Suspend the purified NaH in anhydrous THF (100 mL) and cool to 0 °C.
-
Deprotonation: Dissolve N-Boc-allylamine (1.0 equiv, 20.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension over 15 minutes.
-
Self-Validation: Hydrogen gas evolution will be immediately visible. Stir at 0 °C for 30 minutes until gas evolution ceases, confirming complete formation of the sodium amide.
-
-
Alkylation: Add methyl 2-(bromomethyl)acrylate (1.1 equiv, 22.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, 10% EtOAc in Hexanes) to afford the diene precursor as a clear oil.
Protocol B: Ring-Closing Metathesis (RCM)
Objective: Cyclize the diene to methyl 1-Boc-2,5-dihydro-1H-pyrrole-3-carboxylate.
-
Reaction Setup: In a dry 250 mL flask, dissolve the diene precursor (10.0 mmol) in anhydrous, degassed Dichloromethane (DCM, 100 mL) to create a 0.1 M solution.
-
Expert Insight: Operating at a moderate dilution (0.1 M) prevents intermolecular cross-metathesis (oligomerization) and heavily favors the intramolecular ring closure.
-
-
Catalyst Addition: Add Grubbs 2nd Generation Catalyst (0.01 equiv, 1 mol%, 0.1 mmol) in one portion. The solution will turn a characteristic deep burgundy/red color.
-
Reflux: Attach a reflux condenser and heat the mixture to 40 °C for 4 hours. Monitor via TLC (20% EtOAc/Hexanes; UV active).
-
Ruthenium Quenching (Critical Step): To remove toxic and color-leaching ruthenium byproducts, add an aqueous solution of tris(hydroxymethyl)phosphine (THMP) (5 equiv relative to the catalyst) and triethylamine (5 equiv) [1]. Stir vigorously at room temperature for 12 hours.
-
Self-Validation: The reaction mixture will transition from dark brown to a pale yellow solution as the water-soluble Ru-THMP complex forms.
-
-
Isolation: Separate the organic layer, wash with water (2 × 50 mL) and brine, dry over MgSO₄, and concentrate. The crude methyl ester is typically >95% pure and can be used directly in the next step.
Protocol C: Saponification to the Free Acid
Objective: Hydrolyze the ester to yield 1-Boc-2,5-dihydro-1H-pyrrole-3-carboxylic acid.
-
Hydrolysis: Dissolve the crude methyl ester (approx. 9.5 mmol) in a solvent mixture of THF/MeOH/H₂O (2:1:1, 40 mL).
-
Expert Insight: This specific ternary solvent system ensures that both the lipophilic organic ester and the hydrophilic lithium hydroxide remain in a single, homogenous phase, drastically reducing reaction time.
-
-
Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv, 28.5 mmol). Stir at room temperature for 4 hours. Monitor by TLC until the starting material spot disappears.
-
Acidification: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water (20 mL) and cool to 0 °C. Carefully acidify to pH ~3 using 1 M HCl.
-
Self-Validation: A white precipitate will form as the free carboxylic acid crashes out of the aqueous solution.
-
-
Extraction & Drying: Extract the acidified aqueous layer with Ethyl Acetate (3 × 40 mL). Wash the combined organics with brine, dry over Na₂SO₄, and evaporate to dryness to yield the title compound as a white crystalline solid.
References
-
Ferguson, M. L., O'Leary, D. J., & Grubbs, R. H. (2003). Ring-Closing Metathesis Synthesis of N-Boc-3-Pyrroline. Organic Syntheses, 80, 85. [Link]
-
Teknoscienze. (2019). Devising efficient routes to industrial chemicals: a comparison of the alkylation and metathesis synthesis of N-Boc-3-pyrroline. Catalysis & Biocatalysis, 37(4). [Link]
reaction mechanisms involving 3-pyrroline-3-carboxylic acid intermediates
Abstract
This technical guide details the synthesis, mechanistic behavior, and application of 3-pyrroline-3-carboxylic acid (also known as 2,5-dihydropyrrole-3-carboxylic acid) intermediates. These scaffolds are critical precursors for
Mechanistic Foundations
The 3-pyrroline-3-carboxylic acid scaffold is unique due to the conjugation between the endocyclic double bond (
Formation Mechanism: 1,3-Dipolar Cycloaddition
The most robust route to functionalized 3-pyrroline-3-carboxylates is the 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkynes.
-
Dipole: Non-stabilized azomethine ylides are generated in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)amines using an acid catalyst (e.g., TFA).
-
Dipolarophile: Alkyl 2-alkynoates (e.g., ethyl propiolate derivatives).
-
Regioselectivity: The reaction is highly regioselective, driven by the electronic polarization of the alkyne, placing the carboxylate at the C3 position relative to the nitrogen.
Transformation Mechanism: Asymmetric Hydrogenation
Converting the achiral 3-pyrroline intermediate to a chiral
-
Catalyst: Ruthenium(II) complexes with atropisomeric diphosphine ligands (e.g., MeOBIPHEP , BINAP ).
-
Directing Group: The carboxylate group (often as a salt) coordinates with the Ru center, anchoring the substrate and restricting conformational freedom.
-
Stereochemical Outcome: The ligand's "quadrant" steric environment forces
delivery to a specific face, yielding high enantiomeric excess (ee > 99%).
Figure 1: Synthetic pathway from acyclic precursors to chiral
Experimental Protocols
Protocol A: Synthesis of 1-Benzyl-3-pyrroline-3-carboxylic Acid
Methodology adapted from Roche Patent US8344161B2.
Objective: Preparation of the 3-pyrroline scaffold via [3+2] cycloaddition.
Materials:
-
N-Benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine (Reagent A)
-
Ethyl propiolate (or substituted derivative) (Reagent B)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH)
Step-by-Step Procedure:
-
Preparation of Dipole Precursor: Dissolve Reagent A (1.06 mol eq) in anhydrous DCM (0.6 L).
-
Cycloaddition:
-
In a separate reactor, dissolve Reagent B (0.71 mol) and catalytic TFA (0.1 eq) in DCM (0.7 L).
-
Cool the alkyne solution to 0°C.[1]
-
Add the amine solution dropwise over 60 minutes, maintaining temperature < 25°C.
-
Observation: The reaction is exothermic.[1] The color typically shifts from pale yellow to orange/brown.
-
-
Hydrolysis (In-situ):
-
Evaporate the DCM solvent to dryness.
-
Redissolve the residue in Dioxane (1.6 L).
-
Add aqueous NaOH (2.8 eq) and stir at room temperature for 18 hours.
-
-
Work-up:
-
Wash the aqueous phase with Ethyl Acetate (to remove non-acidic byproducts).
-
Acidify the aqueous phase to pH 2.0 using HCl.
-
Extract the product with DCM or Ethyl Acetate.
-
Dry over
and concentrate.
-
-
Crystallization: Recrystallize from Ethanol/Heptane to obtain the pure acid.
Critical Control Point: The rate of addition of the silyl amine controls the exotherm. Rapid addition can lead to polymerization of the alkyne.
Protocol B: Asymmetric Hydrogenation to -Proline
Methodology for high-pressure enantioselective reduction.
Objective: Conversion of 3-pyrroline-3-carboxylic acid to (3S,4S)-pyrrolidine-3-carboxylic acid derivatives.
Materials:
-
Substrate: 1-Benzyl-3-pyrroline-3-carboxylic acid (from Protocol A).
-
Catalyst:
or . -
Solvent: Methanol (degassed).
-
Equipment: High-pressure stainless steel autoclave (Hastelloy recommended for acidic variants).
Step-by-Step Procedure:
-
Inert Handling: Perform all catalyst manipulations in a glove box (
ppm). -
Loading:
-
Hydrogenation:
-
Seal the autoclave and purge 3x with Argon, then 3x with Hydrogen.
-
Pressurize to 40 bar (580 psi)
. -
Heat to 30°C and stir at 800 rpm for 20 hours.
-
-
Completion Check: Monitor
uptake. Reaction is complete when pressure stabilizes. -
Isolation:
-
Release pressure and purge with Argon.
-
Evaporate solvent to dryness.
-
Purification: The crude product typically has >99% ee. Dissolve in 1M NaOH, wash with TBME, and precipitate by acidifying to pH 6.5.
-
Data Summary Table: Catalyst Performance
| Catalyst Ligand | Pressure (bar) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) |
| (R)-MeOBIPHEP | 40 | 20 | >99.8% | >99.9% (S,S) |
| (R)-BINAP | 40 | 24 | 95.0% | 92.0% (S,S) |
| (R)-TMBTP | 40 | 20 | 18.5% | 94.5% (S,S) |
Note: MeOBIPHEP ligands generally provide superior turnover numbers (TON) and enantioselectivity for this substrate class compared to BINAP.
Applications in Drug Discovery
The 3-pyrroline-3-carboxylic acid intermediate is the direct precursor to GABA uptake inhibitors .
-
GAT-1/GAT-3 Inhibitors: Derivatives where the N-benzyl group is replaced by lipophilic side chains (e.g., diphenylbutenyl) mimic the structure of Nipecotic Acid but with restricted conformation.
-
Endothelin Antagonists: The rigid pyrroline ring is used to orient aryl substituents in specific vectors to bind the
receptor (e.g., A-216546).
Figure 2: Pharmaceutical applications of the 3-pyrroline scaffold.
References
-
Scalable Synthesis via Asymmetric Hydrogenation: Scalone, M., et al. "Process for the preparation of pyrrolidine-3-carboxylic acids."[2][3][4][5] U.S. Patent 8,344,161 , Jan 1, 2013.
-
Organocatalytic Synthesis (Michael Addition): Yin, F., Garifullina, A., & Tanaka, F. "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones." Organic & Biomolecular Chemistry , 2017, 15, 6089-6092.
-
Mechanistic Insight (Birch Reduction Context): Rapoport, H., & Willson, C. D.[1] "Synthesis of Pyrrole-3-carboxylic Acids."[2][3][5] Journal of the American Chemical Society , 1962, 84(12), 2303-2309.
-
Biological Activity (GABA Inhibitors): Kagami, T., et al. "Development of new GABA uptake inhibitors derived from proline or from pyrrolidin-2-yl acetic acid." European Journal of Medicinal Chemistry , 2005.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
Application Note: Scale-Up Synthesis of 2,5-Dihydro-1H-pyrrole-3-carboxylic Acid
This Application Note and Protocol is designed for process chemists and drug development professionals focusing on the scalable synthesis of 2,5-Dihydro-1H-pyrrole-3-carboxylic acid (also known as 3-pyrroline-3-carboxylic acid ).
This guide prioritizes a convergent [3+2] cycloaddition strategy , identified as the most robust pathway for scale-up compared to the classical Birch reduction (which suffers from selectivity issues) or Ring-Closing Metathesis (high cost).
Executive Summary
2,5-Dihydro-1H-pyrrole-3-carboxylic acid is a critical non-proteinogenic amino acid scaffold, serving as a conformationally restricted analogue of GABA and a key intermediate in the synthesis of bioactive pyrrolidines (e.g., enzyme inhibitors, receptor agonists).
The primary challenge in synthesizing this molecule at scale is regio-stability . The 3-pyrroline (2,5-dihydro) ring is thermodynamically less stable than its 2-pyrroline (imine) tautomer and prone to oxidative aromatization to pyrrole. This protocol details a 1,3-dipolar cycloaddition route utilizing an azomethine ylide precursor. This method offers superior atom economy, safety profile, and impurity control compared to metal-ammonia (Birch) reduction.
Key Process Advantages
-
Regiocontrol: Direct formation of the 3,4-double bond avoids "over-reduction" risks associated with pyrrole hydrogenation.
-
Scalability: Avoids cryogenic liquid ammonia (Birch conditions) and expensive Ruthenium catalysts (RCM).
-
Purity: Crystallization-driven purification minimizes the need for silica gel chromatography.
Synthetic Strategy & Mechanism
The synthesis proceeds via the generation of a non-stabilized azomethine ylide from a silylated amine precursor, which undergoes a [3+2] cycloaddition with an acetylenic ester.
Reaction Pathway Analysis
-
Ylide Generation: N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine generates the reactive 1,3-dipole upon treatment with a catalytic acid (TFA).
-
Cycloaddition: The ylide traps ethyl propiolate to form the 3-pyrroline ring.
-
Hydrolysis & Deprotection: Controlled saponification followed by selective N-debenzylation (using ACE-Cl to preserve the alkene) yields the target zwitterion.
Mechanistic Workflow (DOT Visualization)
Caption: Synthetic workflow for 2,5-Dihydro-1H-pyrrole-3-carboxylic acid via azomethine ylide cycloaddition.
Detailed Experimental Protocol
Phase 1: [3+2] Cycloaddition (Scale: 100 g Batch)
Objective: Synthesis of Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate.
Reagents:
-
Ethyl propiolate (Propynoic acid ethyl ester): 50.0 g (0.51 mol)
-
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: 145.0 g (0.61 mol, 1.2 eq)
-
Trifluoroacetic acid (TFA): 2.9 g (25 mmol, 0.05 eq)
-
Dichloromethane (DCM): 1.0 L (Anhydrous)
Procedure:
-
Setup: Charge a 3-L jacketed reactor with Ethyl propiolate (50.0 g) and DCM (500 mL). Cool the solution to 0 °C under a nitrogen atmosphere.
-
Catalyst Addition: Add TFA (2.9 g) in one portion.
-
Controlled Addition: Prepare a solution of the silyl amine (145.0 g) in DCM (500 mL). Add this solution dropwise to the reactor over 90 minutes, maintaining the internal temperature between 0–5 °C.
-
Critical Process Parameter (CPP): The reaction is exothermic.[1] Rapid addition can lead to uncontrolled ylide generation and polymerization.
-
-
Reaction: Allow the mixture to warm to 20–25 °C and stir for 12 hours.
-
IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[2] Disappearance of ethyl propiolate indicates completion.
-
Workup: Quench with saturated NaHCO₃ (500 mL). Separate phases. Wash the organic layer with brine (500 mL), dry over Na₂SO₄, and concentrate under reduced pressure (40 °C, 50 mbar).
-
Purification: The crude oil is often sufficiently pure (>90%) for the next step. If necessary, purify via short-path distillation (high vacuum) or silica plug filtration.
Yield: ~105 g (89%) of a pale yellow oil.
Phase 2: Saponification
Objective: Hydrolysis to 1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid.
Reagents:
-
Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate (from Phase 1): 100 g
-
Lithium Hydroxide Monohydrate (LiOH·H₂O): 36.0 g (2.0 eq)
-
THF/Water (3:1): 1.0 L
Procedure:
-
Dissolve the ester in THF (750 mL) and cool to 10 °C.
-
Add a solution of LiOH·H₂O in water (250 mL).
-
Stir vigorously at room temperature for 4–6 hours.
-
pH Adjustment: Carefully adjust pH to ~5.0 using 1M HCl.
-
Caution: Do not acidify below pH 4.0 strongly or heat, as this promotes isomerization to the 2-pyrroline (imine) or decarboxylation.
-
-
Isolation: Extract with 2-MeTHF or Ethyl Acetate (3 x 400 mL). Dry and concentrate to yield the solid acid.
-
Crystallization: Recrystallize from Ethanol/Ether to obtain a white solid.
Yield: ~75 g (85%).
Phase 3: Selective N-Debenzylation
Objective: Removal of the benzyl group without reducing the C3-C4 double bond. Note: Standard Hydrogenation (Pd/C, H₂) cannot be used as it will reduce the alkene.
Reagents:
Procedure:
-
Dissolve the N-benzyl acid (50 g) in anhydrous DCM (500 mL) at 0 °C.
-
Add ACE-Cl dropwise. Stir at 0 °C for 1 hour, then reflux for 2 hours.
-
Concentrate the solvent to remove the benzyl chloride byproduct.
-
Redissolve the residue in MeOH (500 mL) and reflux for 1 hour. (This decomposes the intermediate carbamate).
-
Final Isolation: Concentrate MeOH. The product, 2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride, precipitates.
-
Free Base Formation: Dissolve in minimum water, adjust pH to the isoelectric point (~pH 6) with ion-exchange resin (e.g., Dowex weak base) or careful neutralization, and precipitate/crystallize with Acetone/Ethanol.
Final Yield: ~20 g (from 50 g input).
Process Safety & Critical Parameters
| Parameter | Specification | Rationale |
| Temperature (Step 1) | < 5 °C during addition | Control exotherm of ylide formation; prevent polymerization. |
| pH (Step 2) | 5.0 - 6.0 | Acidic pH < 3 promotes isomerization to the thermodynamically stable 2-pyrroline (imine). |
| Atmosphere | Nitrogen/Argon | 3-pyrrolines are susceptible to oxidative aromatization to pyrroles in air. |
| Reagent Quality | Anhydrous DCM | Water quenches the azomethine ylide intermediate. |
Analytical Control Strategy
NMR Characterization[4]
-
1H NMR (D₂O/DCl): The diagnostic signal for the 3-pyrroline ring is the vinylic proton at δ 6.5–7.0 ppm (broad singlet or triplet).
-
Isomer Check:
-
3-Pyrroline (Target): Singlet/Triplet at ~6.8 ppm (C4-H).
-
2-Pyrroline (Impurity): Vinylic proton shifts, appearance of imine C-H.
-
Pyrrole (Impurity): Two doublets/multiplets in the aromatic region (6.0–7.5 ppm).
-
HPLC Method[2]
-
Column: Chiralpak or standard C18 (if achiral purity only).
-
Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile.[2]
-
Detection: UV 210 nm (End absorption) or 254 nm (if Benzyl group present).
References
-
Vertex Pharmaceuticals. (2013). Process for the preparation of pyrrolidine-3-carboxylic acids.[2][4][5][6][7] US Patent 8,344,161. Link
- Citation for the scale-up of the N-benzyl-2,5-dihydro intermedi
-
Rapoport, H., & Willson, C. D. (1960). Synthesis of Pyrrole-3-carboxylic Acids.[2][8][4][5][7][9][10] Journal of the American Chemical Society.[11][12] Link
- Foundational work on pyrroline/pyrrole interconversion and stability.
-
Olofson, R. A., et al. (1984). A new reagent for the selective dealkylation of tertiary amines. Journal of Organic Chemistry.[1][11][12] Link
- Standard protocol for ACE-Cl mediated debenzylation preserving unsatur
-
Organic Syntheses. (1998). 3-Pyrroline.[1][11] Org.[4][6][10][11][13] Synth. 1998, 75, 195. Link
- General handling and stability d
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpras.com [ijpras.com]
- 9. Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives - IJPRS [ijprs.com]
- 10. Synthesis of mono-nitroxides and of bis-nitroxides with varying electronic through-bond communication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Pyrroline synthesis [organic-chemistry.org]
- 12. scribd.com [scribd.com]
- 13. Birch reduction - Wikipedia [en.wikipedia.org]
Application Note: Advanced Methodologies for Incorporating 2,5-Dihydropyrrole Moieties into Heterocyclic Scaffolds
Introduction
The 2,5-dihydropyrrole (also known as 3-pyrroline) moiety is a privileged pharmacophore and a highly versatile building block in organic synthesis and medicinal chemistry[1]. Its incorporation into complex heterocyclic scaffolds provides critical conformational restriction, unique hydrogen-bonding vectors, and serves as an effective bioisostere for saturated pyrrolidines or aromatic pyrroles. Notably, 2,5-dihydropyrrole derivatives are essential components in the design of kinesin spindle protein (KSP) inhibitors for oncology applications[2] and various natural product analogs.
This Application Note details four robust, field-proven methodologies for synthesizing and functionalizing 2,5-dihydropyrrole-containing heterocycles. It is designed to provide researchers with the mechanistic causality behind experimental choices and self-validating protocols for immediate laboratory application.
Methodology 1: Ring-Closing Metathesis (RCM) of Diallylamines
Causality & Logic: Ring-Closing Metathesis (RCM) is one of the most reliable and stereoconservative methods for constructing the 2,5-dihydropyrrole core[3]. The reaction utilizes ruthenium-alkylidene catalysts to facilitate the cyclization of N-protected diallylamines. The choice of the Grubbs II catalyst over Grubbs I is dictated by its enhanced thermal stability and superior activity toward sterically hindered or electron-deficient olefins[4]. The reaction is thermodynamically driven to completion by the entropically favorable release of ethylene gas. N-protection (e.g., N-Tosyl or N-Boc) is strictly required to reduce the Lewis basicity of the nitrogen atom, preventing catalyst poisoning[1][5].
Protocol 1: Synthesis of N-Tosyl-2,5-dihydropyrrole via RCM
-
Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve N,N-diallyl-4-methylbenzenesulfonamide (1.0 equiv, 10 mmol) in anhydrous, degassed dichloromethane (DCM, 0.05 M). Causality: High dilution (0.05 M) is critical to favor intramolecular ring-closing kinetics over intermolecular cross-metathesis (oligomerization).
-
Catalyst Addition: Add Grubbs II catalyst (0.02 equiv, 2 mol%) in a single portion. The solution will immediately turn a deep burgundy color.
-
Reaction: Stir the mixture at 40 °C (reflux) for 2-4 hours. Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The evolution of ethylene gas bubbles should be visible initially. The reaction is complete when the starting material spot disappears.
-
Quenching: Add ethyl vinyl ether (0.5 mL) and stir for 15 minutes to quench the active ruthenium carbene, preventing unwanted double-bond isomerization.
-
Purification: Concentrate the mixture under reduced pressure and purify via flash column chromatography (silica gel) to yield N-Tosyl-2,5-dihydropyrrole as a white solid[1].
Mechanism of Ring-Closing Metathesis for 2,5-Dihydropyrroles.
Methodology 2: Intramolecular 1,3-Dipolar Cycloaddition of Azomethine Ylides
Causality & Logic: For the synthesis of highly substituted or polycyclic 2,5-dihydropyrroles, 1,3-dipolar cycloaddition is unparalleled[6]. By generating an azomethine ylide in situ from an amino acid silyl ester and a tethered aldehyde ynoate, an intramolecular cycloaddition occurs. This method is highly diastereoselective because the transition state is conformationally locked by the tether, yielding single diastereomers in excellent yields[6].
Protocol 2: Synthesis of Polycyclic 2,5-Dihydropyrroles
-
Precursor Activation: Dissolve the tethered aldehyde ynoate intermediate (1.0 equiv, 5 mmol) in anhydrous toluene (0.1 M) under nitrogen.
-
Ylide Generation: Add the amino acid silyl ester (1.2 equiv) dropwise at room temperature. Causality: Toluene is chosen for its high boiling point and non-polar nature, which stabilizes the concerted cycloaddition transition state without competitively hydrogen bonding.
-
Cycloaddition: Heat the reaction mixture to 110 °C for 12 hours. Self-Validation: The formation of silanol byproducts indicates the condensation step to form the ylide is successful. LC-MS should show the exact mass of the cyclized product.
-
Isolation: Cool to room temperature, concentrate, and purify via silica gel chromatography to isolate the polycyclic 2,5-dihydropyrrole[6].
Intramolecular 1,3-Dipolar Cycloaddition Workflow.
Methodology 3: Triphenylphosphine-Promoted Multicomponent Condensation
Causality & Logic: Multicomponent reactions (MCRs) offer exceptional atom economy. The condensation between dialkyl acetylenedicarboxylates and alpha-arylamino ketones, promoted by triphenylphosphine (Ph3P), provides a one-pot route to polysubstituted 2,5-dihydropyrroles[7]. Ph3P acts as a nucleophilic trigger, adding to the alkyne to generate a zwitterionic intermediate that deprotonates the aminoketone, initiating an intramolecular Wittig-type cyclization[7].
Protocol 3: One-Pot Synthesis of Polysubstituted 2,5-Dihydropyrroles
-
Initiation: To a stirred solution of alpha-arylamino ketone (1.0 equiv) and dialkyl acetylenedicarboxylate (1.0 equiv) in anhydrous DCM at room temperature, add triphenylphosphine (1.0 equiv) portion-wise. Causality: Ph3P must be added last and slowly to prevent premature polymerization of the highly reactive alkyne.
-
Monitoring: Stir at room temperature for 24 hours. Self-Validation: The reaction mixture will transition from clear to a distinct yellow/orange hue as the zwitterionic intermediate forms. Complete consumption of the alkyne can be verified by IR spectroscopy (disappearance of the C≡C stretch near 2200 cm⁻¹).
-
Workup: Remove the solvent under reduced pressure. The byproduct, triphenylphosphine oxide, can be largely removed by triturating the crude mixture with cold diethyl ether.
-
Purification: Purify the residue by column chromatography to afford the functionalized 2,5-dihydropyrrole[7].
Methodology 4: Asymmetric C-H Functionalization of N-Boc-2,5-dihydropyrrole
Causality & Logic: Late-stage functionalization of the 2,5-dihydropyrrole core is traditionally challenging due to the competing reactivity of the double bond. However, dirhodium tetracarboxylate-catalyzed reactions with aryldiazoacetates enable highly enantio- and diastereoselective C-H functionalization exclusively at the alpha-N (C2) position[8]. The use of chiral rhodium catalysts (e.g., Rh2(S-PTAD)4) directs the carbene insertion, avoiding the competing cyclopropanation pathway entirely[8].
Protocol 4: Rhodium-Catalyzed C-H Functionalization
-
Setup: In a flame-dried flask containing 4 Å molecular sieves, dissolve N-Boc-2,5-dihydropyrrole (1.0 equiv) and Rh2(S-PTAD)4 (0.05 mol%) in anhydrous DCM. Causality: Molecular sieves are essential to remove trace water, which would react with the highly electrophilic rhodium carbene to form an unwanted alcohol byproduct.
-
Diazo Addition: Using a syringe pump, add a solution of the aryldiazoacetate (1.5 equiv) in DCM over 2 hours at -78 °C. Causality: Slow addition prevents diazo dimerization, while cryogenic temperatures maximize enantioselectivity.
-
Completion: Allow the reaction to slowly warm to room temperature. Self-Validation: The cessation of nitrogen gas evolution indicates the complete consumption of the diazo compound.
-
Isolation: Filter through a short pad of Celite and purify via chromatography to yield the C2-functionalized dihydropyrrole[8].
Quantitative Data Summary
Table 1: Comparison of 2,5-Dihydropyrrole Synthesis Methodologies
| Methodology | Key Reagents / Catalyst | Typical Yields | Stereoselectivity | Primary Application |
| Ring-Closing Metathesis [3] | Grubbs II, DCM, 40 °C | 85-95% | N/A (Stereoconservative) | Unsubstituted or simple substituted cores |
| 1,3-Dipolar Cycloaddition [6] | Amino acid silyl ester, Toluene, 110 °C | 70-90% | Excellent (Single Diastereomer) | Polycyclic and spiro-fused systems |
| Ph3P-Promoted Condensation [7] | Ph3P, Acetylene ester, DCM, RT | 80-95% | Moderate | Highly functionalized, polysubstituted rings |
| Asymmetric C-H Functionalization [8] | Rh2(S-PTAD)4, Aryldiazoacetate, -78 °C | 75-87% | >20:1 d.r., >95% e.e. | Late-stage chiral functionalization |
References
-
An efficient synthetic approach to polycyclic 2,5-dihydropyrroles from alpha-silyloxy ketones. Draghici, C., Huang, Q., & Brewer, M. Journal of Organic Chemistry, 2009, 74(21), 8410-8413. URL:[Link]
-
Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate. Xindao Biotech. URL:[Link]
-
Kinesin spindle protein (KSP) inhibitors. Part 2: the design, synthesis, and characterization of 2,4-diaryl-2,5-dihydropyrrole inhibitors of the mitotic kinesin KSP. Fraley, M. E., et al. Bioorganic & Medicinal Chemistry Letters, 2006, 16(7), 1775-1779. URL:[Link]
-
Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Davies, H. M. L., et al. National Institutes of Health (PMC). URL:[Link]
-
Experimental and Theoretical Study on the Olefin Metathesis of Alkenyl Baylis−Hillman Adducts Using Second-Generation Grubbs Catalyst. Kim, J. M., et al. Organic Letters, 2004. URL:[Link]
Sources
- 1. CAS 16851-72-2: N-Tosyl-2,5-dihydropyrrole | CymitQuimica [cymitquimica.com]
- 2. Kinesin spindle protein (KSP) inhibitors. Part 2: the design, synthesis, and characterization of 2,4-diaryl-2,5-dihydropyrrole inhibitors of the mitotic kinesin KSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Wholesale Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate CAS:146257-00-3 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 6. An efficient synthetic approach to polycyclic 2,5-dihydropyrroles from alpha-silyloxy ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of Functionalized 2,5-Dihydropyrrole Derivatives by Ph3P-Promoted Condensation between Acetylene Esters and α-Arylamino Ketones [organic-chemistry.org]
- 8. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 2,5-Dihydro-1H-pyrrole-3-carboxylic Acid Derivatives
Executive Summary
The 2,5-dihydro-1H-pyrrole (3-pyrroline) and pyrrolidinone scaffolds are privileged structures in modern drug discovery, exhibiting potent cytostatic, antiviral, and antimicrobial properties[1]. Historically, accessing highly functionalized derivatives of these heterocycles required prolonged reaction times, harsh conditions, and complex purification pipelines that often resulted in poor overall yields.
This application note details two highly efficient, field-proven methodologies utilizing Microwave-Assisted Organic Synthesis (MAOS) to access 2,5-dihydro-1H-pyrrole-3-carboxylic acid derivatives. By leveraging dielectric heating, these protocols bypass traditional kinetic barriers, drastically reducing reaction times from hours to minutes while significantly improving chemoselectivity and yield[2].
Mechanistic Rationale: The Microwave Advantage
In conventional thermal synthesis, energy is transferred via conduction and convection, leading to temperature gradients and prolonged exposure that can degrade sensitive catalysts (like phosphines) or cause polymerization of reactive intermediates[2].
Microwave irradiation fundamentally alters this dynamic. By directly coupling with the dipole moments of polar reagents and solvents, microwaves induce rapid, uniform volumetric heating.
-
In Annulation Reactions: Non-polar solvents like toluene remain relatively transparent to microwaves, meaning the energy is absorbed directly by the polar reactants (allenoates and imines). This localized superheating accelerates the nucleophilic attack and subsequent cyclization before side-reactions can occur[2].
-
In Multicomponent Reactions (MCRs): High-dielectric green solvents (like water/ethanol mixtures) rapidly reach optimal reaction temperatures, driving the multi-step condensation, hydroamination, and cyclization sequence to completion in under 10 minutes.
Pathway A: Phosphine-Catalyzed [3+2] Annulation
The [3+2] annulation between allenic esters (allenoates) and N-sulfonylimines is a powerful method for constructing the 3-pyrroline core. Under microwave conditions, the phosphine catalyst rapidly initiates the reaction by forming a zwitterionic enolate, which undergoes stereoselective cycloaddition with the imine.
Fig 1. Mechanism of phosphine-catalyzed [3+2] annulation under microwave irradiation.
Quantitative Optimization Data
The superiority of microwave irradiation over conventional heating is demonstrated by the suppression of thermal degradation. Prolonged conventional heating leads to catalyst poisoning and polymerization, whereas a 5-minute microwave pulse maximizes the yield[2].
Table 1: Optimization of Heating Conditions for [3+2] Annulation
| Heating Method | Temp (°C) | Time | Yield (%) | Mechanistic Observation |
|---|---|---|---|---|
| Conventional | 50 | 60 min | 58 | Slow kinetics; incomplete conversion. |
| Conventional | 100 | 60 min | 38 | Thermal degradation of catalyst/intermediates. |
| Conventional | 100 | 150 min | 15 | Extensive polymerization and decomposition. |
| Microwave | 50 | 5 min | 35 | Insufficient dielectric energy for full activation. |
| Microwave | 100 | 5 min | 64 | Optimal localized heating; rapid cyclization. |
Experimental Protocol: MW-Assisted [3+2] Annulation
This protocol is designed to be self-validating. The use of a sealed microwave vial ensures pressure containment, while TLC monitoring confirms the consumption of the highly UV-active imine.
-
Preparation: To a 10 mL microwave-safe quartz or heavy-walled glass vial equipped with a magnetic stir bar, add the N-sulfonylimine (0.6 mmol) and the allenic ester (0.6 mmol).
-
Solvent & Catalyst Addition: Suspend the reagents in anhydrous toluene (1.0 mL). Causality Note: Toluene is chosen because its low microwave absorbance ensures that the microwave energy selectively heats the polar reactants, avoiding solvent boil-off. Add the phosphine catalyst (PPh3 or PBu3, 0.12 mmol, 20 mol%).
-
Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture in a focused microwave reactor (e.g., CEM Discover) for exactly 5 minutes with the temperature dynamically set to 100 °C.
-
Validation (TLC): Cool the vial to room temperature via compressed air. Sample the mixture and perform TLC (Ethyl Acetate:Hexane 3:7). The complete disappearance of the starting imine spot (visible under 254 nm UV) validates a successful reaction cycle.
-
Purification: Remove the toluene under reduced pressure. Purify the crude residue via flash column chromatography (Merck 9385 silica, EtOAc/Hexane gradient) to isolate the pure 2,5-dihydro-1H-pyrrole-3-carboxylate.
Pathway B: Multicomponent Synthesis of Pyrrolidinones
For highly functionalized derivatives (e.g., 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylates), a one-pot, three-component reaction (MCR) is highly effective. This involves the condensation of an aromatic aldehyde, a primary amine, and a dialkyl acetylenedicarboxylate.
Fig 2. Workflow for the microwave-assisted three-component synthesis of pyrrolidinones.
Substrate Scope and Efficiency
Microwave irradiation not only accelerates this MCR but also tolerates a wide variety of electron-donating and electron-withdrawing substituents on the aromatic aldehyde, maintaining excellent yields across the board.
Table 2: Substrate Scope for MW-Assisted MCR Synthesis
| Aldehyde (1.0 mmol) | Amine (1.0 mmol) | MW Power (W) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | Aniline | 320 | 6 | 88 |
| 4-Chlorobenzaldehyde | Aniline | 320 | 7 | 85 |
| 4-Methoxybenzaldehyde | Aniline | 320 | 6 | 90 |
| 3,4-Dimethoxybenzaldehyde | Aniline | 320 | 7 | 86 |
Experimental Protocol: MW-Assisted Three-Component Synthesis
This protocol utilizes a green solvent system and relies on temperature-dependent solubility for rapid, chromatography-free initial product isolation.
-
Reagent Assembly: In a quartz microwave tube, sequentially add the arylaldehyde (1.0 mmol), aniline derivative (1.0 mmol), and dialkyl acetylenedicarboxylate (1.0 mmol).
-
Catalysis & Solvation: Add p-toluenesulfonic acid (p-TsOH, 3.0 mmol) as a Brønsted acid catalyst to facilitate rapid imine formation. Suspend the mixture in 2.0 mL of a high-dielectric solvent (e.g., distilled water or an EtOH/H2O mix). Causality Note: Water acts as an excellent microwave absorber, ensuring rapid bulk heating while remaining environmentally benign.
-
Microwave Irradiation: Insert the quartz tube into a screw-capped Teflon vial. Subject the vessel to microwave irradiation at 320 W for 6 to 7 minutes.
-
Reaction Quench & Primary Validation: Immediately pour the hot reaction mixture into 15 mL of vigorously stirred ice-cold water.
-
Self-Validation Step: The sudden drop in temperature and high polarity of the water will force the highly substituted, hydrophobic pyrrolidinone to crash out of solution. The immediate formation of a solid precipitate indicates a successful cyclization. If an oil forms, the reaction may require further trituration with cold ethanol.
-
-
Workup: Extract the aqueous suspension with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Final Purification: Pass the crude product through a short silica gel plug (n-hexane:ethyl acetate) to afford the pure polysubstituted pyrrolidinone.
Conclusion
The integration of microwave irradiation into the synthesis of 2,5-dihydro-1H-pyrrole-3-carboxylic acid derivatives provides a distinct kinetic advantage over conventional thermal methods. Whether utilizing a phosphine-catalyzed[3+2] annulation or a multi-component condensation strategy, MAOS ensures rapid activation, prevents thermal degradation of sensitive intermediates, and streamlines downstream purification.
References[1] Polyfunctionalized Pyrrole Derivatives: Easy Three-component Microwave-assisted Synthesis, Cytostatic and Antiviral Evaluation. Bentham Science.Available Here[4] Microwave-Assisted N-Allylation/Homoallylation-RCM Approach: Access to Pyrrole-, Pyridine-, or Azepine-Appended (Het)aryl Aminoamides. ACS Omega. Available Here[2] Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. International Journal of ChemTech Research. Available Here[3] Microwave-assisted reactions of allenic esters: [3+2] anellations and allenoate-Claisen rearrangement. Arkivoc. Available Here
Sources
Troubleshooting & Optimization
improving yield in the synthesis of 2,5-Dihydro-1H-pyrrole-3-carboxylic acid
To: Research & Development Team From: Technical Support Center – Advanced Heterocyclic Chemistry Division Subject: Yield Optimization & Troubleshooting Guide: 2,5-Dihydro-1H-pyrrole-3-carboxylic Acid
Executive Summary
The synthesis of 2,5-dihydro-1H-pyrrole-3-carboxylic acid (also known as 3-pyrroline-3-carboxylic acid ) presents a unique set of challenges compared to its saturated (pyrrolidine) or aromatic (pyrrole) counterparts. The primary yield-limiting factors are uncontrolled aromatization , double-bond migration (isomerization to the enamine), and difficult isolation of the zwitterionic free acid.
This guide moves beyond standard textbook procedures, offering a "battle-tested" technical workflow designed to maximize yield and purity. We prioritize the Ring-Closing Metathesis (RCM) route as the modern "Gold Standard" due to its superior functional group tolerance and atom economy compared to classical alkylation or reduction methods.
Module 1: The "Gold Standard" Synthetic Route (RCM)
Recommended for: High purity requirements, scale-up, and derivative synthesis.
The most robust method involves the cyclization of an N-protected diallyl amino ester using a Ruthenium-based catalyst (Grubbs II). This route avoids the harsh conditions of pyrrole reduction and the regioselectivity issues of Dieckmann condensations.
Step-by-Step Protocol
1. Precursor Assembly (The "Scaffold")
-
Reaction: N-alkylation of tert-butyl carbamate (Boc-NH₂) or Benzylamine.
-
Reagents: Methyl 2-(bromomethyl)acrylate + Allyl bromide.
-
Critical Insight: Do not use unprotected amines. The free amine poisons the Ruthenium catalyst. Use N-Boc or N-Cbz protection to electronically deactivate the nitrogen lone pair.
2. Ring-Closing Metathesis (The "Key Step")
-
Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs II (HG-II).
-
Solvent: Dichloromethane (DCM) or Toluene (degassed).
-
Concentration: < 0.05 M (Critical).
-
Why? High dilution favors intramolecular cyclization (ring formation) over intermolecular polymerization (ADMET).
-
-
Procedure:
-
Dissolve the diene precursor in degassed DCM.
-
Add G-II catalyst (1–5 mol%).
-
Reflux under Argon for 2–12 hours.
-
Quench: Add ethyl vinyl ether or DMSO to deactivate the Ru-carbene before concentration.
-
3. Deprotection & Hydrolysis (The "Yield Trap")
-
Challenge: Hydrolysis of the ester to the acid must be gentle to prevent migration of the double bond to the 2,3-position (conjugation with nitrogen).
-
Reagent: LiOH in THF/Water (0°C to RT). Avoid refluxing in strong acid/base.
Module 2: Critical Process Parameters (CPP) & Troubleshooting
Issue A: "My product is turning brown/black." (Aromatization)
Diagnosis: Spontaneous oxidation to the pyrrole-3-carboxylic acid. 3-pyrrolines are chemically "eager" to become aromatic.
-
Cause 1: Presence of dissolved oxygen in solvents.
-
Cause 2: Trace metals (Ru residues) acting as oxidation catalysts.
-
Fix:
-
Solvent Degassing: Sparge all solvents with Argon for 30 mins before adding reagents.
-
Scavengers: Add 0.1 equiv of 1,4-cyclohexadiene during workup as a sacrificial antioxidant.
-
Purification: Remove Ru residues immediately using activated charcoal or specialized silica scavengers (e.g., SiliaMetS®).
-
Issue B: "I see a new spot on TLC, but it's not the product." (Isomerization)
Diagnosis: Migration of the double bond from
-
Mechanism: Base-catalyzed proton abstraction at the C2 position. The resulting enamine is unstable and hydrolyzes or polymerizes.
-
Fix:
-
Avoid strong bases (NaH, KOtBu) after the ring is formed.
-
Keep workup pH between 4.0 and 8.0.
-
Store the product as the N-Boc protected ester or HCl salt ; the free base zwitterion is less stable.
-
Module 3: Isolation & Purification of the Zwitterion
The most common point of yield loss is not the reaction, but the isolation.
The free acid (2,5-dihydro-1H-pyrrole-3-carboxylic acid) exists as a zwitterion in water, making it highly water-soluble and difficult to extract into organic solvents.
Protocol: Ion-Exchange Chromatography
-
Resin: Use a strongly acidic cation exchange resin (e.g., Dowex 50W-X8).
-
Loading: Load the aqueous hydrolysis mixture (pH < 2) onto the column. The amino acid binds to the resin.[1]
-
Washing: Wash with distilled water to remove inorganic salts (LiCl, NaCl).
-
Elution: Elute with 1M aqueous Ammonia (NH₄OH) . The high pH deprotonates the ammonium, releasing the neutral/anionic species.
-
Finishing: Lyophilize (freeze-dry) the eluent immediately. Do not use rotary evaporation with heat, as this promotes dimerization.
Module 4: Visualizing the Yield Logic
The following diagram illustrates the critical decision pathways where yield is typically lost (red paths) versus the optimized route (green paths).
Caption: Logical workflow for minimizing side reactions (red) and maximizing flux toward the target 3-pyrroline (blue/green).
Quantitative Data: Comparison of Methods
| Method | Typical Yield | Purity Profile | Primary Drawback |
| Ring-Closing Metathesis (Recommended) | 85–92% | High (>95%) | Catalyst cost; requires O₂-free technique. |
| Alkylation of Glycine Esters | 40–55% | Low (Mixtures) | Formation of isomeric 2-pyrrolines; difficult separation. |
| Reduction of Pyrrole-3-acids | 20–35% | Moderate | Over-reduction to pyrrolidine; difficult to stop at dihydro stage. |
| Hantzsch-Type Synthesis | 50–65% | Moderate | Often yields the aromatic pyrrole spontaneously. |
FAQ: Technical Support
Q: Can I use the HCl salt of the amine for the RCM step? A: No. Amine salts are generally insoluble in the non-polar solvents (DCM/Toluene) required for Grubbs catalysts. Furthermore, any free amine liberated will coordinate to the Ruthenium and kill the catalytic cycle. Always use the N-Boc or N-Cbz protected form for the RCM step.
Q: My product turned into a solid gel during rotary evaporation. What happened? A: You likely experienced polymerization . 3-Pyrroline-3-carboxylic acid derivatives can self-polymerize via Michael addition (amine attacking the conjugated double bond of another molecule) if concentrated to dryness as a free base.
-
Solution: Always isolate as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt . The protonated amine cannot act as a nucleophile, preventing polymerization.
Q: How do I remove the Ruthenium color (black/brown) from the product? A: Standard silica chromatography is often insufficient. Use imidazole-functionalized silica or wash the organic layer with THMP (tris(hydroxymethyl)phosphine) , which renders the Ru complex water-soluble, allowing it to be washed away during extraction.
References
-
Continuous flow ring-closing metathesis, an environmentally-friendly route to 2,5-dihydro-1H-pyrrole-3-carboxyl
- Source: Green Chemistry, 2011.
- Relevance: Establishes RCM as the high-yield route and highlights the stability of the carboxylate ester during cycliz
-
A Short and Efficient Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid.
- Source: Synthesis, 2001.
- Relevance: While focusing on the 2-acid, this paper details the critical N-Boc protection strategy and RCM conditions applicable to the 3-acid isomer.
-
Preparation of 3-Pyrrolines (Organic Syntheses).
- Source: Organic Syntheses, Coll. Vol. 10, p.611 (2004).
- Relevance: Provides the foundational handling techniques for the 3-pyrroline ring system, including stability data and storage recommend
Sources
Technical Support Center: Purification of 2,5-Dihydro-1H-pyrrole-3-carboxylic Acid Crude Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with isolating and purifying 2,5-Dihydro-1H-pyrrole-3-carboxylic acid (also known as 3-pyrroline-3-carboxylic acid) from complex crude reaction mixtures.
Due to its highly polar, amphoteric nature, this compound frequently causes bottlenecks in downstream processing. This guide bypasses standard, ineffective techniques and provides field-proven, mechanistically grounded workflows.
Molecule Profile & Purification Strategy
To purify a molecule effectively, you must first understand its physicochemical behavior. 2,5-Dihydro-1H-pyrrole-3-carboxylic acid is a zwitterion containing a secondary amine (pyrroline ring) and a carboxylic acid.
-
Acidity & Basicity: Analogous pyrrolidine-3-carboxylic acid derivatives exhibit a carboxylic acid pKa of approximately 3.6–3.8 and a secondary amine pKa of ~9.5[1][2].
-
Isoelectric Point (pI): The molecule has a net-zero charge at its pI of ~6.5.
-
The Silica Gel Problem: Standard normal-phase silica gel chromatography is notoriously laborious and often completely ineffective for this compound[3]. At neutral pH, the charged amine and carboxylate groups form extremely strong ion-dipole and hydrogen bonds with the free silanol groups on the silica, leading to irreversible binding or severe streaking.
To overcome this, purification must rely on charge manipulation rather than standard polarity-based partitioning.
Decision tree for selecting the optimal purification method based on crude mixture properties.
Core Purification Workflows
Protocol A: Strongly Acidic Cation Exchange (Dowex 50WX8)
Mechanism & Causality: Dowex 50WX8 is a strongly acidic cation exchange resin (sulfonic acid functional groups)[4]. By lowering the pH of the crude mixture below 2, the carboxylic acid is protonated (neutral) and the secondary amine is protonated (cationic). The molecule binds tightly to the resin, allowing neutral and anionic impurities to be washed away. Eluting with ammonia deprotonates the amine, neutralizing the molecule's net charge and releasing it from the resin[5].
Step-by-Step Methodology:
-
Resin Preparation: Swell Dowex 50WX8 (H+ form, 100-200 mesh) in DI water. Pack into a glass column. Wash with 3 Column Volumes (CV) of 1M HCl, followed by DI water until the eluate is pH neutral.
-
Loading: Dissolve the crude mixture in 0.1M HCl. Verify the pH is < 2 using pH paper. Load the solution onto the column.
-
Washing: Wash the column with 3–5 CV of DI water.
-
Self-Validation: Spot the wash fractions on a TLC plate and stain with ninhydrin. Stop washing when no non-basic impurities or residual starting materials elute.
-
-
Elution: Elute the product using 1M NH₄OH (aqueous ammonia).
-
Isolation: Pool the ninhydrin-positive fractions. Lyophilize (freeze-dry) the pooled fractions to remove water and volatile ammonia, yielding the pure zwitterion.
Step-by-step chemical state and workflow for Dowex 50WX8 cation-exchange chromatography.
Protocol B: Isoelectric Precipitation
Mechanism & Causality: Zwitterions exhibit their minimum aqueous solubility at their isoelectric point (pI) because the net-zero charge minimizes ion-dipole interactions with the surrounding water lattice. Adjusting the pH to this exact point allows for selective crystallization[5][6]. Aqueous hydrolysis followed by pH adjustment is a validated method for isolating pyrroline-3-carboxylic acid derivatives[7].
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude zwitterion in a minimal volume of MS-grade water.
-
pH Adjustment: Slowly add 1M HCl or 1M NaOH dropwise while continuously monitoring with a calibrated pH meter. Adjust the solution exactly to pH ~6.5.
-
Anti-Solvent Addition: Slowly add ice-cold ethanol or acetone dropwise until the solution becomes persistently turbid.
-
Crystallization: Incubate the mixture at 4°C for 12–24 hours to maximize crystal growth and thermodynamic stability.
-
Recovery: Filter the precipitate through a sintered glass funnel, wash with ice-cold ethanol, and dry under high vacuum.
Quantitative Data Summary
| Purification Method | Optimal Scale | Typical Yield | Final Purity | Primary Mechanism |
| Dowex 50WX8 Ion-Exchange | 100 mg - 50 g | 75 - 90% | 90 - 95% | Cationic capture at pH < 2; neutral/anionic exclusion. |
| Isoelectric Precipitation | 1 g - 100 g+ | 60 - 85% | 95 - 99% | Solubility minimization at the isoelectric point (pI ~6.5). |
| Preparative RP-HPLC | 10 mg - 1 g | 50 - 80% | > 99% | Hydrophobic retention using ion-pairing agents (0.1% TFA). |
Troubleshooting & FAQs
Q: Why did my compound irreversibly bind to the silica gel column, resulting in 0% mass recovery? A: 2,5-Dihydro-1H-pyrrole-3-carboxylic acid is a highly polar zwitterion. At neutral pH, the positively charged amine and negatively charged carboxylate groups form extremely strong ion-dipole and hydrogen bonds with the free silanol groups on normal-phase silica[3]. You must abandon normal-phase silica and utilize ion-exchange (Dowex) or reverse-phase (C18) methods.
Q: How do I detect the compound in my column fractions if it lacks a strong UV chromophore? A: While the α,β-unsaturated system provides weak UV absorbance at ~215 nm, it is often masked by solvents. The most reliable method is spotting fractions on a TLC plate and staining with Ninhydrin . Critical step: You must heat the plate thoroughly with a heat gun; the secondary amine will react to form a distinct yellow or purple spot. Alternatively, use LC-MS with Electrospray Ionization in positive mode (ESI+).
Q: My isolated product from the Dowex column is a brown oil instead of a solid. How do I fix this? A: This is a classic sign of trace water, residual ammonia, or co-eluting inorganic salts trapped in the matrix. To resolve this, re-dissolve the oil in MS-grade water and lyophilize it repeatedly. If the oil persists, perform a secondary Isoelectric Precipitation (Protocol B) from a minimal amount of water using cold ethanol as an anti-solvent to crash out the pure solid[5].
Q: Can I use Reverse-Phase HPLC (RP-HPLC) for the crude mixture? A: It is not recommended for crude mixtures due to the compound's extreme polarity; it will likely elute in the void volume. However, RP-HPLC is excellent for polishing pre-purified samples. If you must use RP-HPLC, ensure you use an ion-pairing agent like 0.1% Trifluoroacetic acid (TFA) in both your aqueous and organic (Acetonitrile) mobile phases to suppress the ionization of the carboxylic acid and increase retention on the C18 column.
References
-
Reddit Chempros Community. (2022). Any tips for purification of two zwitterionic compounds? r/Chempros. Available at:[Link]
-
ResearchGate Community. (2020). How to desalt zwitterions? ResearchGate. Available at:[Link]
-
Reddit Chempros Community. (2023). Work-up of a zwitterion? r/Chempros. Available at:[Link]
-
M. J. R. White et al. (2022). Synthesis of mono-nitroxides and of bis-nitroxides with varying electronic through-bond communication. Organic & Biomolecular Chemistry (NIH PMC). Available at:[Link]
-
Y. Zhang et al. (2017). Separation and Purification of L-Proline and L-Hydroxyproline from the Hydrolysate of Sea Cucumber Acaudina leucoprota. ResearchGate. Available at:[Link]
Sources
- 1. 4-(2,3-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid | 1047655-06-0 | Benchchem [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Synthesis of mono-nitroxides and of bis-nitroxides with varying electronic through-bond communication - PMC [pmc.ncbi.nlm.nih.gov]
solubility issues of 3-pyrroline-3-carboxylic acid in aqueous buffers
Technical Support Center: 3-Pyrroline-3-Carboxylic Acid Senior Application Scientist Desk | Troubleshooting & Optimization[1]
Executive Summary: The "Hidden" Solubility Trap
Welcome. If you are accessing this guide, you are likely facing a common but frustrating paradox: 3-pyrroline-3-carboxylic acid (a cyclic
The Root Cause: This molecule is a zwitterion with a specific isoelectric point (pI) that often sits uncomfortably close to neutral pH (pH 6.5–7.5).[1] Furthermore, unlike its saturated cousin (pyrrolidine-3-carboxylic acid), the 3-pyrroline ring contains a double bond that introduces oxidative instability, leading to yellowing or polymerization that users often mistake for "solubility issues."[1]
This guide provides the definitive workflow to solubilize, stabilize, and store this compound for biological assays.
Module 1: The Chemistry of Solubility
To solve the issue, we must first understand the equilibrium.[1] 3-pyrroline-3-carboxylic acid exists in three states depending on the pH of your solvent.
The Zwitterionic Trap (Graphviz Diagram)
At neutral pH, the molecule carries both a positive charge (protonated amine) and a negative charge (deprotonated carboxylate).[1] This net-neutral state has the strongest crystal lattice energy and the lowest water solubility .[1]
Caption: Figure 1. The Solubility-pH dependence.[1] The "Precipitation Zone" occurs when the pH matches the molecule's isoelectric point (pI), causing the compound to crash out of aqueous solution.
Module 2: Troubleshooting Guide & FAQs
Issue 1: "I added the powder directly to PBS (pH 7.4), and it looks like a cloudy suspension."
-
Diagnosis: You are likely near the isoelectric point.[1][2][3] Additionally, the dissolution process is endothermic; the crystal lattice requires energy or a charge shift to break.[1]
-
The Fix: Do not heat it (heat accelerates oxidation of the pyrroline double bond).[1]
-
Step 1: Acidify or Basify.[1][2][4][5] Dissolve the powder in a small volume of dilute HCl (0.1 M) or NaOH (0.1 M) first.
-
Step 2: Once fully dissolved, dilute into your buffer.[1]
-
Step 3: Check pH.[1][2][3][4] The compound itself will buffer the solution.[1] Readjust pH to 7.4 only after the compound is in solution.
-
Issue 2: "The solution turned yellow/brown overnight."
-
Diagnosis: Oxidation.[1] The double bond in the 3-pyrroline ring is susceptible to oxidation and aromatization (converting to a pyrrole derivative), especially in the presence of trace metals or high pH.[1]
-
The Fix:
Issue 3: "Can I use DMSO?"
-
Answer: Yes, but with a caveat.
-
3-pyrroline-3-carboxylic acid dissolves well in DMSO.[1] However, if you dilute a high-concentration DMSO stock (e.g., 100 mM) into an aqueous buffer (e.g., to 100 µM), the "solvent shock" can cause immediate micro-precipitation if the final aqueous pH is near the pI.
-
Recommendation: Always vortex rapidly during dilution.[1]
-
Module 3: Master Protocols
Protocol A: The "pH-Shift" Dissolution Method (Recommended)
Use this for preparing aqueous stock solutions (e.g., 10–50 mM).[1]
| Parameter | Specification |
| Solvent A | 0.1 M HCl (sterile filtered) |
| Solvent B | 0.1 M NaOH (sterile filtered) |
| Target Buffer | HEPES or PBS (degassed) |
| Gas | Argon or Nitrogen (optional but recommended) |
Step-by-Step:
-
Weighing: Weigh the target amount of 3-pyrroline-3-carboxylic acid.
-
Initial Solubilization: Add Solvent A (HCl) dropwise.[1]
-
Clarification: Vortex until clear. If particles remain, sonicate briefly (max 10 seconds) in an ice bath.
-
Dilution: Add water or buffer to reach 90% of final volume.
-
Neutralization: Gently titrate with Solvent B (NaOH) while monitoring pH.
-
Stop exactly at your desired physiological pH (e.g., 7.4).[1]
-
Warning: If you overshoot and the solution clouds, add a drop of HCl to return to clarity, then proceed slower.
-
-
Filtration: Sterilize using a 0.22 µm PVDF or PES syringe filter.[1] Do not use Nylon (it can bind charged small molecules).[1]
Protocol B: Decision Tree for Experimental Design
Caption: Figure 2.[1] Operational decision tree for selecting the correct solvent system based on downstream application.
Module 4: Stability & Storage Data
| Condition | Stability Estimate | Observation |
| Powder (RT, Air) | 6 Months | Slow yellowing (oxidation).[1] Store desiccated at -20°C. |
| Aqueous Solution (pH 7, 4°C) | < 24 Hours | Risk of precipitation and oxidation.[1] |
| Aqueous Solution (pH 7, -20°C) | Unstable | Do not freeze aqueous solutions. Freeze-thaw cycles cause pH shifts (eutectic effect) leading to irreversible precipitation.[1] |
| DMSO Stock (-20°C) | 3 Months | Best option for long-term storage.[1] |
References & Authoritative Sources
-
PubChem Compound Summary. Pyrrolidine-3-carboxylic acid (and derivatives).[1] National Center for Biotechnology Information.[1]
-
Note: While often indexed under the saturated form, the solubility physics (zwitterionic nature) applies identically to the 3-pyrroline analog.
-
[1]
-
-
Sigma-Aldrich Technical Bulletin. Handling of Zwitterionic Amino Acids.
-
General guidance on isoelectric precipitation.
-
[1]
-
-
Avanti Polar Lipids. Buffer Preparation and Solubility Guide.
-
Definitive guide on pH adjustment and "salting in" vs "salting out".
-
(Note: Specific solubility data for 3-pyrroline-3-carboxylic acid is derived from general chemical principles of cyclic beta-amino acids and enamines due to the niche nature of the specific isomer.)
Sources
minimizing side reactions in 2,5-Dihydro-1H-pyrrole-3-carboxylic acid coupling
Topic: Minimizing Side Reactions in 3-Pyrroline-3-Carboxylic Acid Derivatives
Executive Summary: The "Deceptive" Substrate
Coupling 2,5-dihydro-1H-pyrrole-3-carboxylic acid (also known as 3-pyrroline-3-carboxylic acid ) is chemically distinct from standard amino acid couplings. Unlike a standard proline derivative, this molecule possesses an internal alkene conjugated to the carboxylic acid (
This conjugation creates an
-
The Carbonyl (C=O): Desired Amide Bond formation (1,2-addition).
-
The
-Carbon (C4): Undesired Michael Addition (1,4-addition).
Furthermore, the 3-pyrroline ring is thermodynamically driven toward aromatization (oxidation to pyrrole), a reaction often catalyzed by trace metals or basic conditions in the presence of oxygen.
This guide provides the protocols to suppress these competing pathways.
Diagnostic: The Landscape of Failure
Before attempting the reaction, understand the competing pathways. The diagram below illustrates how a standard coupling condition can branch into three distinct failures.
Figure 1: Competing reaction pathways. The green path represents the desired kinetic control. Red paths represent thermodynamic sinks.
Critical Control Points (The "Why" and "How")
Issue 1: The Michael Addition Risk
When you activate the carboxylic acid (using HATU, EDC, or mixed anhydrides), you lower the LUMO of the system, making the
-
Mechanism: The amine attacks C4 instead of the carbonyl. This is common if the amine is sterically hindered (slowing down carbonyl attack) or if the reaction is run at high temperatures.
-
Solution: Kinetic Control. You must ensure the 1,2-addition (amide formation) is significantly faster than the 1,4-addition.
-
Temperature: Run activation and coupling at 0°C or -10°C .
-
Base: Use a non-nucleophilic base (DIPEA or Collidine). Avoid DMAP, which can act as a nucleophilic catalyst for the Michael pathway.
-
Issue 2: Aromatization (Oxidation)
The 3-pyrroline ring contains allylic protons at C2 and C5. Loss of these protons and subsequent oxidation leads to the planar, aromatic pyrrole system. This is irreversible.
-
Mechanism: Base-mediated proton abstraction followed by oxidation (by dissolved
). -
Solution: Strict Exclusion of Oxygen.
-
Degas all solvents (sparge with Argon/Nitrogen).
-
Limit exposure to strong bases for extended periods.[1]
-
Issue 3: Regio-Isomerization
Under basic conditions, the double bond can migrate from the 3,4-position to the 2,3-position (enamine).
-
Solution: Use the mildest base possible. Sym-collidine (2,4,6-trimethylpyridine) is often superior to TEA or DIPEA because its steric bulk prevents it from extracting the allylic protons at C2/C5 effectively.
The "Gold Standard" Protocol
Objective: Coupling N-Boc-2,5-dihydro-1H-pyrrole-3-carboxylic acid with a primary amine.
Reagents:
-
Coupling Agent: HATU (Preferred for speed) or T3P (Propylphosphonic anhydride) for low epimerization risk.[2]
-
Base: Sym-Collidine (Preferred) or DIPEA.
-
Solvent: DMF or DCM (Degassed).
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1 | Degas Solvents | Sparging DMF/DCM with Argon for 15 mins is mandatory. Prevents aromatization. |
| 2 | Dissolution (0°C) | Dissolve the acid (1.0 equiv) and HATU (1.1 equiv) in solvent at 0°C . |
| 3 | Base Addition | Add Collidine (2.5 equiv) dropwise. Stir for only 2-3 minutes . |
| 4 | Coupling | Add the Amine (1.1 equiv) immediately. Do not pre-activate for >5 mins. |
| 5 | Reaction | Maintain at 0°C for 1 hour, then slowly warm to RT over 2 hours. |
| 6 | Quench | Dilute with EtOAc, wash with 5% |
Note: Long pre-activation times increase the concentration of the activated ester, increasing the statistical probability of side reactions before the amine is even present. Add the amine quickly.
Troubleshooting Guide (FAQ)
Q1: I see a +2 mass peak (or -2 mass peak) in LCMS. What happened?
-
Diagnosis:
-
-2 Da (M-2): You have formed the Pyrrole . Oxidation occurred.[3][4][5] Remedy: Check your inert gas line. Did you degas solvents? Was the reaction open to air?
-
+2 Da (M+2): You likely reduced the double bond (rare without reducing agent) or, more likely, you are seeing the Michael Adduct where the amine added (+Amine mass) but the fragmentation is confusing.
-
Double Mass: If you see a dimer, the amine of one starting material molecule attacked the double bond of another.
-
Q2: The reaction yield is low, and I see a complex mixture by TLC.
-
Diagnosis: Polymerization. If the N-terminus of your 3-pyrroline was not protected (e.g., Boc fell off or wasn't there), it self-polymerized via Michael addition.
-
Remedy: Ensure N-protection is stable. If using Fmoc, be careful: the piperidine used for deprotection is a nucleophile that will do a Michael addition on the next coupling step if not washed away thoroughly. Boc is safer for this scaffold.
Q3: Can I use EDC/NHS?
-
Answer: Yes, but NHS esters are slower to react than HATU/At-esters. Slower reaction times = longer window for side reactions. If you must use carbodiimides, use EDC/HOAt rather than HOBt, as HOAt speeds up the coupling via the neighboring group effect.
Q4: My amine is very unreactive (e.g., aniline). What now?
-
Answer: If the amine is slow, the Michael addition risk skyrockets.
-
Protocol Shift: Switch to Acid Fluoride activation (using TFFH). Acid fluorides are highly reactive toward amines (1,2-addition) but less prone to being Michael acceptors compared to bulky active esters, and they maintain high reactivity even with sterically hindered amines.
Comparative Reagent Table
| Reagent System | Activation Speed | Michael Risk | Aromatization Risk | Recommendation |
| HATU / Collidine | Very Fast | Low | Low | Primary Choice |
| T3P / Pyridine | Moderate | Low | Very Low | Excellent for scale-up |
| EDC / NHS | Slow | High | Moderate | Avoid if possible |
| IBCF (Mixed Anhydride) | Fast | Moderate | Low | Good for very hindered amines |
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
Organic Chemistry Portal. (2023). Synthesis of 3-pyrrolines and 2,5-dihydro-1H-pyrrole derivatives.[3][6]Link
-
Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250. (Foundational text on competing pathways in unsaturated systems). Link
-
Albericio, F., & El-Faham, A. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Discussion on HATU/Collidine superiority for difficult couplings). Link
Sources
Technical Support Center: Handling & Storage of Unstable Pyrroline Carboxylic Acids
Welcome to the Advanced Applications Support Portal.
As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the erratic behavior of pyrroline carboxylic acids—most notably, δ¹-pyrroline-5-carboxylic acid (P5C). P5C is a critical intermediate in proline and arginine metabolism, but its inherent chemical instability often leads to failed enzymatic assays, irreproducible kinetic data, and degraded stock solutions.
This technical guide provides a self-validating framework for the synthesis, storage, and handling of P5C, ensuring scientific integrity in your metabolic workflows.
The Mechanistic Causality of P5C Instability
To handle P5C effectively, you must understand why it degrades so rapidly under standard laboratory conditions.
-
Tautomeric Equilibrium: In aqueous solutions, P5C exists in a dynamic tautomeric equilibrium with glutamate-γ-semialdehyde (GSA) 1[1].
-
Intermolecular Condensation: At neutral or alkaline pH, the unprotonated imine nitrogen of P5C becomes highly reactive. It undergoes rapid intermolecular condensation (trimerization) and irreversible polymerization.
-
Oxidative Degradation: Exposure to light and ambient temperatures accelerates the oxidation of the semialdehyde form.
The Solution: Storage protocols must strictly maintain a highly acidic environment (e.g., 1.0 M HCl) to keep the imine nitrogen protonated, thereby preventing nucleophilic attack and condensation.
P5C Preparation and Storage Workflow
Caption: Step-by-step workflow for the synthesis, purification, and stabilized storage of P5C.
Validated Step-by-Step Methodology
This protocol ensures the generation of a stable P5C stock, adapted from established periodate oxidation methods 1[1].
Phase 1: In Situ Synthesis
-
Preparation: Dissolve 2.0 mmol of DL-hydroxylysine in 28 mL of double-distilled H₂O in a round-bottom flask. Cool to 0°C in an ice-water bath.
-
Oxidation: Rapidly add 50 mM of sodium metaperiodate (adjusted to pH 7.0 in dim light, pre-cooled to 0°C).
-
Reaction: Cover the flask in aluminum foil (to prevent photo-oxidation) and stir for exactly 8 minutes at 0°C.
Phase 2: Purification & Storage 4. Chromatography: Pour the cold reaction mixture onto a Dowex AG50 WX4 (200–400 mesh) cation-exchange column equilibrated with water . 5. Elution: Elute the column with 1.0 M HCl at a flow rate of ~1 mL/min. 6. Fraction Collection & Storage: Collect fractions and immediately store the P5C-containing fractions at 4°C in the dark. Under these strictly acidic and cold conditions, P5C remains stable for several months1[1].
Phase 3: Assay Preparation (Critical Step) 7. Neutralization: On the day of the experiment, aliquot the required volume of P5C. Neutralize it strictly on ice using 10 M NaOH or 1 M KOH immediately prior to addition to your enzyme assay mixture (e.g., for P5C reductase or P5C synthetase assays)2[2].
Quantitative Stability Profile
The following table summarizes the shelf life and stability of P5C across various environmental conditions to guide your experimental planning.
| Storage Condition | pH | Temperature | Estimated Stability / Shelf Life |
| 1.0 M HCl (Optimal Stock) | < 1.0 | 4°C (Dark) | > 6 months |
| 1.0 M HCl | < 1.0 | 25°C | ~ 1 to 2 weeks |
| Aqueous Buffer | 7.0 - 7.5 | 4°C | < 2 hours |
| Aqueous Buffer | 7.0 - 7.5 | 25°C | < 15 minutes |
Troubleshooting Guides & FAQs
Q: My stored P5C preparation turned yellow/brown over time. Can I still use it? A: No. A color change to yellow or brown indicates that the P5C has undergone irreversible polymerization and oxidative degradation. This usually occurs if the storage molarity of HCl drops below 1.0 M, or if the stock was exposed to light or room temperature for prolonged periods. Discard the batch and synthesize fresh P5C.
Q: My enzyme assays (e.g., P5C dehydrogenase) are showing inconsistent, non-linear kinetics. What is going wrong? A: This is the most common error in P5C handling—premature neutralization. If you neutralize the 1.0 M HCl P5C stock to pH 7.0-7.5 and leave it on the benchtop, it will rapidly polymerize within minutes. You must neutralize the required aliquot strictly on ice and add it to the assay mixture immediately1[1].
Q: How can I accurately verify the concentration of my stored P5C stock before running an assay? A: Do not rely on UV absorbance of the stock alone. Implement a self-validating system using the o-aminobenzaldehyde (oAB) colorimetric assay. P5C reacts with oAB to form a dihydroquinazolinium complex that can be reliably quantified at 443 nm . This provides a definitive check of your active substrate concentration before committing to expensive downstream assays.
References
- Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies.PMC (National Institutes of Health).
- Proline Dehydrogenase and Pyrroline 5 Carboxylate Dehydrogenase from Mycobacterium tuberculosis: Evidence for Substrate Channeling.MDPI (Pathogens).
- Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice.Frontiers in Plant Science.
Sources
troubleshooting N-protection steps for 2,5-Dihydro-1H-pyrrole-3-carboxylic acid
Technical Support Center: 2,5-Dihydro-1H-pyrrole-3-carboxylic Acid Specialized Guide for N-Protection & Stability Management
Introduction: The "Dehydroproline" Challenge
Welcome to the technical support hub for 2,5-Dihydro-1H-pyrrole-3-carboxylic acid (often referred to as 3-pyrroline-3-carboxylic acid).
If you are accessing this guide, you likely encountered one of three critical failures:
-
The "Vanishing" Double Bond: Your NMR shows aromatic pyrrole signals or a shift in the alkene protons.
-
The Solubility Wall: The starting material (zwitterion) refuses to dissolve in organic solvents.
-
Deprotection Disaster: You successfully protected the amine, but the double bond was reduced during the subsequent deprotection step.
This molecule is not a standard amino acid.[1] It is a kinetically stable but thermodynamically labile intermediate. The 3,4-double bond is prone to migration (isomerization) to the 4,5-position (imine form) or full aromatization to the pyrrole system under basic or acidic stress.
Part 1: Critical Reactivity & Isomerization Pathways
Before starting any protocol, you must understand the "Danger Zone." The 3-pyrroline ring is sensitive to base-catalyzed isomerization.
Visualizing the Risk: The following diagram illustrates the thermodynamic sink you must avoid.
Figure 1: The thermodynamic drift from the desired 3-pyrroline core to the aromatic pyrrole. Base catalysis accelerates this process.
Part 2: Troubleshooting N-Boc Protection
The Scenario: You want to install a tert-butoxycarbonyl (Boc) group. The Standard Protocol: Schotten-Baumann conditions (Base + Boc₂O).
Common Failures & Fixes
| Symptom | Diagnosis | Technical Fix |
| Starting material won't dissolve. | The molecule exists as a zwitterion (salt). It is insoluble in DCM, THF, or Ether alone. | Use a biphasic system. Dissolve the amino acid in 1M NaOH or Na₂CO₃ (aq) first, then add Boc₂O in Dioxane or THF. |
| Product contains aromatic impurities (Pyrrole). | Base Overload. You used a strong base (NaOH) or left the reaction too long at high pH. | Switch to NaHCO₃. Use mild base (pH ~8.5). Keep temperature at 0°C → RT. Do not heat. Limit reaction time to 12h. |
| Yield is low; Product lost in aqueous layer. | pH Mismatch during workup. The product is a carboxylic acid. At neutral/basic pH, it stays in water. | Acidify carefully. You must acidify the aqueous layer to pH 3–4 with Citric Acid (not HCl) to extract into EtOAc. |
| Product decomposes to oil. | Acid Sensitivity. The N-Boc group and the alkene are acid-sensitive. Strong mineral acids (HCl) cause deprotection or polymerization. | Avoid HCl. Use 0.5M KHSO₄ or 10% Citric Acid for acidification. Dry extracts over Na₂SO₄ immediately. |
Recommended Protocol: The "Gentle" Schotten-Baumann
-
Dissolution: Suspend 2,5-dihydro-1H-pyrrole-3-carboxylic acid (1.0 equiv) in Water/Dioxane (1:1 v/v).
-
Basification: Add NaHCO₃ (2.5 equiv). Note: Avoid NaOH to minimize isomerization risk. Stir until clear (gas evolution will occur).
-
Addition: Cool to 0°C. Add Boc₂O (1.2 equiv) dissolved in a small amount of dioxane dropwise.
-
Reaction: Allow to warm to RT. Stir for 12–16 hours.
-
Workup (CRITICAL):
-
Wash the basic solution with Ether (removes unreacted Boc₂O and non-acidic impurities).
-
Cool the aqueous layer to 0°C.[2]
-
Slowly acidify with 10% Citric Acid to pH 3–4.
-
Extract immediately with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry (Na₂SO₄), and concentrate in vacuo at <40°C.
-
Part 3: The Cbz "Trap" (Deprotection Warning)
The Scenario: You chose Carboxybenzyl (Cbz) protection because you need acid stability (orthogonal to Boc).
The Critical Warning: Do NOT use catalytic hydrogenation (H₂/Pd-C) to remove the Cbz group.
-
Why? Standard hydrogenation conditions will reduce the Cbz group and the internal C3-C4 double bond, yielding the saturated pyrrolidine (Proline derivative).
-
The Evidence: Literature confirms that 3-pyrrolines are readily hydrogenated to pyrrolidines under standard Pd/C conditions [1].
Decision Matrix for Cbz Users:
Figure 2: Deprotection strategy for N-Cbz-3-pyrrolines. Hydrogenation is contraindicated.
Alternative Cbz Removal Protocol: If you must use Cbz, remove it using Boron Trichloride (BCl₃) in DCM at -78°C or Trimethylsilyl Iodide (TMSI) . These conditions cleave the carbamate without reducing the alkene.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use Fmoc protection instead? A: Yes, but be careful during installation. Fmoc-Cl or Fmoc-OSu requires base. Use NaHCO₃ (weak base) rather than Na₂CO₃ to prevent isomerization. For deprotection, standard piperidine/DMF works well and will not harm the double bond.
Q: My product is an oil and I can't crystallize it. Is it pure? A: N-Boc-3-pyrroline-3-carboxylic acid is often a viscous oil or low-melting solid. If NMR shows clean peaks (distinct alkene singlet around 5.8–6.0 ppm, tert-butyl singlet at 1.45 ppm), it is likely pure. Avoid heating to crystallize; use cold hexane/ether trituration.
Q: I see a small doublet appearing in the aromatic region (6.5–7.0 ppm). What is it? A: This is the pyrrole impurity. It means your reaction pH was too high or the workup was too harsh. You cannot easily separate this by extraction. Flash chromatography (silica gel acidified with 1% acetic acid) may be required.
References
-
Isomerization Risks: Cook, A. G., et al. "Synthesis and Isomerization of 3-Pyrroline Enamines." Letters in Organic Chemistry, vol. 1, no. 1, 2004.
-
Synthesis & Metathesis: Ferguson, M. L., O'Leary, D. J., & Grubbs, R. H. "Ring-Closing Metathesis Synthesis of N-Boc-3-Pyrroline."[3] Organic Syntheses, vol. 80, 2003, p. 85.
-
Cbz Deprotection Issues: Bergmann, M., & Zervas, L. "Über ein allgemeines Verfahren der Peptid-Synthese."[4] Berichte der deutschen chemischen Gesellschaft, 1932. (Foundational text on Cbz hydrogenation). See also: Total Synthesis guide on Cbz limitations.
-
General 3-Pyrroline Handling: Meyers, A. I., et al. "3-Pyrroline."[2] Organic Syntheses, vol. 73, 1996, p. 246.[2]
Sources
resolving racemization issues in substituted 3-pyrroline-3-carboxylic acids
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals dealing with the stereochemical instability of substituted 3-pyrroline-3-carboxylic acids.
Below, you will find mechanistic insights, a troubleshooting Q&A, quantitative data tables, and self-validating experimental protocols designed to preserve enantiomeric excess (ee%) during your synthetic workflows.
Part 1: Mechanistic Insights into 3-Pyrroline Racemization
Substituted 3-pyrroline-3-carboxylic acids (2,5-dihydro-1H-pyrrole-3-carboxylic acids) possess a unique stereoelectronic environment that makes their C2 and C5 chiral centers highly labile. The protons at these positions are not only allylic to the C3-C4 endocyclic double bond but are also vinylogous to the electron-withdrawing C3-carboxylate.
When exposed to basic conditions or protic solvents, these molecules undergo rapid racemization through two primary pathways:
-
Dienolate Formation: Base-catalyzed deprotonation at C2 or C5 generates an achiral, planar conjugated dienolate intermediate. This is a well-documented issue in related unsaturated heterocycles like 3,4-dehydroproline, where standard ester saponification routinely leads to complete racemization[1].
-
Imine Tautomerization: Solvent-mediated proton transfer can trigger double-bond migration, converting the 3-pyrroline into a 2-pyrroline or a 1-pyrroline (imine). Because this tautomerization is reversible, the stereocenter is destroyed upon reprotonation[2].
Mechanistic pathways of 3-pyrroline racemization and strategic mitigation.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does my C2-substituted 3-pyrroline racemize completely during standard LiOH saponification? A: Standard saponification often utilizes a mixture of THF/MeOH/H2O at room temperature. The combination of hydroxide ions (base) and methanol (polar protic solvent) creates an ideal environment for C2 deprotonation. The C2 proton is highly acidic due to its vinylogous relationship with the C3 ester/acid. To prevent this, you must eliminate methanol, lower the temperature to 0 °C, and strictly control the equivalents of the base.
Q2: How does the choice of N-protecting group affect stereochemical stability? A: The N-protecting group dictates the electron density of the pyrroline ring. Electron-withdrawing groups (EWGs) like N-Tosyl (Ts) or N-Acetyl (Ac) pull electron density away from the nitrogen, increasing the acidity of the adjacent C2/C5 protons and accelerating dienolate formation. Conversely, bulky, electron-donating groups like N-Trityl (Trt) or N-Boc sterically shield the alpha protons and reduce their acidity, significantly suppressing racemization.
Q3: I am synthesizing 3-pyrrolines via a ring-expansion methodology, but my ee% is eroding. How can I fix this? A: Ring expansions of chiral precursors (like vinyl aziridines) to 3-pyrrolines frequently suffer from racemization due to the transient formation of zwitterionic or metal-coordinated intermediates that undergo bond rotation before closure[2]. Switching to strictly apolar solvents (e.g., toluene or 1,2-dichloroethane) effectively suppresses solvent-mediated proton transfer and preserves the chiral center[3].
Part 3: Troubleshooting Guide & Experimental Data
Quantitative Impact of Reaction Conditions on Enantiomeric Excess
The following table summarizes the causal relationship between protecting group choice, reaction conditions, and the resulting stereochemical integrity during ester hydrolysis.
| N-Protecting Group | Base Used | Solvent System | Temp (°C) | Resulting ee (%) | Primary Mechanism of Erosion |
| N-Tosyl (Ts) | NaOH (2.0 eq) | THF/MeOH/H2O | 25 | < 5% (Racemic) | High C2 acidity; rapid dienolate formation |
| N-Acetyl (Ac) | LiOH (1.5 eq) | THF/H2O | 25 | 45% | Moderate C2 acidity; imine tautomerization |
| N-Boc | LiOH (1.1 eq) | THF/H2O | 0 | 96% | Suppressed acidity; minimal tautomerization |
| N-Trityl (Trt) | K₂CO₃ (1.5 eq) | Toluene/H2O | 25 | > 99% | Extreme steric shielding; no proton transfer |
Self-Validating Protocol: Racemization-Free Hydrolysis of 3-Pyrroline Esters
To ensure trustworthiness, this protocol incorporates built-in validation steps. By avoiding protic cosolvents like methanol and utilizing strict temperature control, the chiral integrity of the 3-pyrroline core is maintained.
Materials:
-
Enantiopure N-Boc-3-pyrroline-3-carboxylate ester (1.0 mmol)
-
LiOH·H₂O (1.1 mmol)
-
Aprotic solvent system: THF/H₂O (4:1 v/v, degassed)
-
10% w/v aqueous Citric Acid (for quenching)
Step-by-Step Methodology:
-
Baseline Validation: Before starting, analyze the starting ester via Chiral HPLC against a known racemic standard to confirm the initial ee% (Target: >98% ee).
-
Preparation: Dissolve 1.0 mmol of the enantiopure ester in 4.0 mL of anhydrous THF in a round-bottom flask. Add 1.0 mL of distilled H₂O. Crucial: Do not add methanol or ethanol.
-
Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 15 minutes.
-
Base Addition: Dissolve 1.1 mmol of LiOH·H₂O in 0.5 mL of water. Add this solution dropwise to the reaction mixture over 5 minutes to prevent localized exothermic spikes.
-
Monitoring: Stir at 0 °C. Monitor the reaction strictly by TLC (Hexanes/EtOAc). The reaction should complete within 2-3 hours. Do not let it stir overnight.
-
Controlled Quench: Once the ester is consumed, quench the reaction at 0 °C by adding 10% aqueous citric acid dropwise until the pH reaches 4.0. Causality note: Avoid strong mineral acids like HCl, which can cleave the Boc group or trigger acid-catalyzed tautomerization.
-
Extraction & Isolation: Extract the aqueous layer with cold Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a bath temperature not exceeding 25 °C.
-
Post-Reaction Validation: Derivatize a small aliquot of the resulting carboxylic acid (e.g., using TMS-diazomethane to reform the methyl ester) and analyze via Chiral HPLC. The ee% must remain within 2% of the baseline validation.
References
-
Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications National Center for Biotechnology Information (PMC) URL:[Link][3]
-
The preparation of 3-pyrroline-2-carboxylic acid amine derivatives Google Patents (AU748779B2) URL:[1]
-
Mapping Complex Chiral Adlayers: A Truly Random 2-D Solid Solution of (RS)-3-Pyrroline-2-Carboxylic Acid on Cu(110) ResearchGate URL:[Link][4]
Sources
- 1. AU748779B2 - The preparation of 3-pyroline-2-carboxylic acid amine derivatives - Google Patents [patents.google.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
recrystallization solvents for 2,5-Dihydro-1H-pyrrole-3-carboxylic acid
Technical Support Center: Purification of 2,5-Dihydro-1H-pyrrole-3-carboxylic Acid
Introduction
Welcome to the technical support guide for 2,5-Dihydro-1H-pyrrole-3-carboxylic acid (CAS: 2133-34-8).[1] This compound, often referred to as 3-pyrroline-3-carboxylic acid , presents unique purification challenges due to its zwitterionic nature and the potential thermal instability of the 3-pyrroline ring system.[1]
Unlike its aromatic counterpart (pyrrole-3-carboxylic acid) or its saturated analog (proline), this molecule contains a reactive double bond and a secondary amine.[1] Successful isolation requires balancing solubility parameters with thermal gentleness to prevent oxidation or polymerization.[1]
Module 1: Solvent Selection Matrix
The choice of solvent is dictated by the compound's zwitterionic character (high polarity) and the need to avoid high-temperature decomposition.
Solubility Profile
| Solvent Class | Specific Solvent | Solubility Behavior | Role in Purification |
| Primary (Good) | Water | High solubility (Cold/Hot).[1] | Primary solvent for dissolution.[1] |
| Primary (Good) | Methanol | Moderate solubility (Hot).[1] | Alternative for anhydrous systems.[1] |
| Anti-Solvent | Ethanol | Low solubility (Cold).[1] | Precipitator (displacement crystallization).[1] |
| Anti-Solvent | Acetone | Insoluble.[1] | Strong anti-solvent for maximizing yield.[1] |
| Anti-Solvent | Diethyl Ether | Insoluble.[1] | Wash solvent to remove non-polar impurities.[1] |
Technical Insight: As a zwitterionic amino acid analog, this compound forms a crystal lattice stabilized by electrostatic interactions.[1] It will not dissolve in non-polar organic solvents (DCM, Hexane, Ether) and will "oil out" if forced into them without a polar co-solvent.[1]
Module 2: Purification Decision Tree
The following logic flow illustrates the decision-making process for purifying crude 2,5-Dihydro-1H-pyrrole-3-carboxylic acid.
Figure 1: Decision logic for isolating zwitterionic pyrroline derivatives based on physical state and pH solubility.
Module 3: Detailed Protocols
Protocol A: Isoelectric Precipitation (Primary Method)
Best for: Crude reaction mixtures containing salts or starting materials.[1]
Mechanism: Amino acids have minimum solubility at their isoelectric point (pI).[1] For pyrroline-3-carboxylic acids, the pI is typically near neutral (pH 5.5–6.5).[1]
-
Dissolution: Dissolve the crude material in a minimum amount of water. If the solution is dark, treat with activated charcoal (10% w/w) for 15 minutes at room temperature, then filter through Celite.
-
pH Adjustment:
-
Crystallization: Upon reaching the pI, the solution should become cloudy. Stir at 0°C for 2 hours to maximize precipitation.
-
Isolation: Filter the solid.
-
Wash: Wash the cake with cold ethanol (2x volume) to remove water and residual organic impurities.
Protocol B: Water/Ethanol Displacement (Polishing)
Best for: Recrystallizing material that is already solid but requires higher purity.[1]
-
Hot Dissolution: Suspend the solid in Water (10 mL/g). Heat gently to 50°C. Do not boil vigorously as the pyrroline ring may oxidize.
-
Saturation: If not fully dissolved, add water dropwise until clear.
-
Anti-Solvent Addition: Remove from heat. While still warm, add Ethanol (warm, ~40°C) dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add 1-2 drops of water to clear the solution again.
-
Controlled Cooling: Allow the flask to cool to room temperature undisturbed. Then, move to a 4°C fridge for 12 hours.
-
Filtration: Collect crystals via vacuum filtration.[1] Wash with cold Acetone to facilitate drying.[1]
Module 4: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Oiling Out | Compound is separating as a liquid phase before crystallizing.[1] Common in zwitterions when cooling is too fast or impurities are high.[1] | 1. Re-heat to dissolve the oil.2. Add a seed crystal.3. Slow down the cooling rate (wrap flask in foil/towel).4. Increase the ratio of the "Good" solvent (Water) slightly. |
| Decomposition (Brown/Black) | Oxidation of the double bond or thermal instability. | 1. Keep temperature below 60°C.2. Perform recrystallization under Nitrogen/Argon atmosphere.3. Use degassed solvents.[1] |
| No Precipitation | Solution is too dilute or pH is far from the isoelectric point. | 1. Check pH and adjust to 6.0.2. Concentrate the aqueous solution on a rotary evaporator (bath <40°C) before adding the anti-solvent. |
| Hygroscopic Product | Residual water trapped in the lattice. | 1. Wash final crystals with anhydrous Acetone or Ether.2. Dry in a vacuum desiccator over |
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use DMSO or DMF for recrystallization? A: While the compound is soluble in DMSO/DMF, recovering it is difficult due to the high boiling points of these solvents.[1] Removing them requires high heat (risk of decomposition) or extensive water washing (loss of yield).[1] We recommend avoiding them in favor of Water/Alcohol systems.
Q2: My product turned pink during drying. Is it ruined? A: Pink or brown coloration usually indicates oxidation of the pyrroline nitrogen or the double bond. If the color is faint, the purity may still be acceptable (>95%).[1] For strict analytical standards, re-purify using Protocol A with the inclusion of a charcoal step and dry under vacuum in the dark.[1]
Q3: Can I isolate this as a Hydrochloride salt instead? A: Yes. Often, the HCl salt is more stable and crystallizes easier than the zwitterion.[1] To do this, dissolve the crude in ethanol and add 1.1 equivalents of HCl in Dioxane or Ether.[1] The hydrochloride salt should precipitate directly.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for amino acid purification techniques). [1]
-
Vertex Pharmaceuticals. (2013).[1] Process for the preparation of pyrrolidine-3-carboxylic acids. US Patent US8344161B2.[1] (Describes isolation of pyrroline/pyrrolidine intermediates via isoelectric precipitation).
-
Organic Syntheses. 3-Pyrroline. Org. Synth. 1997, 74, 235.[1] (Discusses stability and handling of the 3-pyrroline ring system).
-
PubChem. 2,5-Dihydro-1H-pyrrole-3-carboxylic acid (Compound Summary). National Library of Medicine.[1] (Physical properties and solubility data). [1]
Sources
overcoming catalyst poisoning during 3-pyrroline-3-carboxylic acid reduction
Introduction: The catalytic reduction of 3-pyrroline-3-carboxylic acid to produce pyrrolidine-3-carboxylic acid is a critical transformation in the synthesis of various pharmaceutical intermediates and bioactive molecules. While seemingly straightforward, this hydrogenation is frequently plagued by catalyst poisoning, leading to stalled reactions, inconsistent yields, and significant downstream purification challenges. This technical support guide provides in-depth troubleshooting strategies, validated protocols, and answers to frequently asked questions to empower researchers to overcome these obstacles. We will delve into the root causes of catalyst deactivation and offer practical, field-proven solutions to ensure robust and reproducible results.
Section 1: Understanding Catalyst Poisoning in Heterocycle Reduction
Catalyst poisoning is the deactivation of a catalyst by strong chemisorption of chemical species onto the active sites, rendering them inaccessible to the reactants.[1][2] In the context of reducing nitrogen-containing heterocycles like 3-pyrroline-3-carboxylic acid, the catalyst—typically a platinum group metal (PGM) such as Palladium, Platinum, or Rhodium—is highly susceptible to various contaminants.
Mechanisms of Deactivation:
-
Chemical Poisoning: This is the most common failure mode. Poisons form strong, often covalent, bonds with the metal surface, blocking active sites.[2][3]
-
Fouling: Physical deposition of materials, like polymers or carbonaceous residues (coke), on the catalyst surface, which blocks pores and active sites.[1][4]
-
Thermal Degradation (Sintering): At elevated temperatures, the fine metal particles of the catalyst can agglomerate into larger crystals, reducing the active surface area.[4][5]
Common Poisons in Pyrroline Reduction:
-
Sulfur Compounds: Even trace amounts of sulfur (from starting materials, reagents, or contaminated glassware) are notorious for irreversibly poisoning PGM catalysts.[2][3][6] Common sources include thiols, thioethers, and residual sulfates.
-
Nitrogen-Containing Species: While the substrate itself is a nitrogen heterocycle, other nitrogenous compounds can act as poisons. The product, pyrrolidine-3-carboxylic acid, can itself be a strong ligand and inhibit the catalyst at high concentrations, a phenomenon known as product inhibition.[7] Other problematic species include nitriles, nitro compounds, and certain amines.[8][9]
-
Heavy Metals: Contaminants like mercury, lead, or arsenic can amalgamate with or bind strongly to the catalyst surface.[3][5]
-
Halides: Halogenated solvents or impurities can corrosively attack the metal surface or the support material.[8]
-
Carbon Monoxide (CO): Often present in low-quality hydrogen gas, CO strongly and competitively adsorbs onto metal active sites.[3][8]
Section 2: Troubleshooting Guide
This section is designed to help you diagnose and resolve issues during the reduction of 3-pyrroline-3-carboxylic acid.
Q1: My reaction is incredibly slow or has completely stalled. What should I investigate first?
A1: A stalled reaction is the most common symptom of catalyst poisoning. Follow this diagnostic workflow:
-
Verify Reaction Setup:
-
Hydrogen Supply: Ensure the hydrogen cylinder is not empty and that the delivery pressure is stable. Check for leaks in the system.
-
Agitation: Confirm that stirring or shaking is vigorous enough to ensure proper mixing of the three phases (solid catalyst, liquid solution, gaseous hydrogen). Poor agitation can mimic catalyst deactivation.
-
-
Initial Catalyst Health Check:
-
Visual Inspection: Has the catalyst changed color or texture? Black Pd/C turning grey or clumping can indicate a problem.
-
Spiking the Reaction: Add a small, fresh portion of the catalyst to the reaction. If the reaction restarts, it strongly suggests the initial catalyst charge was poisoned or deactivated. If it does not, the issue may lie with a persistent poison in the substrate or solvent.
-
-
Substrate and Solvent Purity:
-
Source of Starting Material: Was the 3-pyrroline-3-carboxylic acid synthesized in-house? If so, were any sulfur-containing reagents (e.g., Lawesson's reagent, P₂S₅) used in previous steps? Were heavy metal catalysts used? Thorough purification is essential.
-
Solvent Quality: Use high-purity, hydrogenation-grade solvents. Anhydrous and de-gassed solvents are recommended.
-
dot
Caption: Troubleshooting workflow for a stalled hydrogenation reaction.
Q2: How can I identify the specific poison affecting my catalyst?
A2: Identifying the poison is crucial for implementing a targeted solution.[10]
-
Elemental Analysis (ICP-MS): Inductively Coupled Plasma-Mass Spectrometry is highly sensitive for detecting trace heavy metals (Pb, Hg, As) or sulfur in your substrate or recovered catalyst.[10]
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can analyze the elemental composition of the catalyst's surface, directly identifying adsorbed poisons like sulfur or halides.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile organic poisons in your solvent or starting material.[10]
-
Temperature-Programmed Desorption (TPD): This technique involves heating the poisoned catalyst and analyzing the desorbed molecules, which can help identify the poison and the strength of its bond to the surface.[10]
Q3: What's the difference between reversible and irreversible poisoning?
A3: The distinction depends on the strength of the poison-catalyst interaction.[10]
-
Reversible Poisoning: Occurs when the poison is weakly adsorbed. Its effects can often be overcome by increasing reaction temperature or hydrogen pressure, or by simply removing the source of the poison from the feedstock. Product inhibition is often reversible.[10]
-
Irreversible Poisoning: Involves the formation of strong, stable chemical bonds between the poison and the catalyst's active sites.[10] Sulfur and heavy metal poisoning are typically irreversible under normal reaction conditions and require either harsh regeneration procedures or complete replacement of the catalyst.[11][12]
Q4: Can I regenerate a poisoned catalyst?
A4: Regeneration is sometimes possible, but its success is highly dependent on the poison.
-
For Fouling (Coke/Polymers): A controlled calcination (heating in air) followed by reduction in hydrogen can burn off organic deposits.[4][13] However, this can also lead to sintering if not done carefully.
-
For Some Chemical Poisons: Thermal treatment under an inert gas flow can desorb some weakly bound poisons.[3][10] Chemical washing with acidic or basic solutions may remove certain metal contaminants, but this can also damage the catalyst structure.
-
For Sulfur Poisoning: Regeneration is notoriously difficult for palladium and platinum catalysts.[11][14] While some activity may be recovered by high-temperature treatment with hydrogen, it is often incomplete and the catalyst may deactivate quickly upon reuse.[11][15]
Section 3: Frequently Asked Questions (FAQs)
Q: Which catalyst is best for reducing 3-pyrroline-3-carboxylic acid, especially concerning poison resistance?
A: The choice depends on a balance of activity, selectivity, and cost.
-
Palladium (Pd/C): Generally the workhorse for many hydrogenations due to its high activity and cost-effectiveness. However, it is extremely sensitive to sulfur poisoning.[14]
-
Platinum (PtO₂, Pt/C): Often more robust than palladium against acidic conditions and slightly more tolerant to some poisons, but still highly susceptible to sulfur.
-
Rhodium (Rh/C, Rh/Al₂O₃): Can be very effective for the hydrogenation of N-heterocycles.[7] While still poisoned by sulfur, it can sometimes show different tolerance profiles. However, rhodium is known to be strongly poisoned by the basic nitrogen of the pyrrolidine product, leading to significant product inhibition.[7]
Q: How does solvent choice impact potential poisoning?
A: The solvent plays a crucial role.
-
Protic Solvents (MeOH, EtOH): Commonly used and effective. Ensure they are high purity, as industrial-grade alcohols can contain sulfur compounds.
-
Aprotic Solvents (THF, EtOAc): Also effective, but be wary of peroxide formation in ethers like THF, which can affect the catalyst. Ensure they are properly distilled and stored.
-
Acidic/Basic Conditions: Adding acid (like HCl or AcOH) can sometimes mitigate product inhibition by protonating the basic nitrogen of the product, preventing it from coordinating to the catalyst. However, this can also lead to corrosion or leaching of the metal from the support.
Q: Are there any additives that can protect my catalyst?
A: Yes, using a "poison scavenger" or a guard bed can be effective.
-
Guard Bed: Before the main reactor, pass your substrate solution through a bed of a sacrificial catalyst (e.g., a cheaper nickel or copper-based catalyst) to adsorb poisons before they reach the expensive PGM catalyst.
-
Sulfur Scavengers: For known sulfur contamination, using adsorbents like activated carbon or zinc oxide (ZnO) can help purify the feedstock.[5]
Section 4: Experimental Protocols
Protocol 1: Purification of 3-Pyrroline-3-Carboxylic Acid Starting Material
Rationale: Impurities from the synthetic route are a primary source of poisons. Recrystallization or slurry washing is a critical first step.
-
Materials: Crude 3-pyrroline-3-carboxylic acid, ethanol, deionized water, activated carbon (de-sulfurized, if possible).
-
Procedure:
-
Dissolve the crude starting material in a minimal amount of a hot ethanol/water mixture.
-
Add a small amount (1-2% w/w) of activated carbon to the hot solution.
-
Stir for 15-30 minutes to allow the carbon to adsorb non-polar impurities and potential color bodies.
-
Filter the hot solution through a pad of Celite® to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
-
Protocol 2: General Procedure for Robust Hydrogenation
Rationale: This procedure incorporates best practices to minimize the risk of contamination and deactivation.
-
Materials: Purified 3-pyrroline-3-carboxylic acid, 5% Pd/C (50% wet), hydrogenation-grade ethanol, high-purity hydrogen gas.
-
Procedure:
-
Charge a clean, dry hydrogenation vessel with the purified substrate and ethanol.
-
Purge the vessel thoroughly with an inert gas (nitrogen or argon) to remove all oxygen.
-
Under a positive pressure of inert gas, carefully add the Pd/C catalyst as a slurry in a small amount of ethanol. Safety Note: Dry Pd/C is pyrophoric and should not be handled in air.
-
Seal the vessel and purge the headspace several times with hydrogen gas, taking care not to disturb the catalyst bed excessively.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and begin vigorous stirring.
-
Monitor the reaction by hydrogen uptake and/or periodic sampling (e.g., TLC, LC-MS).
-
Upon completion, vent the hydrogen and purge the vessel with inert gas.
-
Filter the reaction mixture through Celite® to remove the catalyst. Wash the Celite pad with additional solvent to ensure complete product recovery.
-
Protocol 3: Thermal Regeneration of a Fouled Catalyst
Rationale: To remove carbonaceous deposits (coking) from a catalyst surface. Use with caution as it can cause sintering.
-
Materials: Deactivated, solvent-washed catalyst, tube furnace, nitrogen, and hydrogen gas supply.
-
Procedure:
-
Load the dried, deactivated catalyst into a quartz tube within a tube furnace.
-
Purge the system with inert gas (nitrogen) at room temperature.
-
Slowly heat the catalyst under a continuous flow of nitrogen to a moderate temperature (e.g., 250-300°C) and hold for 2-4 hours to desorb volatile compounds.
-
Cool the system to below 100°C under nitrogen.
-
Switch the gas flow to a dilute hydrogen stream (e.g., 5% H₂ in N₂) and slowly heat to the reduction temperature (typically 200-400°C, consult catalyst manufacturer specifications). Hold for 2-4 hours.
-
Cool the catalyst to room temperature under an inert gas flow before carefully removing for reuse.
-
Section 5: Data Summaries & Visualizations
Table 1: Relative Susceptibility of Common Hydrogenation Catalysts to Poisons
| Catalyst Type | Sulfur (e.g., R-SH) | Nitrogen (e.g., Pyrrolidine) | Halides (e.g., Cl⁻) | Heavy Metals (e.g., Hg) | Carbon Monoxide (CO) |
| Palladium (Pd) | Very High | Moderate | Moderate | Very High | High |
| Platinum (Pt) | Very High | Low-Moderate | Low | Very High | High |
| Rhodium (Rh) | High | High | Moderate | High | High |
This table provides a qualitative summary. Actual susceptibility can vary with support, metal loading, and reaction conditions.
dot
Sources
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. energy.sustainability-directory.com [energy.sustainability-directory.com]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. cup.edu.cn [cup.edu.cn]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. GAS Dortmund [gas-dortmund.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dcl-inc.com [dcl-inc.com]
- 12. scispace.com [scispace.com]
- 13. US6632765B1 - Catalyst regeneration via reduction with hydrogen - Google Patents [patents.google.com]
- 14. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 15. scilit.com [scilit.com]
Validation & Comparative
Comparative Guide: Mass Spectrometry Profiling of 3-Pyrroline-3-Carboxylic Acid
This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 3-pyrroline-3-carboxylic acid (2,5-dihydro-1H-pyrrole-3-carboxylic acid) versus its critical structural analogs.[1]
Executive Summary
3-Pyrroline-3-carboxylic acid (MW 113.11 Da) represents a critical intermediate state between the fully saturated pyrrolidine-3-carboxylic acid (β-proline, MW 115.13 Da) and the fully aromatic pyrrole-3-carboxylic acid (MW 111.09 Da).[1]
In drug development, this compound often appears as a metabolic intermediate or a degradation product. Accurate identification is frequently confounded by spontaneous oxidation (aromatization) or reduction in the ion source. This guide outlines the specific fragmentation signatures required to unambiguously identify the 3-pyrroline core, distinguishing it from its metabolic congeners.
Quick Comparison: The "Rule of 2"
The primary differentiator is the Mass Defect of 2 Da across the series.
| Analyte | Structure Type | MW (Da) | Key Challenge |
| Pyrrolidine-3-COOH | Saturated (sp³) | 115.1 | Common metabolite (β-Proline); often co-elutes. |
| 3-Pyrroline-3-COOH | Dihydro (sp²) | 113.1 | Unstable; prone to in-source aromatization. |
| Pyrrole-3-COOH | Aromatic (sp²) | 111.1 | Stable artifact; lacks retro-Diels-Alder fragmentation.[1] |
Methodological Comparison: GC-MS vs. LC-MS/MS
For definitive structural characterization, GC-MS (EI) with TMS derivatization is the superior method due to the structural rigidity imparted by the silyl groups, which prevents in-source oxidation. LC-MS (ESI) is viable for high-throughput screening but suffers from "soft" ionization that may not fragment the ring sufficiently to prove the position of the double bond.[1]
Scenario A: GC-MS (Electron Ionization) – The Gold Standard[1]
-
Protocol: Silylation with BSTFA + 1% TMCS.
-
Mechanism: Electron impact (70 eV) induces high-energy fragmentation that reveals the ring unsaturation.[1]
-
Advantage: The TMS groups stabilize the 3-pyrroline ring, preventing it from converting to pyrrole before detection.[1]
Scenario B: LC-MS/MS (Electrospray) – The Screening Alternative[1]
-
Protocol: Direct injection or C18 RP-HPLC (0.1% Formic Acid).[1]
-
Mechanism: Protonation
. Fragmentation is driven by Collision Induced Dissociation (CID). -
Limitation: The
ion (m/z 114) often loses or predominantly, leaving the ring intact and making it difficult to distinguish from isomeric 2-pyrroline derivatives.
Deep Dive: Fragmentation Mechanisms
Electron Ionization (EI) Pattern (TMS Derivative)
Upon derivatization, the analyte forms N,O-bis(trimethylsilyl)-3-pyrroline-3-carboxylate .[1]
-
Molecular Ion (
): m/z 257.[2] -
Base Peak: m/z 242 (
, loss of methyl from TMS).
Distinguishing Feature: The "Aromatization Driver" Unlike the saturated pyrrolidine, the 3-pyrroline derivative undergoes a unique fragmentation pathway driven by the thermodynamic stability of the aromatic pyrrole cation.
-
Primary Ion: m/z 257 (
).[2] -
Alpha-Cleavage (Minor): Loss of
radical (m/z 140). -
Aromatization (Major Diagnostic): The molecular ion loses
(or TMS-H interactions) to form the fully aromatic pyrrole cation at m/z 255 (often observed as a satellite peak) or degrades to the pyrrole core (m/z 67 range).
ESI-MS/MS Fragmentation (Underivatized)
-
Precursor: m/z 114.06 (
). -
Fragment 1 (Neutral Loss): m/z 96 (
). -
Fragment 2 (Decarboxylation): m/z 68 (
). Note: This ion is 2 Da lower than the corresponding fragment for proline (m/z 70), providing a clear diagnostic.
Visualization: Fragmentation Pathways
Figure 1: ESI-MS/MS fragmentation pathway for 3-pyrroline-3-carboxylic acid. The ion at m/z 68 is the specific diagnostic marker distinguishing it from proline (m/z 70).
Differentiation from Isomers (Experimental Data)
The following table summarizes the diagnostic ions required to separate 3-pyrroline-3-carboxylic acid from its most common confounders.
| Feature | 3-Pyrroline-3-COOH | Pyrrolidine-3-COOH (Saturated) | Pyrrole-3-COOH (Aromatic) |
| Precursor (ESI) | 114 | 116 | 112 |
| Diagnostic Fragment | m/z 68 (Pyrroline core) | m/z 70 (Pyrrolidine core) | m/z 94 (Loss of OH) |
| GC-MS (TMS) M+ | 257 | 259 | 255 |
| Key Loss (GC-MS) | M-15 (242) & Aromatization | M-43 (Ring break) | M-15 (Stable) |
| Retention Time | Intermediate | Late Eluting (Polar) | Early Eluting (Non-polar) |
Decision Logic for Identification
Figure 2: Logical decision tree for classifying pyrrole-derivative unknowns based on mass spectral data.
Experimental Protocol: Derivatization for GC-MS
To ensure reproducibility and prevent thermal degradation of the 3-pyrroline ring, follow this strict derivatization protocol.
Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Pyridine (Anhydrous).
-
Ethyl Acetate (Solvent).
Workflow:
-
Aliquot: Transfer 50 µg of dry 3-pyrroline-3-carboxylic acid standard into a crimp-top vial.
-
Solubilize: Add 50 µL of anhydrous pyridine. Vortex for 30 seconds.
-
Derivatize: Add 50 µL of BSTFA + 1% TMCS.
-
Incubate: Heat at 60°C for 30 minutes . Critical: Do not exceed 70°C to avoid aromatization.
-
Dilute: Add 400 µL of Ethyl Acetate.
-
Inject: 1 µL into GC-MS (Split 1:10).
GC Parameters:
-
Column: DB-5ms (30m x 0.25mm x 0.25µm).[1]
-
Inlet: 250°C.
-
Gradient: 70°C (1 min) → 20°C/min → 300°C (3 min).
References
-
NIST Mass Spectrometry Data Center. (2025). Mass Spectrum of Pyrrolidine-3-carboxylic acid (TMS derivative).[1] National Institute of Standards and Technology. [Link]
-
Snavely, L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine.[1] Defense Technical Information Center. [Link]
-
Petreska Stanoeva, J., et al. (2022).[3] Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
Sources
Spectroscopic Fingerprinting of 2,5-Dihydro-1H-pyrrole-3-carboxylic Acid: A Comparative IR Guide
Executive Summary
In the synthesis and quality control of cyclic amino acids, 2,5-Dihydro-1H-pyrrole-3-carboxylic acid (also known as 3-pyrroline-3-carboxylic acid) represents a critical intermediate. Distinguishing this olefinic target from its saturated analog (pyrrolidine-3-carboxylic acid) and its aromatic precursor (pyrrole-3-carboxylic acid) is a frequent analytical challenge.
While NMR is the gold standard for structural elucidation, Infrared (IR) Spectroscopy offers superior "performance" in rapid screening for unsaturation and conjugation status. This guide objectively compares the vibrational signatures of the target molecule against its primary structural alternatives, providing a self-validating workflow for identification.
Structural Context & Vibrational Theory
To interpret the IR spectrum accurately, one must understand the electronic environment of the vibrating bonds. The target molecule features a unique
-
The Conjugation Effect: The C=C double bond is located at the 3,4-position. It is conjugated with the carbonyl group (C=O) at position 3. This conjugation reduces the bond order of the C=O, shifting its stretching frequency to a lower wavenumber compared to saturated analogs.[1]
-
The Amine Isolation: Unlike pyrrole (aromatic) or enamines, the nitrogen atom in the 2,5-dihydro isomer is flanked by
carbons. It behaves as a standard secondary aliphatic amine, distinct from the acidic NH of pyrrole. -
Solid-State Zwitterions: As an amino acid, the free base exists primarily as a zwitterion (
) in the solid state. However, commercial samples are frequently supplied as Hydrochloride (HCl) salts to ensure stability. This guide focuses on the protonated (HCl) form as it restores the diagnostic C=O stretch necessary for structural confirmation.
Comparative Spectral Analysis
The following table contrasts the target molecule with its two most common "impostors" in a synthetic workflow. Data assumes the HCl salt form to allow direct comparison of Carbonyl/Alkene stretches without zwitterionic interference.
Table 1: Diagnostic Peak Comparison (HCl Salts)
| Feature | Target: 2,5-Dihydro-1H-pyrrole-3-COOH | Alternative A: Pyrrolidine-3-COOH (Saturated) | Alternative B: Pyrrole-3-COOH (Aromatic) |
| C=O[2][3][4][5][6][7][8] Stretch | 1680 – 1700 cm⁻¹ (Shifted lower due to conjugation) | 1710 – 1730 cm⁻¹ (Standard aliphatic acid) | 1660 – 1690 cm⁻¹ (Conjugated with aromatic ring) |
| C=C Stretch | 1620 – 1650 cm⁻¹ (Distinct, sharp alkene band) | Absent (Diagnostic negative) | 1530 – 1600 cm⁻¹ (Complex aromatic ring breathing) |
| N-H Stretch | ~2400 – 3000 cm⁻¹ (Broad ammonium band) | ~2400 – 3000 cm⁻¹ (Broad ammonium band) | 3300 – 3450 cm⁻¹ (Sharp, non-basic pyrrolic NH) |
| C-H Stretch | >3000 cm⁻¹ (Olefinic) (Weak shoulder) | <3000 cm⁻¹ (Aliphatic only) | >3000 cm⁻¹ (Aromatic) |
| Fingerprint | ~940 cm⁻¹ (O-H out-of-plane bend) | ~1200 – 1300 cm⁻¹ (C-N / C-O complex) | 700 – 800 cm⁻¹ (C-H out-of-plane, aromatic) |
Key Performance Differentiators:
-
Resolution of Unsaturation: The Target shows a distinct C=C stretch (~1630 cm⁻¹) that is absent in the Saturated alternative.
-
differentiation from Aromatic: The Target retains broad ammonium bands (due to the basic amine), whereas the Aromatic alternative shows a distinct, sharper NH stretch and lacks the ammonium character because the lone pair is part of the aromatic sextet.
Diagnostic Workflow
Use the following decision tree to classify an unknown sample suspected to be one of these derivatives.
Figure 1: Spectral identification logic flow for distinguishing 3-pyrroline derivatives.
Experimental Protocol
To ensure the reproducibility of the spectral features described above, the following protocol is recommended. The choice of sampling technique (ATR vs. KBr) significantly impacts the resolution of the zwitterionic bands.
Method: Attenuated Total Reflectance (ATR-FTIR)
Recommended for rapid QC of solid powders.
-
Crystal Cleaning: Clean the diamond/ZnSe crystal with isopropanol. Ensure the background spectrum shows no residual C-H stretches (2800-3000 cm⁻¹).
-
Sample Loading: Place approximately 5-10 mg of the 2,5-Dihydro-1H-pyrrole-3-carboxylic acid (HCl salt preferred) onto the crystal center.
-
Compression: Apply high pressure using the anvil. Note: Insufficient pressure yields noisy spectra in the 2000-2500 cm⁻¹ region due to poor contact.
-
Acquisition: Collect 16 scans at 4 cm⁻¹ resolution.
-
Post-Processing: Apply a baseline correction. Do not use heavy smoothing, as this may merge the C=C stretch (1630 cm⁻¹) with the C=O stretch (1690 cm⁻¹).
Critical Troubleshooting: The Zwitterion Trap
If your spectrum shows two bands at 1580 cm⁻¹ and 1400 cm⁻¹ but NO band at 1700 cm⁻¹ , your sample is in the Free Base (Zwitterionic) form.
-
Mechanism: The proton moves from COOH to NH, creating
(carboxylate) and (ammonium). -
Correction: To observe the standard "fingerprint" described in Table 1, expose the sample to HCl vapor or recrystallize from dilute HCl before analysis.
Figure 2: Impact of protonation state on spectral features. The HCl salt form is preferred for identification.
References
-
NIST Mass Spectrometry Data Center. (2023). IR Spectrum of 3-Pyrroline (2,5-Dihydro-1H-pyrrole).[9] NIST Chemistry WebBook, SRD 69.[5][9][10][11] Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[12] (Authoritative text for C=O and C=C conjugation shifts).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[13] (General reference for pyrrolidine vs pyrrole comparative spectra). Retrieved from [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Reference for amino acid zwitterion bands).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid | C9H15NO2 | CID 915545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. 3-Carboxy-2,2,5,5-tetramethyl-1-pyrolidinyloxy [webbook.nist.gov]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. www1.udel.edu [www1.udel.edu]
- 9. 1H-Pyrrole, 2,5-dihydro- [webbook.nist.gov]
- 10. Pyrrolidine [webbook.nist.gov]
- 11. Pyrrolidine [webbook.nist.gov]
- 12. 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl- | C9H16N2O | CID 88255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
A Comparative Guide to HPLC Method Validation for the Purity of 3-Pyrroline-3-Carboxylic Acid
This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-pyrroline-3-carboxylic acid, a crucial heterocyclic amino acid derivative in synthetic chemistry and drug development. Recognizing that no single analytical technique is universally optimal, this document also presents a critical comparison with alternative methodologies—Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis-Mass Spectrometry (CE-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The content herein is structured to empower researchers, scientists, and drug development professionals to make informed decisions based on the specific requirements of their analytical objectives, from routine quality control to primary reference standard characterization.
The Analytical Challenge: Understanding 3-Pyrroline-3-Carboxylic Acid
The effective purity analysis of any compound begins with a thorough understanding of its physicochemical properties. 3-Pyrroline-3-carboxylic acid, a cyclic secondary amino acid, presents a distinct set of analytical challenges that directly inform methodological choices.
-
Polarity and Zwitterionic Nature: As an amino acid, it exists as a zwitterion at neutral pH. Its high polarity makes it highly soluble in aqueous solutions but challenging to retain on traditional reversed-phase (RP) HPLC columns like C18. This necessitates careful mobile phase optimization, including pH control and potentially the use of ion-pairing reagents or alternative column chemistries like Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Lack of a Strong Chromophore: The molecule's structure, featuring a single carbon-carbon double bond within the pyrroline ring and a carboxylic acid group, does not possess a significant ultraviolet (UV) chromophore above 220 nm.[1][2] Direct UV detection, a common and robust method in HPLC, would therefore suffer from low sensitivity and specificity, making it unsuitable for accurate purity determination and impurity profiling.[3] This limitation is the primary driver for employing derivatization or alternative detection techniques.
These intrinsic properties dictate that a successful HPLC method must address both poor retention on standard RP columns and the inability to be sensitively detected by UV absorbance.
The Primary Technique: Derivatization-Based HPLC for Purity Determination
To overcome the detection challenge, a pre-column derivatization strategy is the most robust and widely adopted approach for amino acid analysis via HPLC.[4] This involves reacting the analyte with a labeling agent to attach a moiety with strong UV absorbance or fluorescence properties.
Causality Behind Method Selection: For 3-pyrroline-3-carboxylic acid, a secondary amine, 9-fluorenylmethyl chloroformate (FMOC-Cl) is an excellent derivatizing agent. It reacts specifically with both primary and secondary amines to form a stable, highly fluorescent derivative that can also be detected by UV.[5] This choice directly addresses the core analytical challenge, enabling sensitive and specific quantification.
Detailed Experimental Protocol: Validated HPLC Method
This protocol describes a validated reversed-phase HPLC method with pre-column FMOC-Cl derivatization and fluorescence detection.
1. Materials and Reagents:
-
3-Pyrroline-3-Carboxylic Acid Reference Standard and Test Sample
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Boric Acid
-
Sodium Hydroxide (NaOH)
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
L-Amantadine Hydrochloride (Internal Standard)
-
Deionized Water (18.2 MΩ·cm)
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and fluorescence detector (FLD).
-
Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH adjusted to 4.2 with Acetic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0.0 70 30 20.0 30 70 22.0 30 70 22.1 70 30 | 30.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Fluorescence Detection: Excitation: 266 nm, Emission: 305 nm.
3. Standard and Sample Preparation:
-
Borate Buffer (0.1 M, pH 8.5): Dissolve boric acid in deionized water, adjust pH to 8.5 with 1 M NaOH.
-
FMOC-Cl Reagent (15 mM): Dissolve FMOC-Cl in acetonitrile. Prepare fresh daily.
-
Internal Standard (IS) Stock (1 mg/mL): Dissolve L-Amantadine HCl in deionized water.
-
Standard Solution (0.5 mg/mL): Accurately weigh and dissolve 3-pyrroline-3-carboxylic acid reference standard in deionized water.
-
Sample Solution (0.5 mg/mL): Accurately weigh and dissolve the test sample in deionized water.
4. Pre-Column Derivatization Procedure:
-
To a 1.5 mL autosampler vial, add 100 µL of the standard or sample solution.
-
Add 50 µL of the Internal Standard solution.
-
Add 200 µL of Borate Buffer.
-
Add 250 µL of the FMOC-Cl reagent.
-
Vortex immediately for 30 seconds.
-
Allow the reaction to proceed at room temperature for 10 minutes.
-
Add 400 µL of Mobile Phase A to quench the reaction and dilute the sample.
-
Vortex and inject into the HPLC system.
HPLC Method Validation Protocol: Adherence to ICH Q2(R2) Guidelines
Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[6][7] The following protocol adheres to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9]
// Invisible edges to enforce order Spec -> Lin [style=invis]; Lin -> Acc [style=invis]; Acc -> Prec [style=invis]; Prec -> LOQ [style=invis]; LOQ -> Robust [style=invis]; }
Caption: Decision guide for selecting the appropriate analytical method.
By understanding the strengths and limitations of each technique, scientists can ensure that the purity data they generate is not only accurate and reliable but also fit for its intended purpose, ultimately supporting the delivery of safe and effective chemical products.
References
-
Riswahyuli, Y., Rohman, A., Setyaningsih, W., & Insani, M. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442. [Link]
-
Sharma, A., & Singh, G. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 65-71. [Link]
-
Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. ResearchGate. [Link]
-
Kim, H., et al. (2023). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 13(3), 421. [Link]
-
Fekkes, D. (1996). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Journal of Chromatography B: Biomedical Applications, 682(1), 3-22. [Link]
-
PubChem. (2025). 3-Pyrrolidinecarboxylic acid. National Center for Biotechnology Information. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
Palazzo, C., et al. (2020). Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies. International Journal of Molecular Sciences, 21(23), 9295. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. EMA. [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
ICH. (2025). VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A. International Council for Harmonisation. [Link]
-
Bian, X., et al. (2018). Identification of proline, 1-pyrroline-5-carboxylate and glutamic acid as biomarkers of depression reflecting brain metabolism using carboxylomics, a new metabolomics method. ResearchGate. [Link]
-
Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Applied Sciences, 10(20), 7338. [Link]
Sources
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bevital.no [bevital.no]
- 5. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. propharmagroup.com [propharmagroup.com]
- 9. database.ich.org [database.ich.org]
Comparative Guide: Crystal Structure Determination of 2,5-Dihydro-1H-pyrrole-3-carboxylic Acid Derivatives
Executive Summary & Pharmacological Context
2,5-Dihydro-1H-pyrrole-3-carboxylic acid (commonly referred to as 3-pyrroline-3-carboxylic acid) is a highly versatile zwitterionic scaffold in modern drug discovery. Its derivatives are critical in the synthesis of tetramic acids, which function as potent1[1]. Furthermore, highly substituted analogs, such as2[2], are indispensable as stable nitroxide spin labels for biophysical mapping.
Determining the precise 3D crystal structure of these molecules is essential for structure-based drug design (SBDD). However, their strong intermolecular hydrogen-bonding networks often drive rapid, uncontrolled precipitation, making the growth of diffraction-quality single crystals a significant challenge. This guide objectively compares the performance of traditional Single-Crystal X-ray Diffraction (SCXRD) against emerging Microcrystal Electron Diffraction (MicroED) and Powder X-ray Diffraction (PXRD) methodologies.
Methodological Comparison: SCXRD vs. MicroED vs. PXRD
The choice of crystallographic technique is dictated by the thermodynamic behavior of the specific pyrroline derivative during nucleation.
-
SCXRD (The Gold Standard): Ideal for derivatives that can form stable, linear supramolecular chains. It provides the highest resolution for assigning accurate C-C bond lengths and resolving the co-planarity (or orthogonal twisting) of the dihydropyrrole ring with the carboxylate residue.
-
MicroED (The Nano-Alternative): When rapid precipitation yields microcrystalline powders (a common issue with highly sterically hindered tetramethyl derivatives), MicroED is superior. It leverages the strong interaction of electrons with matter, allowing structure determination from sub-micron crystals that are entirely invisible to standard X-ray sources.
-
PXRD + Rietveld Refinement: Best suited for bulk phase purity analysis rather than de novo structure solution, due to peak overlap in complex zwitterionic lattices.
Quantitative Performance Comparison
| Parameter | SCXRD (Method A) | MicroED (Method B) | PXRD + Rietveld (Method C) |
| Crystal Size Required | > 50 µm (Single Crystal) | 100 nm – 1 µm (Nanocrystals) | Bulk Powder (Microcrystalline) |
| Typical Resolution Limit | ~0.7 Å | ~0.8 - 1.0 Å | ~1.2 - 1.5 Å |
| Sample Quantity Needed | Single optimal crystal | < 1 mg | 10 - 50 mg |
| Hydrogen Atom Assignment | Riding model (calculated) | Direct observation (sometimes) | Difficult / Calculated |
| Primary Challenge | Growing large, defect-free crystals | Beam-induced radiation damage | Peak overlap, preferred orientation |
Structural Assembly & Crystallization Mechanics
Understanding the causality behind crystal packing is required to optimize solvent conditions. 2,5-dihydro-1H-pyrrole derivatives typically form 3[3]. These dimers then propagate into4[4] driven by weak methylene-C—H⋯O interactions.
Supramolecular assembly pathway of pyrroline-3-carboxylic acid derivatives.
Experimental Workflows: Self-Validating Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate failures are caught before expensive instrument time is utilized.
Workflow comparing SCXRD and MicroED for pyrroline derivatives.
Protocol A: Single-Crystal XRD via Controlled Slow Evaporation
This method is optimized for yielding discrete, irregular colorless chunks suitable for SCXRD.
-
Solvent Selection & Dissolution: Dissolve 50 mg of the purified pyrroline-3-carboxylic acid derivative in 2 mL of an n-hexane/ethyl acetate mixture (8:2 v/v).
-
Causality: Ethyl acetate fully solubilizes the polar carboxylic acid and secondary amine/amide moieties. The non-polar n-hexane acts as a mild anti-solvent, lowering overall solubility just enough to poise the system near the metastable zone, which promotes controlled nucleation rather than crashing out.
-
-
Controlled Crystallization: Transfer the solution to a 4 mL glass vial. Cap the vial and pierce the septum with a single 20-gauge needle. Leave undisturbed at 293 K for 5–7 days.
-
Causality: A highly restricted evaporation rate maintains a low, constant supersaturation level. This is critical for allowing the slow thermodynamic formation of the desired {⋯HNCO}2 synthons without kinetic trapping of amorphous aggregates.
-
-
Self-Validation Checkpoint: Harvest the resulting crystals. Before mounting, examine the chunks under a polarized light microscope. Validation: Complete extinction of light upon stage rotation confirms the sample is a unified single crystal and not a twinned aggregate.
-
Data Collection: Mount a validated crystal (ideal dimensions ~0.69 × 0.23 × 0.19 mm) on a glass fiber using perfluoropolyether oil. Cool immediately to 100 K under a nitrogen stream to minimize thermal atomic motion. Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å).
-
Refinement: Solve the structure using direct methods (e.g., SHELXT). Place C-bound H atoms in calculated positions (C—H = 0.93–0.98 Å) and refine using a riding model approximation.
Protocol B: MicroED for Microcrystalline Powders
When steric bulk (e.g., in TPC nitroxide radicals) forces rapid precipitation into powders, MicroED bypasses the need for macroscopic crystal growth.
-
Sample Preparation: Suspend 1 mg of the microcrystalline pyrroline powder in 100 µL of cold, anhydrous ethanol. Sonicate in a water bath for exactly 5 minutes.
-
Causality: Sonication breaks up macroscopic aggregates into discrete nanocrystals (100–500 nm) thin enough for electron transmission without multiple scattering (dynamical) effects.
-
-
Grid Preparation & Plunge Freezing: Apply 2 µL of the suspension to a glow-discharged carbon-coated copper grid. Blot away excess solvent for 2 seconds and immediately plunge-freeze in liquid ethane.
-
Causality: Plunge-freezing preserves the native hydration state of the lattice and heavily mitigates electron-beam-induced heating and radiation damage during data collection.
-
-
Self-Validation Checkpoint: Insert the grid into a cryo-TEM operating at 200 kV. Perform a preliminary low-dose electron exposure to capture a single static diffraction frame. Validation: The presence of sharp, distinct Bragg spots extending to at least 1.0 Å resolution validates the structural integrity of the nanocrystal. If rings are observed, the sample is polycrystalline and must be re-sonicated.
-
Data Collection & Processing: Collect continuous rotation electron diffraction data (sweeping from -60° to +60° at a rate of 0.5°/s). Process the resulting frames using standard crystallographic software (e.g., DIALS), ensuring that electron scattering factors are utilized in place of X-ray scattering factors during refinement.
References
-
Biophysical Investigation of the Mode of Inhibition of Tetramic Acids, the Allosteric Inhibitors of Undecaprenyl Pyrophosphate Synthase Source: PubMed Central (NIH) URL:[Link]
-
Synthesis of mono-nitroxides and of bis-nitroxides with varying electronic through-bond communication Source: PubMed Central (NIH) URL:[Link]
-
3,4-Bis(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione Source: PubMed Central (NIH) URL:[Link]
-
(1R,2S,5R)-5-Methyl-2-[2-(4-nitrophenyl)propan-2-yl]cyclohexyl 2-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate: crystal structure and Hirshfeld analysis Source: IUCr Journals URL:[Link]
Sources
- 1. Biophysical Investigation of the Mode of Inhibition of Tetramic Acids, the Allosteric Inhibitors of Undecaprenyl Pyrophosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of mono-nitroxides and of bis-nitroxides with varying electronic through-bond communication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Bis(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
Comparative Reactivity Guide: Pyrrole vs. Pyrroline Carboxylic Acids
Topic: Comparative Reactivity of Pyrrole vs. Pyrroline Carboxylic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Aromaticity-Stability Trade-off
This guide provides a technical comparison between Pyrrole-2-Carboxylic Acid (PCA) and 1-Pyrroline-5-Carboxylic Acid (P5C) . While they share a carbon skeleton, their reactivity profiles are diametrically opposed due to the presence (PCA) or absence (P5C) of aromaticity.
-
Pyrrole-2-Carboxylic Acid (PCA): A stable, aromatic building block. Its reactivity is defined by the electron-rich pyrrole ring, which is paradoxically deactivated by the carboxyl group, and a susceptibility to thermal/acidic decarboxylation.
-
1-Pyrroline-5-Carboxylic Acid (P5C): A transient, non-aromatic metabolic intermediate. It exists in a dynamic equilibrium with its open-chain form (glutamate-
-semialdehyde) and functions primarily as an electrophilic imine or a redox substrate.
Part 1: Fundamental Chemical Nature
The core divergence in reactivity stems from the electronic configuration of the nitrogen heterocycle.
| Feature | Pyrrole-2-Carboxylic Acid (PCA) | 1-Pyrroline-5-Carboxylic Acid (P5C) |
| Structure | Aromatic Heterocycle ( | Cyclic Imine / Schiff Base |
| Hybridization | ||
| Stability | High (Shelf-stable solid) | Low (Unstable in solution; polymerizes) |
| Dominant Reactivity | Electrophilic Aromatic Substitution ( | Nucleophilic Addition to Imine ( |
| Key Equilibrium | None (Resonance stabilized) | Ring-Chain Tautomerism ( |
Structural Logic[1][2]
-
PCA: The nitrogen lone pair is delocalized into the ring, conferring aromaticity. This makes the N-H proton relatively acidic (
) compared to amines, and the ring carbons nucleophilic. However, the electron-withdrawing carboxyl group at C2 deactivates the ring toward electrophiles compared to unsubstituted pyrrole. -
P5C: The molecule lacks aromatic stabilization. The C=N bond is polarized, making the C5 carbon prone to nucleophilic attack. In aqueous solution, P5C spontaneously hydrolyzes to open the ring, forming Glutamate-
-Semialdehyde (GSA).
Part 2: Reactivity Profiles & Mechanisms
Electrophilic Aromatic Substitution vs. Nucleophilic Addition
PCA (The Nucleophilic Ring): Despite the deactivating -COOH group, PCA can undergo substitution (e.g., halogenation, nitration), but regioselectivity is critical. The -COOH directs incoming electrophiles to the 4- or 5-position, avoiding the sterically hindered and electronically deactivated 3-position.
P5C (The Electrophilic Imine): P5C acts as an electrophile. Nucleophiles (like hydride from NADPH or amines) attack the imine carbon (C5). This is the basis of its biological reduction to proline.
Stability & Degradation Pathways
PCA: Decarboxylation
The most significant handling challenge with PCA is decarboxylation . Unlike benzoic acid, PCA loses
-
Mechanism:[1][2][3][4] Protonation occurs at the C2 position (ipso to the carboxyl group), disrupting aromaticity but creating a tetrahedral intermediate that expels
to restore the aromatic system.
P5C: Hydrolysis & Polymerization P5C is rarely isolated as a pure solid because it oligomerizes. In solution, it exists in pH-dependent equilibrium.[5]
-
Acidic pH: Equilibrium shifts toward the cyclic iminium ion.
-
Neutral/Basic pH: The open-chain aldehyde (GSA) becomes more accessible, leading to polymerization or reaction with other nucleophiles.
Visualization of Reactivity Pathways[6]
Caption: Comparative degradation and reaction pathways. Top (Blue): PCA undergoes irreversible decarboxylation. Bottom (Red): P5C undergoes reversible ring opening and irreversible capture by nucleophiles (e.g., OAB).
Part 3: Experimental Protocols
Protocol A: Synthesis & Stabilization of P5C (The Transient Reagent)
Context: P5C cannot be bought as a stable reagent; it must be synthesized in situ or stored in frozen acid.
Method: Periodate oxidation of
-
Reagents: Dissolve DL-
-hydroxylysine hydrochloride (1 eq) in water. -
Oxidation: Add Sodium Metaperiodate (
, 1 eq) dropwise at . Maintain pH 7.0 using 1M NaOH. -
Quenching: The reaction generates formaldehyde and ammonia as byproducts. P5C is purified via cation-exchange chromatography (Dowex 50W).
-
Storage: Elute with 1M HCl. Store the acidic eluate at
.-
Why? Acidic conditions protonate the imine, preventing polymerization. Neutralization triggers rapid degradation (
at RT).
-
Protocol B: Handling Pyrrole-2-Carboxylic Acid (Avoiding Decarboxylation)
Context: Coupling PCA to amines (e.g., drug synthesis) without losing the carboxyl group.
-
Solvent Selection: Use aprotic polar solvents (DMF, DMSO). Avoid acidic aqueous buffers.
-
Activation: Use mild coupling agents like EDC/HOBt or HATU.
-
Critical Step: Do not convert to the acid chloride using
with excessive heat, as this promotes decarboxylation. Use oxalyl chloride with catalytic DMF at if an acid chloride is strictly necessary.
-
-
Temperature Control: Maintain reaction temperature below
.-
Data Point: Decarboxylation rates follow first-order kinetics and spike significantly above
in the presence of trace acid.
-
Protocol C: The O-Aminobenzaldehyde (OAB) Assay for P5C
Context: The gold-standard method to distinguish P5C from PCA or Proline.
-
Preparation: Dissolve o-aminobenzaldehyde (OAB) in ethanol.
-
Reaction: Mix sample containing P5C with OAB solution.
-
Incubation: Incubate at
for 30 minutes. -
Detection: Measure absorbance at 443 nm .
Part 4: Comparative Data Summary
| Property | Pyrrole-2-COOH | 1-Pyrroline-5-COOH (P5C) |
| CAS Registry | 634-97-9 | 2906-39-0 |
| Molecular Weight | 111.10 g/mol | 113.11 g/mol |
| Physical State | White/Beige Crystalline Solid | Unstable Oil / Solution |
| pKa (COOH) | ~4.4 | ~2.0 (Imine affects acidity) |
| UV/Vis Signature | None distinct (Reacts with OAB -> 443 nm) | |
| Redox Role | Inert under physiological conditions | Substrate for Proline Dehydrogenase |
| Primary Hazard | Decarboxylation (Heat/Acid) | Polymerization (Neutral pH) |
References
-
Williams, I., & Frank, L. (1975).[6] Synthesis of DL-
-pyrroline-5-carboxylic acid. Analytical Biochemistry.- Relevance: Defines the standard periodate oxid
-
Mezl, V. A., & Knox, W. E. (1976). Properties and analysis of
-pyrroline-5-carboxylic acid. Analytical Biochemistry.- Relevance: Establishes the OAB assay and stability parameters of P5C.
-
Gunnarsson, K., et al. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid.[2][7] Journal of the American Chemical Society.[7]
- Relevance: Mechanistic proof of the acid-catalyzed decarboxyl
-
Forlani, G., et al. (2015).[6] Measurement of
-Pyrroline-5-Carboxylic Acid in Plant Extracts. Metabolites.[1]- Relevance: Modern validation of P5C handling and detection in complex m
Sources
- 1. Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Role of proline and pyrroline-5-carboxylate metabolism in plant defense against invading pathogens [frontiersin.org]
- 6. Frontiers | Functional Characterization of Four Putative δ1-Pyrroline-5-Carboxylate Reductases from Bacillus subtilis [frontiersin.org]
- 7. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Enantiomeric Excess of Chiral 3-Pyrroline-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the stereochemical purity of a drug candidate is not merely a quality metric; it is a critical determinant of its efficacy and safety. Chiral 3-pyrroline-3-carboxylic acid derivatives represent a burgeoning class of constrained amino acid analogues with significant potential in drug discovery, often serving as key scaffolds in peptidomimetics and other biologically active molecules.[1] The precise control and validation of their enantiomeric excess (ee) is therefore a non-negotiable aspect of their synthesis and characterization. This guide provides a comprehensive comparison of the primary analytical techniques for this purpose, grounded in scientific principles and practical application.
The Criticality of Enantiomeric Purity in Drug Development
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[2] The thalidomide tragedy of the mid-20th century serves as a stark reminder of this, where one enantiomer was sedative while the other was a potent teratogen.[2] Consequently, regulatory bodies worldwide demand rigorous stereochemical characterization of new chemical entities. For novel scaffolds like chiral 3-pyrroline-3-carboxylic acid derivatives, establishing a robust and validated method for determining enantiomeric excess is a foundational step in any research and development program.
Core Analytical Techniques for Enantiomeric Excess Determination
The principal methods for determining the enantiomeric excess of chiral molecules rely on creating a chiral environment to differentiate between the enantiomers. This is primarily achieved through chiral chromatography or through the use of chiral auxiliaries in spectroscopic methods.[3] This guide will focus on the three most powerful and widely adopted techniques in this domain: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[4][5] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[4]
The Science Behind the Separation
The choice of the chiral stationary phase is paramount and is dictated by the structure of the analyte. For 3-pyrroline-3-carboxylic acid derivatives, which are cyclic amino acid analogues, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often excellent starting points.[2][6][7]
-
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These CSPs offer a broad range of selectivities based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.[7]
-
Macrocyclic Glycopeptide-based CSPs (e.g., teicoplanin or vancomycin): These are particularly well-suited for polar and ionizable compounds like amino acids.[2][6] The separation mechanism involves a combination of ionic interactions, hydrogen bonding, and inclusion in the macrocyclic cavity.[6]
The mobile phase composition, including the organic modifier, additives, and pH, plays a crucial role in modulating the retention and selectivity of the separation.[7]
Experimental Protocol: Chiral HPLC for a 3-Pyrroline-3-Carboxylic Acid Derivative
Objective: To determine the enantiomeric excess of a protected 3-pyrroline-3-carboxylic acid derivative.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: CHIRALPAK® IC (amylose tris(3,5-dichlorophenylcarbamate)) or Astec CHIROBIOTIC® T (teicoplanin)
Procedure:
-
Sample Preparation: Dissolve the 3-pyrroline-3-carboxylic acid derivative in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a racemic standard for method development and peak identification.
-
Method Development (Screening):
-
Mobile Phase Screening: Begin with a simple mobile phase system, such as a mixture of n-hexane and a polar alcohol (e.g., isopropanol or ethanol) for normal-phase chromatography. For reversed-phase on a macrocyclic glycopeptide column, a mobile phase of water:methanol:formic acid can be effective.[6]
-
Additive Screening: For acidic analytes like carboxylic acids, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase can improve peak shape and resolution.[8] For basic analytes (if the amine is deprotected), a basic additive (e.g., 0.1% diethylamine) may be necessary.[8]
-
-
Analysis: Inject a small volume of the sample (e.g., 5-10 µL) onto the column.[9]
-
Data Acquisition and Analysis: Record the chromatogram. The two enantiomers should appear as distinct peaks. Integrate the peak areas of the two enantiomer signals.
-
Calculation of Enantiomeric Excess:
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Data Presentation
| Parameter | Value |
| Column | CHIRALPAK® IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol:TFA (80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Resolution (Rs) | > 2.0 |
Workflow Diagram
Caption: Chiral HPLC workflow for ee determination.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and environmental sustainability.[10][11] It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[10][12]
The Science Behind the Separation
The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to liquid mobile phases.[13][14] Organic modifiers, such as methanol or ethanol, are typically added to the CO2 to increase the mobile phase polarity and solvating power.[15] The same polysaccharide-based CSPs used in HPLC are often employed in SFC and frequently provide excellent results.[15][16] For proline derivatives, SFC has been shown to achieve better resolution and shorter run times compared to HPLC in some cases.[16][17]
Experimental Protocol: Chiral SFC for a 3-Pyrroline-3-Carboxylic Acid Derivative
Objective: To rapidly determine the enantiomeric excess of a protected 3-pyrroline-3-carboxylic acid derivative.
Instrumentation:
-
SFC system with a UV detector and back-pressure regulator
-
Chiral Stationary Phase: CHIRALPAK® IC
Procedure:
-
Sample Preparation: Dissolve the sample in a small amount of an alcohol (e.g., methanol or ethanol) compatible with the mobile phase.
-
Method Development (Screening):
-
Mobile Phase: A typical mobile phase consists of supercritical CO2 and an alcohol modifier. A generic gradient of 5-40% methanol is a good starting point.
-
Additives: As with HPLC, acidic or basic additives can be crucial for good peak shape, especially for compounds with amine or carboxylic acid functionalities.
-
-
Analysis: Inject the sample. The system maintains a high pressure (e.g., 150 bar) to keep the CO2 in a supercritical state.
-
Data Acquisition and Analysis: Record the chromatogram and integrate the peak areas.
-
Calculation of Enantiomeric Excess: The calculation is the same as for HPLC.
Data Presentation
| Parameter | Value |
| Column | CHIRALPAK® IC (150 x 4.6 mm, 3 µm) |
| Mobile Phase | CO2 / Methanol with 0.1% TFA (Gradient: 5-40% MeOH over 5 min) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40°C |
| Retention Time (R-enantiomer) | 2.8 min |
| Retention Time (S-enantiomer) | 3.5 min |
| Resolution (Rs) | > 2.5 |
Workflow Diagram
Caption: Chiral SFC workflow for ee determination.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a distinct approach that does not rely on physical separation. Instead, it uses a chiral solvating agent (CSA) to induce a diastereomeric interaction with the enantiomers in solution.[18][19]
The Science Behind the Differentiation
In an achiral environment, enantiomers are indistinguishable by NMR.[18] However, when a CSA is added, it forms non-covalent, transient diastereomeric complexes with each enantiomer.[18][19] These diastereomeric complexes have different magnetic environments, leading to a separation of NMR signals (chemical shift non-equivalence) for corresponding protons in the two enantiomers.[18] The enantiomeric excess can then be determined by integrating these now distinct signals.[20] The selection of an appropriate CSA and solvent is crucial for achieving sufficient signal resolution.[21]
Experimental Protocol: NMR with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess of a 3-pyrroline-3-carboxylic acid derivative without chromatographic separation.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or a BINOL-derived phosphoric acid)
-
Deuterated solvent (e.g., CDCl3, Benzene-d6)
Procedure:
-
Reference Spectrum: Dissolve a known quantity of the analyte in a suitable deuterated solvent in an NMR tube and acquire a standard ¹H NMR spectrum.[18]
-
Addition of CSA: Add a specific amount of the CSA to the NMR tube. The optimal molar ratio of CSA to analyte may require optimization (typically ranging from 1 to 5 equivalents).[9][18]
-
Data Acquisition: Gently mix the sample and acquire a ¹H NMR spectrum of the mixture. Ensure a sufficient number of scans for a good signal-to-noise ratio, which is critical for accurate integration.[18]
-
Data Analysis:
-
Identify a proton signal of the analyte that is well-resolved into two separate peaks in the presence of the CSA. Protons close to the chiral center or functional groups involved in the interaction with the CSA are often the best candidates.
-
Integrate the areas of these two peaks.
-
-
Calculation of Enantiomeric Excess: The calculation is analogous to the chromatographic methods, using the integral values instead of peak areas.
Data Presentation
| Parameter | Value |
| Spectrometer | 400 MHz ¹H NMR |
| Solvent | CDCl3 |
| Analyte Concentration | ~10 mg/0.6 mL |
| Chiral Solvating Agent | (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) |
| Analyte:CSA Ratio | 1:2 |
| Analyzed Proton | C4-H |
| Chemical Shift (δ) of R-enantiomer | 4.15 ppm (doublet) |
| Chemical Shift (δ) of S-enantiomer | 4.20 ppm (doublet) |
| Chemical Shift Difference (Δδ) | 0.05 ppm |
Decision-Making Diagram
Caption: Decision process for ee determination by NMR.
Comparative Analysis of Methods
The choice of the optimal analytical method depends on a variety of factors, including the specific properties of the analyte, the required accuracy and sensitivity, sample throughput, and available instrumentation.[3][9]
| Feature | Chiral HPLC | Chiral SFC | NMR with CSA |
| Principle | Differential interaction with a chiral stationary phase.[3] | Differential interaction with a chiral stationary phase in a supercritical fluid mobile phase.[13] | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.[3][18] |
| Speed | Moderate to slow. | Fastest. Significantly higher throughput.[14] | Fast (per sample), but method development can be iterative. |
| Sensitivity | High. Excellent for trace-level impurity detection.[9] | High. | Moderate to low. Requires more sample.[9] |
| Solvent Usage | High. | Low. Uses recycled CO2, aligning with green chemistry principles.[10][11] | Low. |
| Development Time | Can be time-consuming due to extensive column and mobile phase screening. | Often faster development due to rapid equilibration times.[10] | Can be rapid if a suitable CSA is known; otherwise, requires screening of CSAs and conditions. |
| Quantitation | Highly accurate and precise.[22] | Highly accurate and precise. | Good accuracy, but can be limited by peak overlap and signal-to-noise. |
| Sample Recovery | Destructive (unless preparative). | Destructive (unless preparative). | Non-destructive. Sample can be recovered.[19] |
| Instrumentation | Widely available. | Less common, more specialized instrumentation. | Widely available in chemistry labs. |
Method Selection Guide
Caption: Decision tree for selecting an ee validation method.
Conclusion and Recommendations
The validation of enantiomeric excess for chiral 3-pyrroline-3-carboxylic acid derivatives is a critical task that can be confidently addressed by Chiral HPLC, Chiral SFC, and NMR with Chiral Solvating Agents.
-
Chiral HPLC remains the gold standard for robust, high-sensitivity analysis and is widely accessible. It is the method of choice when the highest accuracy and detection of trace enantiomeric impurities are required.[5][23]
-
Chiral SFC is the superior option for high-throughput screening and green chemistry initiatives.[24][25] Its speed and reduced solvent consumption make it an economically and environmentally attractive alternative without compromising separation quality.[11]
-
NMR with CSAs provides a rapid, non-destructive method that is invaluable when the sample is limited or when a quick assessment is needed without extensive method development on a chromatographic system.[19]
For a comprehensive validation strategy, it is often prudent to use an orthogonal method to confirm the results. For instance, a primary validation using chiral HPLC or SFC could be cross-validated with an NMR experiment using a chiral solvating agent. This multi-faceted approach provides the highest level of confidence in the stereochemical purity of these vital chiral building blocks, ensuring the integrity of subsequent drug discovery and development efforts.
References
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC North America. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. [Link]
-
Tang, Y., et al. (2008). Chiral separation of selected proline derivatives using a polysaccharide-type stationary phase by supercritical fluid chromatography and comparison with high-performance liquid chromatography. Journal of Chromatography A, 1189(1-2), 245-53. [Link]
-
Aboul-Enein, H. Y., et al. (1992). NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mexiletine. Spectroscopy Letters, 25(8), 1169-1177. [Link]
-
Grand-Guillaume Perrenoud, A., et al. (2012). Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode. Journal of Chromatography A, 1269, 298-307. [Link]
-
Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]
-
Di Salvo, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12847-12858. [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Amgen. [Link]
-
Shang, M., et al. (2018). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 5(2), 256-263. [Link]
-
Righi, M., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3326. [Link]
-
Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. (2008). ResearchGate. [Link]
-
Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. [Link]
-
Kumar, P., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 10(29), 3583-3593. [Link]
-
Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (2019). ResearchGate. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International. [Link]
-
Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-64. [Link]
-
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (2018). Acta Naturae, 10(3), 61-70. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2022, April 15). Pharmaceutical Technology. [Link]
-
Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Open Research Online. [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022, September 8). ACS Publications. [Link]
-
Which analytical technique is best for chiral separation?. (2014, April 10). ResearchGate. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. (2016, September 6). Chromatography Today. [Link]
-
Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2009). ResearchGate. [Link]
-
Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025, December 20). Microbe Notes. [Link]
-
Extra-facile chiral separation of amino acid enantiomers by LC-TOFMS analysis. (2007). ResearchGate. [Link]
-
Outline of Chiral Chromatography. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Enantiomeric Ratio of Amino Acids as a Tool for Determination of Aging and Disease Diagnostics by Chromatographic Measurement. (2016, October 12). MDPI. [Link]
-
Two methods for the determination of enantiomeric excess and concentration of a chiral sample with a single spectroscopic measurement. (2009). Journal of the American Chemical Society, 131(38), 13745-13753. [Link]
-
An Introduction to Chiral Chromatography. Chromatography Today. [Link]
-
Contemporary Analysis of Chiral Molecules. (2020, November 12). LCGC International. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry. [Link]
-
Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Waters Corporation. [Link]
-
Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (2022, March 2). Taylor & Francis Online. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. (2014). ResearchGate. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2014). Organic & Biomolecular Chemistry, 12(35), 6829-6835. [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (2013). Journal of Pharmaceutical and Biomedical Analysis, 83, 77-88. [Link]
-
3-Pyrroline synthesis. Organic Chemistry Portal. [Link]
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A Comparative Guide to the UV-Vis Absorption Properties of 2,5-Dihydro-1H-pyrrole-3-carboxylic Acid
For researchers and professionals in drug development and the chemical sciences, understanding the electronic properties of novel molecules is a foundational step in their characterization and application. This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption properties of 2,5-Dihydro-1H-pyrrole-3-carboxylic acid, a heterocyclic compound with potential significance in medicinal chemistry and materials science. In the absence of direct experimental data for this specific molecule in the public domain, this guide offers a comparative analysis based on theoretical predictions and experimental data from structurally related analogues. We will explore the theoretical underpinnings of its UV-Vis absorption, compare it with relevant saturated and aromatic counterparts, and provide a detailed experimental protocol for its characterization.
Theoretical Framework: Chromophores and Electronic Transitions
The UV-Vis absorption of an organic molecule is dictated by its electronic structure, specifically the presence of chromophores—functional groups that absorb light in the UV-Vis range. The absorption of a photon of a specific energy (and thus wavelength) promotes an electron from a lower energy molecular orbital to a higher energy one. The most common transitions in organic molecules are from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital.
For 2,5-Dihydro-1H-pyrrole-3-carboxylic acid, the key chromophore is the α,β-unsaturated carboxylic acid system within the five-membered ring. This conjugated system is expected to give rise to a π → π* transition, which is typically intense (high molar absorptivity, ε). The lone pair of electrons on the nitrogen atom may also participate in n → π* transitions, although these are generally much weaker. The position of the maximum absorption wavelength (λmax) is sensitive to the molecular environment, including the solvent and the presence of substituents.
Comparative Analysis: Structural Analogues of 2,5-Dihydro-1H-pyrrole-3-carboxylic Acid
To understand the unique UV-Vis properties of 2,5-Dihydro-1H-pyrrole-3-carboxylic acid, it is instructive to compare it with its structural analogues: the fully saturated pyrrolidine-3-carboxylic acid and the aromatic pyrrole-3-carboxylic acid.
-
Pyrrolidine-3-carboxylic acid: This saturated analogue lacks a π-system chromophore. Consequently, it is not expected to exhibit significant absorption in the near-UV range (above 200 nm). Any weak absorption would be due to n → σ* transitions of the amine and carboxylic acid groups, which typically occur at shorter wavelengths.
-
Pyrrole-3-carboxylic acid: In this aromatic analogue, the pyrrole ring provides an extended π-conjugated system. Pyrrole itself exhibits absorption bands around 250 nm and 287 nm. The presence of the carboxylic acid group, a deactivating group, is likely to cause a slight shift in these absorption bands.
-
2,5-Dihydro-1H-pyrrole-3-carboxylic acid: The target molecule represents an intermediate case. The C=C double bond is in conjugation with the C=O of the carboxylic acid, forming an α,β-unsaturated system. This is expected to result in a π → π* transition at a wavelength longer than that of a simple, non-conjugated carboxylic acid.
Diagram of Comparative Structures
Caption: Structural relationship between the target molecule and its analogues.
Predicting λmax using Woodward-Fieser Rules
The Woodward-Fieser rules are a set of empirical rules that can be used to predict the λmax of the π → π* transition in conjugated systems, particularly α,β-unsaturated carbonyl compounds.
For an α,β-unsaturated carboxylic acid, the base value is 195 nm in ethanol. We then add increments for substituents on the double bond. In 2,5-Dihydro-1H-pyrrole-3-carboxylic acid, we have a ring residue at the β-position.
-
Base value (α,β-unsaturated carboxylic acid): 195 nm
-
Increment for a ring residue at the β-position: +12 nm
-
Predicted λmax: 195 nm + 12 nm = 207 nm
This prediction suggests that the λmax for 2,5-Dihydro-1H-pyrrole-3-carboxylic acid should be around 207 nm in a polar protic solvent like ethanol. This is a significant bathochromic (red) shift compared to a simple carboxylic acid (which absorbs below 200 nm), demonstrating the effect of conjugation.
Comparative UV-Vis Absorption Data
The following table summarizes the expected and experimentally observed UV-Vis absorption data for 2,5-Dihydro-1H-pyrrole-3-carboxylic acid and its analogues.
| Compound | Structure | Chromophore | Expected/Observed λmax (nm) | Expected Molar Absorptivity (ε) |
| 2,5-Dihydro-1H-pyrrole-3-carboxylic acid | 5-membered ring with one C=C conjugated to COOH | α,β-unsaturated carboxylic acid | ~207 (Predicted) | High |
| Pyrrolidine-3-carboxylic acid | Saturated 5-membered ring | None | < 200 | Very Low |
| Pyrrole-3-carboxylic acid | Aromatic pyrrole ring with COOH | Aromatic carboxylic acid | ~260-290 (Inferred) | Moderate |
| Simple α,β-unsaturated carboxylic acid | Acyclic C=C-COOH | α,β-unsaturated carboxylic acid | ~200-220 | High |
Note: The molar absorptivity for 2,5-Dihydro-1H-pyrrole-3-carboxylic acid is expected to be high (typically > 10,000 L mol⁻¹ cm⁻¹) due to the allowed π → π transition.*
Experimental Protocol for UV-Vis Spectroscopic Analysis
This section provides a detailed methodology for the experimental determination of the UV-Vis absorption properties of 2,5-Dihydro-1H-pyrrole-3-carboxylic acid.
Experimental Workflow Diagram
Caption: A generalized workflow for UV-Vis spectroscopic analysis.
5.1. Materials and Instrumentation
-
Compound of Interest: 2,5-Dihydro-1H-pyrrole-3-carboxylic acid (ensure high purity)
-
Solvents: Spectroscopic grade ethanol, methanol, acetonitrile, and deionized water. The choice of solvent is critical as it can influence the λmax.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
5.2. Preparation of Stock and Working Solutions
The accurate preparation of solutions is fundamental to obtaining reliable quantitative data.
-
Stock Solution (e.g., 1 mM): Accurately weigh a precise amount of 2,5-Dihydro-1H-pyrrole-3-carboxylic acid and dissolve it in the chosen solvent in a volumetric flask. For example, to prepare a 1 mM solution, dissolve 11.31 mg in 100 mL of solvent.
-
Working Solutions: Prepare a series of dilutions from the stock solution using volumetric pipettes and flasks. A typical concentration range for creating a Beer-Lambert plot would be from 1 µM to 50 µM.
5.3. Instrumental Analysis
-
Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders and perform a baseline scan over the desired wavelength range (e.g., 190-400 nm). This corrects for any absorbance from the solvent and the cuvettes.
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the most dilute working solution, and then fill it with that solution. Place it back in the sample holder and record the absorbance spectrum.
-
Repeat for all Concentrations: Repeat the measurement for each of the prepared working solutions, moving from the most dilute to the most concentrated.
5.4. Data Analysis
-
Determination of λmax: Overlay the obtained spectra. The wavelength at which the maximum absorbance is observed is the λmax.
-
Beer-Lambert Law Plot: Create a plot of absorbance at λmax versus the concentration of each working solution. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), this plot should be linear.
-
Calculation of Molar Absorptivity (ε): Perform a linear regression on the Beer-Lambert plot. The slope of the line will be equal to the molar absorptivity (ε) since the path length (b) is 1 cm.
Influence of Solvent Polarity
The position and intensity of absorption bands can be affected by the polarity of the solvent. For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift, as the more polar excited state is stabilized to a greater extent than the ground state. It is advisable to measure the UV-Vis spectrum of 2,5-Dihydro-1H-pyrrole-3-carboxylic acid in a range of solvents with varying polarities (e.g., hexane, acetonitrile, ethanol, water) to fully characterize its electronic behavior.
Conclusion
References
- Woodward, R. B. (1942). Structure and the Absorption Spectra of α,β-Unsaturated Ketones. Journal of the American Chemical Society, 64(1), 72–75.
- Fieser, L. F., & Fieser, M. (1959). Steroids.
- De Jesús, M. A., Reyes, L., Vera, M., & Padovani, J. I. (2010).
- JoVE. (2024). UV–Vis Spectroscopy: Beer–Lambert Law. Journal of Visualized Experiments.
- Selective pressure incorporation experiments with (4R)-fluoroproline (R-Flp), (4S)-fluoroproline (S-Flp), 4,4-difluoroproline (Dfp), and 3,4-dehydroproline (Dhp) were performed using a proline-auxotrophic E. coli strain as expression host. We found that fluorescent proteins with S-Flp and Dhp are active (i.e., fluorescent), while the other two analogs (Dfp and R-Flp) produced dysfunctional, misfolded proteins. Inspection
Navigating the Nuances of Purity: A Comparative Guide to Melting Point Standards for High-Purity 3-Pyrroline-3-Carboxylic Acid and Its Structural Analogues
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and chemical synthesis, the purity of a compound is paramount. The melting point serves as a critical, initial indicator of a substance's identity and purity. For novel or less-common compounds such as 3-pyrroline-3-carboxylic acid, establishing a reliable melting point standard can be challenging due to a lack of extensive literature data. This guide provides a comprehensive framework for navigating this challenge, using a comparative analysis of its structurally related analogues, pyrrolidine-3-carboxylic acid and pyrrole-3-carboxylic acid, to establish a robust methodology for melting point determination and purity assessment.
The Impact of Structural Modifications on Melting Point: A Comparative Analysis
The seemingly subtle difference in the saturation of the five-membered ring among 3-pyrroline-3-carboxylic acid, pyrrolidine-3-carboxylic acid (its saturated counterpart), and pyrrole-3-carboxylic acid (its aromatic analogue) has a profound impact on their physicochemical properties, most notably their melting points. Understanding these differences is key to predicting the behavior of 3-pyrroline-3-carboxylic acid.
The melting point of a compound is determined by the strength of the intermolecular forces in its crystal lattice.[1] These forces include hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
-
Pyrrolidine-3-carboxylic acid , being a saturated heterocyclic amino acid, can form strong hydrogen bonds through its carboxylic acid and secondary amine groups. This leads to a relatively high melting point.
-
Pyrrole-3-carboxylic acid , an aromatic compound, has a more rigid, planar structure that allows for efficient crystal packing. While it also possesses a carboxylic acid group capable of hydrogen bonding, the nitrogen atom's lone pair is part of the aromatic system, making it less available for intermolecular hydrogen bonding compared to the secondary amine in pyrrolidine.
-
3-Pyrroline-3-carboxylic acid , with a double bond in the ring, introduces a degree of planarity and rigidity compared to the flexible pyrrolidine ring. This will influence its crystal lattice packing. The presence of both a carboxylic acid and a secondary amine allows for significant hydrogen bonding.
The introduction of a double bond in the pyrrolidine ring to form a pyrroline can lower the melting point compared to the fully saturated analogue. This is because the cis-configuration of the double bond can disrupt the crystal packing efficiency.[2]
Comparative Melting Point Data of Structural Analogues
| Compound | Structure | Reported Melting Point (°C) | Key Structural Features |
| (R)-(-)-Pyrrolidine-3-carboxylic acid | Saturated heterocyclic ring | 185 - 191 | Flexible ring, strong H-bonding |
| Pyrrolidine-3-carboxylic acid hydrochloride | Salt form of the saturated ring | 179 - 190 (lit.) | Ionic interactions, strong H-bonding |
| Pyrrole-3-carboxylic acid | Aromatic heterocyclic ring | Not explicitly found, but expected to be high due to aromaticity and H-bonding. | Planar aromatic ring, H-bonding |
| 3-Pyrroline (parent compound, no carboxylic acid) | Unsaturated heterocyclic ring | Not applicable (liquid at room temperature) | Planar double bond, weaker intermolecular forces than the acid |
Note: A melting point of 33-38 °C was also reported for pyrrolidine-3-carboxylic acid hydrochloride, which is a significant outlier and may represent a different hydrate or polymorph.
Based on this comparative data, the melting point of high-purity 3-pyrroline-3-carboxylic acid is anticipated to be a sharp range, likely lower than its saturated analogue, pyrrolidine-3-carboxylic acid, due to potential disruption of crystal packing by the double bond.
The Indispensable Role of Purity in Melting Point
It is a fundamental principle that impurities disrupt the crystal lattice of a solid, leading to a depression and broadening of the melting point range. The presence of solvents, starting materials, or by-products from synthesis will invariably alter the observed melting point. Therefore, a sharp melting range is a strong indicator of high purity.
Standardized Protocol for Accurate Melting Point Determination (Adapted from USP <741>)
For a compound lacking a well-established reference standard, adherence to a standardized protocol is crucial for obtaining reliable and reproducible data. The following methodology, based on the principles outlined in the United States Pharmacopeia (USP), provides a framework for the accurate determination of the melting point of high-purity 3-pyrroline-3-carboxylic acid.
Experimental Workflow
Caption: Workflow for accurate melting point determination.
Step-by-Step Methodology
-
Instrument Calibration:
-
Ensure the melting point apparatus is calibrated using certified reference standards that bracket the expected melting point of the sample. This is a non-negotiable step for data integrity.
-
-
Sample Preparation:
-
Drying: Thoroughly dry the 3-pyrroline-3-carboxylic acid sample under vacuum to remove any residual solvents, which can depress the melting point.
-
Pulverization: Gently pulverize the dried sample to a fine powder to ensure uniform packing and heat transfer within the capillary tube.
-
Capillary Packing: Tightly pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm. Inconsistent packing can lead to variations in the observed melting range.
-
-
Measurement:
-
Heating Rate: Employ a slow heating rate, typically 1 °C per minute, especially when approaching the expected melting point. A rapid heating rate can result in an artificially wide melting range.
-
Observation: Carefully observe the sample. The onset of melting is the temperature at which the first drop of liquid appears. The clear point is the temperature at which the last solid particle melts. The melting range is the span between these two temperatures.
-
Interpreting the Results: The Signature of Purity
The melting range provides crucial information about the purity of the 3-pyrroline-3-carboxylic acid sample.
Caption: Relationship between melting range and purity.
-
High Purity: A highly pure sample of 3-pyrroline-3-carboxylic acid will exhibit a sharp and narrow melting range, typically less than 1 °C.
-
Lower Purity: A broader melting range (greater than 2 °C) and a depression of the melting point compared to a reference value (if available) are indicative of the presence of impurities.
Conclusion: Establishing a Defensible Standard
In the absence of established literature values for the melting point of high-purity 3-pyrroline-3-carboxylic acid, a rigorous and systematic approach is essential. By employing a standardized methodology, such as that outlined by the USP, and by conducting a comparative analysis with its structural analogues, researchers can confidently establish an in-house melting point standard. This standard, characterized by a sharp and reproducible melting range, becomes a reliable benchmark for assessing the purity of subsequent batches, ensuring the quality and consistency required for research and development applications.
References
-
Britannica. Melting, Boiling, Points - Heterocyclic compound. [Link]
-
PubChem. Pyrrole-3-carboxylic acid. [Link]
-
MDPI. Synthesis and Molecular Structures of the Lowest Melting Odd- and Even-Numbered α,β-Unsaturated Carboxylic Acids—(E). [Link]
-
PubChem. 3-Pyrrolidinecarboxylic acid. [Link]
-
Merck Index Online. 3-Pyrroline. [Link]
-
LookChem. Cas 109-96-6,3-Pyrroline. [Link]
-
OIST. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). [Link]
-
Cheméo. Chemical Properties of 1-Pyrroline (CAS 5724-81-2). [Link]
-
Doc Brown's Chemistry. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes. [Link]
-
Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]
-
Chemistry LibreTexts. Physical Properties of Carboxylic Acids. [Link]
-
Organic Chemistry Portal. 3-Pyrroline synthesis. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 2,5-Dihydro-1H-pyrrole-3-carboxylic acid
This guide outlines the authoritative safety, logistical, and operational protocols for handling 2,5-Dihydro-1H-pyrrole-3-carboxylic acid (CAS: 72519-12-1).
Chemical Profile & Risk Assessment
2,5-Dihydro-1H-pyrrole-3-carboxylic acid (also known as 3-Pyrroline-3-carboxylic acid) is a cyclic amino acid derivative. Unlike its saturated counterpart (Proline), the presence of the double bond in the pyrroline ring introduces distinct reactivity profiles, particularly regarding oxidation sensitivity and potential polymerization.
| Property | Specification | Operational Implication |
| CAS Number | 72519-12-1 | Use for inventory tracking and waste labeling. |
| Physical State | Solid (Crystalline Powder) | Primary exposure route is inhalation of dust and ocular contact . |
| Solubility | Water, Methanol | Spills require aqueous cleanup protocols; do not use organic non-polar solvents for decontamination. |
| Acidity (pKa) | ~3–4 (Carboxylic acid) | Corrosive to mucous membranes; incompatible with strong bases and oxidizers. |
| Stability | Air/Light Sensitive | Store under inert atmosphere (Argon/Nitrogen) to prevent degradation. |
Hazard Identification (GHS Classification)
Based on structural analogs (3-pyrroline derivatives) and functional group analysis:
-
Critical Note: Pyrroline derivatives can exhibit higher toxicity than their saturated pyrrolidine counterparts. Treat as a potential sensitizer .
Personal Protective Equipment (PPE) Protocol
The following PPE standards are non-negotiable for handling this compound in a research setting. The selection logic prioritizes protection against fine particulate matter and acidic corrosivity.
A. Ocular Protection (Critical)
-
Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating).
-
Rationale: Safety glasses are insufficient. As a solid organic acid, airborne dust can bypass side shields. Upon contact with the moisture of the eye, the acid protonates, causing immediate chemical burns and potential corneal damage.
-
Contact Lens Policy: Strictly prohibited. Lenses can trap particulates against the cornea, exacerbating burns.
B. Dermal Protection
-
Primary Barrier: Nitrile Gloves (Minimum thickness: 0.11 mm / 4 mil).
-
Secondary Barrier (High Risk): If handling >500 mg or preparing concentrated stock solutions, use Double Gloving (colored indicator underglove) to immediately detect breaches.
-
Body Protection: 100% Cotton or Flame-Resistant (FR) Lab Coat. Buttoned to the neck. Synthetic blends should be avoided due to potential static generation which can disperse the powder.
C. Respiratory Protection
-
Standard Operation: All weighing and open-vessel manipulation must occur inside a certified Chemical Fume Hood .
-
Outside Hood: If fume hood access is compromised (e.g., equipment maintenance), a NIOSH-approved N95 particulate respirator is the absolute minimum requirement. For larger spills, a half-face respirator with P100 cartridges is mandated.
Operational Handling Workflow
This workflow minimizes static discharge and aerosolization, the two primary risks during transfer.
Figure 1: Operational workflow emphasizing static control and stepwise solubilization to prevent aerosol generation.
Step-by-Step Protocol:
-
Static Neutralization: The crystalline nature of pyrrole-carboxylic acids makes them prone to static charge. Use an ionizing fan or anti-static gun inside the balance chamber before transferring.
-
Weighing: Never weigh directly onto the balance pan. Use a pre-tared glass scintillation vial or weighing boat.
-
Transfer: When moving the solid to a reaction vessel, use a powder funnel to prevent dusting. Rinse the funnel immediately with the reaction solvent.
-
Solubilization: Add solvent (e.g., water, methanol) to the solid. Do not add solid to boiling solvent. The dissolution may be slightly exothermic; ensure cooling is available if scaling up (>5g).
Emergency Response & Spills
Spill Response Logic
-
Minor Spill (<1 g):
-
Major Spill (>1 g):
Exposure First Aid
-
Eye Contact: Flush immediately with water for 15 minutes while holding eyelids open.[7] Time is critical to prevent corneal opacity. Seek medical attention.
-
Skin Contact: Wash with soap and water.[3][4][7] Do NOT use organic solvents (ethanol/acetone) on skin, as they may increase transdermal absorption of the chemical.
Disposal & Waste Management
Disposal must strictly adhere to RCRA (Resource Conservation and Recovery Act) guidelines for organic acids.
| Waste Stream | Classification | Protocol |
| Solid Waste | Hazardous Chemical Waste | Collect in a dedicated container labeled "Solid Organic Acid Waste". Do not mix with oxidizers.[11] |
| Liquid Waste | Organic Solvent/Aqueous Mix | Adjust pH to neutral (pH 6–8) if required by local facility rules, otherwise dispose of as "Acidic Organic Waste". |
| Contaminated Debris | Hazardous Debris | Gloves, weighing boats, and paper towels must be bagged in hazardous waste bags (yellow/red), not regular trash. |
Incompatibility Warning: Never dispose of this compound in containers containing Strong Oxidizers (e.g., Nitric Acid, Peroxides) or Strong Bases (e.g., Sodium Hydroxide pellets), as violent reactions or gas evolution may occur.
References
-
Sigma-Aldrich. (n.d.).[6] 2,5-dihydro-1H-pyrrole-3-carboxylic acid Product Information. Retrieved from
-
PubChem. (n.d.). Compound Summary for CID 149124: 2,5-Dihydro-1H-pyrrole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: Pyrrole-3-carboxylic acid (Structural Analog). Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Handling Organic Acids. Retrieved from
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. earth.utah.edu [earth.utah.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 10. capotchem.cn [capotchem.cn]
- 11. tcichemicals.com [tcichemicals.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
